2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-nitroso-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCZSFIDYXEMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905113 | |
| Record name | (+/-)-2-Methyl-1-nitrosoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85440-79-5 | |
| Record name | 2,3-Dihydro-2-methyl-1-nitroso-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85440-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-nitroso-2,3-dihydro-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085440795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-2-Methyl-1-nitrosoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-methyl-1-nitrosoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL-1-NITROSO-2,3-DIHYDRO-1H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2W4GKG0JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
For Immediate Release
[City, State] – January 15, 2026 – In the intricate landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. This is particularly true for N-nitroso compounds, a class of molecules that often emerge as impurities during the synthesis of active pharmaceutical ingredients (APIs) and are subject to stringent regulatory scrutiny due to potential toxicological concerns. This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, a known impurity of the diuretic drug Indapamide.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a multi-faceted analytical approach grounded in scientific integrity and practical application.
Introduction: The Analytical Challenge of N-Nitrosoindoles
This compound (C₉H₁₀N₂O, MW: 162.19 g/mol ) is a heterocyclic compound featuring a nitroso group (-N=O) attached to the nitrogen atom of a 2-methyl-substituted dihydroindole core.[2][3] The presence of the N-nitroso moiety introduces unique chemical and spectroscopic characteristics, while also necessitating careful handling due to the potential reactivity and health concerns associated with this functional group.
The elucidation of its structure is not merely an academic exercise; it is a critical component of quality control and regulatory compliance in the pharmaceutical industry. A definitive structural assignment relies on the synergistic application of multiple analytical techniques, each providing a unique piece of the molecular puzzle. This guide will detail the expected outcomes and underlying principles of the key spectroscopic methods employed in this process: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Synthesis and Isolation: A Prerequisite for Analysis
A robust analytical characterization begins with a pure sample. The synthesis of this compound is typically achieved through the nitrosation of its precursor, 2-methyl-2,3-dihydro-1H-indole (also known as 2-methylindoline).
Synthetic Protocol: Nitrosation of 2-Methylindoline
A common and effective method for the synthesis involves the reaction of 2-methylindoline with a nitrosating agent, such as sodium nitrite, in an acidic medium. The acidic conditions generate the nitrosyl cation (NO⁺), which then reacts with the secondary amine of the indoline ring.
Experimental Protocol:
-
Dissolve 2-methyl-2,3-dihydro-1H-indole in a suitable solvent mixture, such as methanol and water.
-
Add sodium nitrite (NaNO₂) to the solution.
-
Cool the mixture in an ice bath to maintain a low temperature (typically 0-5 °C) to control the reaction rate and minimize side reactions.
-
Slowly add a dilute acid, such as acetic acid or hydrochloric acid, dropwise to the stirred solution. The acid facilitates the in-situ formation of nitrous acid (HNO₂), the precursor to the nitrosating agent.
-
Continue stirring the reaction mixture at a controlled temperature for a specified period.
-
Upon reaction completion, the product can be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing, drying, and solvent evaporation.
-
Further purification can be achieved through column chromatography if necessary.
It is imperative to perform this synthesis in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), given the potential hazards associated with N-nitroso compounds and their reagents. The stability of the resulting compound should also be considered, as some N-nitrosoindoles can be sensitive to light and acidic conditions over extended periods.
Spectroscopic Characterization: The Core of Structure Elucidation
The following sections detail the application and interpretation of key spectroscopic techniques for the definitive identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. Based on the structure of the precursor, 2-methylindoline, and the electronic effects of the N-nitroso group, the following proton signals can be predicted:
-
Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to a complex multiplet or a series of doublets and triplets, depending on the specific coupling patterns.
-
Aliphatic Protons (1H, CH): The proton at the C2 position, adjacent to the methyl group and the nitrogen, is expected to be a multiplet, likely a quartet or a more complex pattern due to coupling with the methyl group and the C3 protons. Its chemical shift will be influenced by the neighboring nitrogen and methyl group.
-
Aliphatic Protons (2H, CH₂): The two protons at the C3 position will likely appear as two distinct multiplets due to their diastereotopic nature, with chemical shifts in the aliphatic region.
-
Methyl Protons (3H, CH₃): The methyl group at the C2 position will present as a doublet, coupling with the C2 proton, with a chemical shift anticipated around δ 1.4 ppm.[1]
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The expected chemical shifts are:
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-150 ppm), corresponding to the carbons of the benzene ring. The carbons directly attached to the nitrogen and the fused ring junction will have distinct chemical shifts.
-
Aliphatic Carbons (3C):
-
C2 (CH): The carbon bearing the methyl group will appear in the aliphatic region.
-
C3 (CH₂): The methylene carbon will also be found in the aliphatic region.
-
CH₃: The methyl carbon will exhibit a signal at a higher field (lower ppm value).
-
To definitively assign these signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and crucial information about its fragmentation pattern, which aids in confirming the structure.
In a high-resolution mass spectrum (HRMS), this compound is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass (C₉H₁₀N₂O). This provides a direct confirmation of the molecular formula.
A characteristic fragmentation pathway for N-nitroso compounds is the loss of the nitroso group as a nitric oxide radical (•NO), resulting in a fragment with a mass loss of 30 Da. Therefore, a prominent peak at [M-30]⁺ is anticipated in the mass spectrum. Further fragmentation of the remaining indoline cation can provide additional structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the key absorption bands to look for are:
-
N=O Stretch: The most diagnostic peak for an N-nitroso compound is the N=O stretching vibration. This typically appears as a strong absorption band in the range of 1408-1486 cm⁻¹ .
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups.
-
C=C Aromatic Ring Stretch: Absorptions in the region of 1600-1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.
-
C-N Stretch: The stretching vibration of the C-N bond is also expected in the fingerprint region of the spectrum.
Table 1: Summary of Expected Spectroscopic Data
| Spectroscopic Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (multiplets) |
| Aliphatic CH | Multiplet | |
| Aliphatic CH₂ | Diastereotopic multiplets | |
| Methyl CH₃ | δ ~1.4 ppm (doublet) | |
| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm |
| Aliphatic Carbons | Signals in the aliphatic region | |
| Mass Spectrometry | Molecular Ion | Peak corresponding to C₉H₁₀N₂O |
| Key Fragment | [M-30]⁺ | |
| Infrared Spectroscopy | N=O Stretch | ~1408-1486 cm⁻¹ (strong) |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ |
Conclusion: A Consolidated Approach to Structural Integrity
The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. By integrating the data from NMR, MS, and IR spectroscopy, a complete and unambiguous picture of the molecule's architecture can be established. This rigorous, evidence-based approach is fundamental to ensuring the safety, quality, and efficacy of pharmaceutical products. The protocols and expected data presented in this guide serve as a robust framework for scientists working on the characterization of this and other related N-nitroso compounds, reinforcing the principles of scientific integrity and trustworthiness in drug development.
References
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N-Nitroso 2-Methyl Indoline | CAS No: 85440-79-5 . (n.d.). Retrieved from [Link]
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N-Nitroso 2-methyl indoline . (n.d.). Synergy Scitech. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEETS N-NITROSO 2-METHYL INDOLINE . (n.d.). Cleanchem Laboratories. Retrieved from [Link]
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D'Acunto, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(3), 999. Available at: [Link]
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Orlov, V. A., & Rybakov, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(4), M1296. Available at: [Link]
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2-methyl-1-nitroso-1H-indole . (n.d.). Veeprho. Retrieved from [Link]
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Methyl 1H-indole-3-carboxylate . (n.d.). Magritek. Retrieved from [Link]
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Ioniță, G., et al. (2021). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][4][5]triazoles. Molecules, 26(23), 7320. Available at: [Link]
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Physicochemical properties of 1-nitroso-2-methylindoline
An In-depth Technical Guide to the Physicochemical Properties of 1-Nitroso-2-Methylindoline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-nitroso-2-methylindoline, a derivative of 2-methylindoline and a member of the N-nitrosamine class of compounds. Given the limited direct experimental data available for this specific molecule, this guide synthesizes information from the parent compound, 2-methylindoline, and established principles of N-nitroso chemistry to predict its properties and outline robust experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and stability, with a particular focus on the implications for pharmaceutical development and safety.
Introduction and Molecular Overview
1-Nitroso-2-methylindoline is an N-nitroso derivative of 2-methylindoline. The indoline scaffold is a common motif in many biologically active compounds and pharmaceuticals. The introduction of a nitroso group at the 1-position significantly alters the electronic and steric properties of the parent molecule, influencing its reactivity, stability, and biological activity. N-nitrosamines are a class of compounds of significant interest and concern, particularly in the pharmaceutical industry, due to their potential carcinogenicity.[1] A thorough understanding of the physicochemical properties of 1-nitroso-2-methylindoline is therefore critical for any research or development activities involving this compound or its potential formation as an impurity.
The core structure is based on 2-methylindoline, a secondary amine. The nitrosation reaction, typically occurring under acidic conditions in the presence of a nitrosating agent, leads to the formation of the N-nitroso derivative.[2] This guide will provide a predictive profile of 1-nitroso-2-methylindoline and the experimental means to verify these properties.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-nitroso-2-methylindoline. These values are extrapolated from the known properties of 2-methylindoline and the typical influence of an N-nitroso group.
| Property | Predicted Value | Basis for Prediction and Remarks |
| Molecular Formula | C₉H₁₀N₂O | Addition of a nitroso group (NO) to 2-methylindoline (C₉H₁₁N). |
| Molecular Weight | 162.19 g/mol | Calculated based on the molecular formula. |
| Appearance | Yellow to amber oil or low-melting solid | N-nitroso compounds are typically yellow due to the n→π* transition of the N=O group. |
| Boiling Point | > 230 °C | Expected to be higher than the parent 2-methylindoline (227-229 °C) due to increased polarity and molecular weight.[3][4] |
| Melting Point | < 25 °C | Likely a low-melting solid or oil at room temperature. |
| Aqueous Solubility | Low | The addition of the polar nitroso group may slightly increase water solubility compared to 2-methylindoline (negligible), but overall low solubility is expected.[4][5] |
| Predicted LogP | ~1.5 - 2.0 | The N-nitroso group is polar and will likely decrease the LogP compared to 2-methylindoline (~2.18).[6] |
| Predicted pKa | Not applicable (non-ionizable) | The nitrogen lone pair is delocalized into the N=O group, rendering it non-basic under typical aqueous conditions. |
Synthesis and Spectroscopic Characterization
The synthesis of 1-nitroso-2-methylindoline from 2-methylindoline is a standard N-nitrosation of a secondary amine. Several methods are effective, with the use of tert-butyl nitrite (TBN) offering a mild and efficient route.[7]
Synthetic Protocol: N-Nitrosation using tert-Butyl Nitrite
This protocol describes a general, scalable method for the synthesis of 1-nitroso-2-methylindoline.
Materials:
-
2-methylindoline
-
tert-Butyl nitrite (TBN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-methylindoline (1.0 eq) in DCM in a round-bottom flask at room temperature.
-
Add tert-butyl nitrite (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of 1-nitroso-2-methylindoline.
Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic techniques.[8]
-
¹H NMR: Expect downfield shifts for the protons adjacent to the nitrogen atom compared to 2-methylindoline due to the electron-withdrawing nature of the nitroso group. The presence of syn and anti isomers due to restricted rotation around the N-N bond may lead to a doubling of some signals.
-
¹³C NMR: Similar downfield shifts are expected for the carbons adjacent to the nitrogen.
-
FT-IR: The most characteristic peak will be the N=O stretching vibration, typically observed in the range of 1430-1490 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization (EI) MS would show the molecular ion peak (M⁺) at m/z = 162.19. Common fragmentation patterns for N-nitrosamines include the loss of the nitroso group (•NO).[9]
Experimental Protocols for Physicochemical Profiling
Accurate determination of physicochemical properties is crucial for understanding the behavior of a molecule in biological systems.
Determination of Lipophilicity (LogP/LogD)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant. Since 1-nitroso-2-methylindoline is non-ionizable, LogP = LogD at all pH values.
Shake-Flask Method (OECD Guideline 107):
-
Prepare a stock solution of 1-nitroso-2-methylindoline in n-octanol.
-
Mix the stock solution with an equal volume of water (pre-saturated with n-octanol) in a flask.
-
Shake the flask vigorously for 24 hours at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculate LogP as: LogP = log₁₀([Analyte]octanol / [Analyte]water).
Caption: Workflow for forced degradation (stress testing) of 1-nitroso-2-methylindoline.
Relevance in Drug Development and Safety
The primary relevance of 1-nitroso-2-methylindoline in drug development is as a potential N-nitrosamine drug substance-related impurity (NDSRI). If a drug substance or any reagent used in its synthesis contains the 2-methylindoline moiety, there is a risk of forming 1-nitroso-2-methylindoline in the presence of nitrosating agents (e.g., residual nitrites). [10]
-
Risk Assessment: Regulatory agencies require a thorough risk assessment for the potential presence of N-nitrosamine impurities in all pharmaceutical products. [2]* Analytical Control: If a risk is identified, highly sensitive and specific analytical methods, typically LC-MS/MS, must be developed and validated to detect and quantify 1-nitroso-2-methylindoline at or below the acceptable intake (AI) limit. [11][12]* Formulation and Stability: The physicochemical properties determined through the protocols in this guide are essential for understanding the potential for this impurity to form or degrade during the manufacturing process and shelf-life of the drug product. [13]For example, the low aqueous solubility and moderate lipophilicity will govern its partitioning behavior in different formulation types.
Conclusion
While direct experimental data for 1-nitroso-2-methylindoline is scarce, a robust physicochemical profile can be predicted based on the well-characterized parent molecule, 2-methylindoline, and the established chemistry of N-nitrosamines. This guide provides a comprehensive framework for its synthesis, characterization, and the experimental determination of its key physicochemical properties, including lipophilicity, solubility, and stability. For professionals in drug development, the primary significance of this compound lies in its potential as a carcinogenic impurity. The protocols and insights provided herein are designed to support the necessary risk assessment, analytical method development, and control strategies required to ensure patient safety.
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Green Chemistry (RSC Publishing). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. [7]2. Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [14]3. ResearchGate. Synthesis of N‐nitrosamines from secondary as well as tert‐amines. [15]4. AquigenBio. Synthesis of Nitroso Compounds: A Practical Guide. [8]5. StabilityHub. Stability Testing Challenges for N-Nitrosamine Impurities. [10]6. Molbase. 2-methylindoline. [3]7. Jinan Future chemical Co.,Ltd. 2-Methylindoline CAS:6872-06-6. [4]8. Semantic Scholar. Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. [16]9. ChemicalBook. 2-Methylindoline. [5]10. PubMed. Analytical Techniques for the Determination of Total N-nitroso Compounds. [17]11. PubChem. 2-Methylindoline. [9]12. Slideshare. pKa and log p determination. [18]13. PMC - NIH. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [11]14. Chem-Impex. 2-Methylindoline. [19]15. Benchchem. stability of deuterated N-Nitroso Bendroflumethiazide. [20]16. Guidechem. 2-Methylindoline. [6]17. PubChem. 2-Methylindole.
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ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [2]22. Veeprho. Winning Strategies to Develop an Analytical Method for Nitrosamines. [12]23. ChemicalBook. 2-Methylindole(95-20-5) 1H NMR spectrum.
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Semantic Scholar. Novel Methods for the Prediction of logP, pKa, and logD.
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PubMed. N-Nitroso products from the reaction of indoles with Angeli's salt. [23]26. PubMed. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. [24]27. Nitrosamines Exchange. Control limit of Nitrosamines and N-nitroso compounds. [13]28. SciSpace. N-Nitroso products from the reaction of indoles with Angeli's salt. [25]29. ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
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Technology Networks. LogP/LogD/pKa Analysis. [26]31. National Library of Medicine. Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives. [1]32. Nitrosamines Exchange. Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole. [27]33. ResearchGate. (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge.
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(2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole CAS number.
An In-Depth Technical Guide to (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole
Authored by a Senior Application Scientist
The landscape of pharmaceutical development is one of continuous vigilance, where the purity and safety of therapeutic agents are paramount. Within this context, the emergence of N-nitroso compounds as potential impurities has presented a significant challenge, demanding rigorous scientific understanding and advanced analytical strategies. This guide focuses on a specific N-nitroso compound, (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole, a molecule of considerable interest due to its classification as a pharmaceutical impurity and its membership in a class of compounds with well-documented toxicological concerns. Our objective is to provide a comprehensive technical resource for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to offer a synthesized narrative grounded in causality and practical application. We will explore its chemical identity, pathways of formation, toxicological implications, and the analytical methodologies essential for its control, thereby equipping professionals with the knowledge to navigate the complexities associated with this and similar compounds.
Systematic Identification and Physicochemical Profile
(2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole is a heterocyclic organic molecule. Its structure consists of a bicyclic indole core, where a benzene ring is fused to a five-membered nitrogen-containing ring. This dihydroindole nucleus is substituted with a methyl group at the 2-position and a nitroso group on the nitrogen atom at the 1-position. The "(2S)" designation specifies the stereochemistry at the chiral center created by the methyl group's attachment.
This compound is notably recognized as "Indapamide Impurity A" in the European Pharmacopoeia, highlighting its relevance in the quality control of the diuretic drug Indapamide.[1] Its formation is often linked to side reactions during the synthesis of the parent drug.[1]
Nomenclature and Key Identifiers
A clear and unambiguous identification is the foundation of all chemical research and regulatory affairs. The following table summarizes the key identifiers for this compound in both its stereospecific and racemic forms.
| Property | Value | Source |
| IUPAC Name | (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole | [1] |
| Synonyms | 1-Nitroso-2-methylindoline, Indapamide Impurity A (EP) | [2] |
| CAS Registry Number | 77083-50-2 ((S)-enantiomer) | [1] |
| 85440-79-5 (Racemic mixture: (2RS)-) | [1][2][3][4] | |
| Molecular Formula | C₉H₁₀N₂O | [1][4] |
| Molecular Weight | 162.19 g/mol | [1][4] |
| SMILES Notation | O=NN1Cc2ccccc12 | [1] |
| InChI Key | KBCZSFIDYXEMTH-ZETCQYMHSA-N ((S)-enantiomer) |
Physicochemical Properties
While detailed experimental data for the pure (2S)-enantiomer is sparse in publicly available literature, information for the racemic mixture provides a useful baseline for laboratory handling and analytical method development.
| Property | Value / Observation | Source |
| Physical State | Brown solid/oil | [2] |
| Reactivity | Stable under normal conditions of use, storage, and transport. | [5] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
| Hazardous Decomposition | Emits toxic fumes (e.g., nitrogen oxides) under fire conditions. | [5] |
Synthesis and Formation Pathways
Understanding the formation of (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole is critical for both its intentional synthesis as a reference standard and for developing strategies to mitigate its appearance as an impurity in pharmaceutical manufacturing.
Directed Synthesis
The primary route for the synthesis of this compound involves the direct nitrosation of the corresponding secondary amine, 2-methylindoline (also known as 2-methyl-2,3-dihydro-1H-indole). This reaction is a classic example of N-nitrosation.
The general mechanism involves the reaction of a secondary amine with a nitrosating agent, typically formed in situ from a nitrite salt (like sodium nitrite) under acidic conditions.[6][7] The acid protonates the nitrite ion to form nitrous acid (HNO₂), which can then generate various active nitrosating species (e.g., N₂O₃ or the nitrosyl cation, NO⁺). The secondary amine's lone pair of electrons then attacks the electrophilic nitrogen of the nitrosating agent, leading to the formation of the N-nitroso compound after deprotonation.
Caption: General mechanism for the N-nitrosation of a secondary amine.
Protocol: Laboratory Scale Synthesis of Racemic 1-Nitroso-2-methylindoline
This protocol is adapted from methodologies described in the patent literature for the synthesis of related compounds.[7] Note: This procedure should only be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment (PPE). N-nitroso compounds are potential carcinogens.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend sodium nitrite (1.04 kg) in a mixture of water (2 L) and methanol (6.8 L).
-
Addition of Starting Material: Add 2-methyl-2,3-dihydro-1H-indole (1 kg) to the suspension.
-
Initiation of Reaction: Cool the mixture in an ice bath. Slowly add acetic acid (0.64 L) dropwise, maintaining the internal temperature between 17-23°C. The acid catalyzes the formation of the nitrosating agent.
-
Reaction Monitoring: After the addition of acid is complete, stir the reaction mixture at 15-25°C for 4-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with a saturated sodium bicarbonate solution to neutralize excess acid, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 1-nitroso-2-methyl-2,3-dihydroindole can be purified by column chromatography on silica gel to yield the final product.
Toxicological Profile and Health Implications
The primary concern surrounding (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole stems from its classification as an N-nitroso compound. This class of chemicals is widely recognized for its carcinogenic potential, with many members being potent genotoxic agents.[8][9]
Mechanism of Genotoxicity
N-nitroso compounds themselves are typically not the ultimate carcinogens. They require metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver, to exert their genotoxic effects.[10]
This activation process, through α-hydroxylation, generates an unstable intermediate that decomposes to form highly reactive electrophilic species, such as alkyldiazonium ions. These electrophiles can then readily attack nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired by the cell's DNA repair machinery, they can lead to mispairing during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) can initiate the process of carcinogenesis.[8][10]
Caption: Bioactivation pathway of N-nitroso compounds leading to genotoxicity.
Regulatory Context
Due to their significant toxicological risks, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent controls on the levels of N-nitrosamine impurities in pharmaceutical products.[9] These impurities are classified as a "cohort of concern" under ICH M7 guidelines, which necessitates their control at or below compound-specific acceptable intake (AI) limits, often in the nanogram-per-day range.[10] Therefore, the detection and quantification of compounds like (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole are critical components of drug safety and quality assurance.
Analytical Methodologies for Detection and Quantification
The trace-level concentrations at which N-nitroso impurities must be controlled demand highly sensitive and selective analytical methods. The choice of technique is often dictated by the volatility of the analyte and the complexity of the sample matrix (e.g., the active pharmaceutical ingredient or finished drug product).
Key Analytical Techniques
The most powerful and widely used methods for nitrosamine analysis are based on mass spectrometry coupled with a chromatographic separation technique.[11]
| Technique | Principle & Suitability | Advantages | Limitations |
| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry. The compound is separated by HPLC and detected by a high-resolution mass spectrometer. | High sensitivity and selectivity. Suitable for both volatile and non-volatile nitrosamines. Accurate mass measurement helps differentiate the analyte from isobaric interferences.[12] | Can be more complex to operate than other systems. Potential for matrix effects. |
| GC-MS | Gas Chromatography-Mass Spectrometry. Suitable for volatile and semi-volatile compounds. The sample is vaporized and separated in a GC column before MS detection. | Excellent for volatile nitrosamines. High separation efficiency. | Not suitable for non-volatile or thermally labile compounds, which may degrade in the high-temperature injector, potentially creating false positives.[13] |
| GC-TEA | Gas Chromatography-Thermal Energy Analyzer. The TEA is a highly specific detector for nitroso groups. | Extremely selective and sensitive for N-nitroso compounds. | Less common than MS detectors. Does not provide mass information for structural confirmation.[13] |
Workflow: General Protocol for LC-HRMS Analysis
The following outlines a typical workflow for the analysis of (2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole in a drug substance. Method development and validation are essential for each specific product.
Caption: A typical workflow for the quantification of a nitrosamine impurity by LC-HRMS.
Risk Mitigation in Pharmaceutical Development
Controlling N-nitroso impurities requires a proactive, science- and risk-based approach throughout the drug development lifecycle.
-
Risk Assessment: The first step is a comprehensive risk assessment to identify potential sources of nitrosamines. This involves scrutinizing the manufacturing process for the presence of secondary or tertiary amines (in starting materials, intermediates, or the API itself) and potential nitrosating agents (e.g., residual nitrites).[14] The risk of formation is higher under acidic conditions.[6]
-
Process Optimization: If a risk is identified, the manufacturing process should be optimized to prevent formation. This could involve:
-
Sourcing raw materials with low nitrite content.
-
Modifying reaction conditions (e.g., pH, temperature) to disfavor nitrosation.
-
Introducing purification steps specifically designed to remove the impurity.
-
Adding inhibitors, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), which can scavenge nitrosating agents.
-
-
Control Strategy: A robust control strategy must be established, which includes setting acceptance criteria for the impurity in the drug substance and/or finished product based on the acceptable intake (AI). This strategy is supported by validated analytical methods capable of reliably quantifying the impurity at the required low levels.
Conclusion
(2S)-2-methyl-1-nitroso-2,3-dihydro-1H-indole serves as a pertinent case study in the broader challenge of managing genotoxic impurities in pharmaceuticals. Its identity as a specific impurity in a commercial drug, combined with the toxicological concerns inherent to its chemical class, underscores the necessity for a multi-faceted approach. A thorough understanding of its chemical properties, formation pathways, and toxicological mechanisms is the bedrock upon which effective control strategies are built. For the modern drug development professional, proficiency in the advanced analytical techniques required for trace-level detection and a commitment to a risk-based quality paradigm are not merely best practices—they are essential for ensuring patient safety and regulatory compliance.
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Aquigen Bio Sciences. (n.d.). Understanding N-Nitroso Compounds: What Are They and Why Do They Matter?
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CymitQuimica. (n.d.). (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole.
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The Enigmatic Bioactivity of Nitroso-Indoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Indoline Scaffold and the Intrigue of the Nitroso Group
The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its structural rigidity and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. The introduction of a nitroso (-N=O) group to the indoline nucleus gives rise to nitroso-indoline derivatives, a class of compounds whose biological profile is both potent and complex. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of nitroso-indoline derivatives, offering critical insights for researchers and professionals engaged in drug discovery and development. While much of the existing research has focused on their carcinogenic potential, this document also delves into their prospective anticancer, antimicrobial, and anti-inflammatory applications, presenting a comprehensive overview of this fascinating and challenging area of study.
I. Synthesis of Nitroso-Indoline Derivatives: Chemical Strategies and Methodologies
The synthesis of nitroso-indoline derivatives can be broadly categorized based on the position of the nitroso group, which can be attached to the nitrogen of the indoline ring (N-nitroso) or a carbon atom (C-nitroso).
N-Nitrosation of Indolines
The most common method for the synthesis of N-nitroso-indolines involves the reaction of an indoline derivative with a nitrosating agent, typically under acidic conditions. A general and efficient method utilizes tert-butyl nitrite (TBN) under solvent-free conditions, which offers broad substrate scope and tolerance for sensitive functional groups.[1]
Experimental Protocol: General Procedure for N-Nitrosation of Indolines
-
To a solution of the secondary amine (1.0 mmol) in a suitable solvent, add tert-butyl nitrite (1.2 mmol).
-
Stir the reaction mixture at room temperature for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-nitroso-indoline derivative.
Another established method involves the use of sodium nitrite in the presence of an acid, such as hydrochloric acid.
Synthesis of C-Nitroso-Indoline Derivatives
The synthesis of C-nitroso-indoline derivatives is less common and often involves more complex synthetic routes. One approach involves the cyclization of N-nitrosoanilines with suitable reaction partners. For instance, 3-nitroso-substituted indole derivatives can be prepared via a one-pot reaction of N-nitrosoaniline and acyl sulfur ylides catalyzed by a transition metal.[2]
II. Biological Activities of Nitroso-Indoline Derivatives
The biological activities of nitroso-indoline derivatives are multifaceted, with the most extensively studied aspect being their interaction with DNA, leading to genotoxicity and carcinogenicity. However, the reactivity of the nitroso group also holds potential for therapeutic applications, which are areas of emerging research.
Anticancer and Carcinogenic Activity
N-nitroso compounds are a well-established class of carcinogens.[3] Their mechanism of action primarily involves metabolic activation to form electrophilic species that can alkylate DNA, leading to mutations and the initiation of carcinogenesis.[3] A series of novel N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives have been synthesized and evaluated for their carcinogenic effects.[4]
The carcinogenic activity of these compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[4] The results indicated that most of the synthesized compounds exhibited significant carcinogenic activities, with N-nitroso-3-(2,4-dinitrophenylimino)-indolin-2-one showing the most potent effect.[4]
Table 1: Carcinogenic Activity of Selected N-nitroso-3-(substituted phenylimino)-indolin-2-one Derivatives [4]
| Compound | Substitution on Phenylimino Ring | Yield (%) | Melting Point (°C) |
| 3a | 4-Chloro | 96.4 | 254-256 |
| 3b | 4-Bromo | 92.6 | 220-222 |
| 3h | 2,4-Dinitro | 76.4 | 120-122 |
Experimental Protocol: MTT Assay for Cell Viability [5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a further 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
Diagram 1: General Mechanism of N-Nitroso Compound Carcinogenicity
Caption: Metabolic activation of N-nitroso compounds to carcinogenic agents.
While the carcinogenic properties are a significant concern, the cytotoxic nature of these compounds could potentially be harnessed for anticancer therapy if selectivity for cancer cells can be achieved. Indoline derivatives, in general, have been investigated as anticancer agents targeting various mechanisms, including the inhibition of tubulin polymerization.[7] The introduction of a nitroso group could modulate this activity, a hypothesis that warrants further investigation.
Antimicrobial Activity: An Unexplored Frontier
The antimicrobial potential of nitroso-indoline derivatives is a largely unexplored area. However, the broader class of indoline derivatives has shown promising antimicrobial activities.[8][9] For instance, certain spiro-indoline-dione derivatives containing a nitro (NO2) group have demonstrated significant antimicrobial effects, particularly against Enterococcus faecalis and Staphylococcus aureus.[8] This suggests that the electronic properties conferred by nitrogen-oxygen functionalities can be crucial for antimicrobial action.
Furthermore, N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, a related nitroso-heterocycle, has been shown to exhibit good antifungal and moderate antibacterial activity.[10] This activity is attributed to the hydrophobic nature of the compound and the presence of the piperidine ring system.[10] These findings provide a rationale for investigating the antimicrobial properties of nitroso-indoline derivatives.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram 2: Hypothetical Antimicrobial Action Workflow
Caption: Potential mechanisms of antimicrobial action for nitroso-indoline derivatives.
Anti-inflammatory Potential: Modulating Inflammatory Pathways
The anti-inflammatory properties of nitroso-indoline derivatives are not well-documented. However, the indoline scaffold is present in compounds with known anti-inflammatory activity.[11] For example, certain indoline derivatives have been shown to inhibit protein denaturation, a hallmark of inflammation. The anti-inflammatory effects of some indoline derivatives are mediated through the reduction of pro-inflammatory cytokines like TNF-α and IL-6, and the modulation of signaling pathways involving p38 MAPK and NF-κB.[11]
The nitroso group is a known modulator of nitric oxide (NO) signaling, a critical pathway in inflammation.[12] Depending on the cellular context, NO can have both pro- and anti-inflammatory effects. Therefore, it is plausible that nitroso-indoline derivatives could exert anti-inflammatory effects by modulating NO-related signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and egg albumin (as a protein source) in a buffer solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.
Diagram 3: Potential Anti-inflammatory Signaling Pathway
Caption: Hypothetical modulation of inflammatory pathways by nitroso-indoline derivatives.
III. Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of nitroso-indoline derivatives is highly dependent on their substitution patterns. For the N-nitroso-3-(substituted phenylimino)-indolin-2-one series, the nature and position of substituents on the phenylimino ring significantly influence their carcinogenic potential.[4] For instance, the presence of electron-withdrawing groups like nitro groups appears to enhance this activity.
Quantitative structure-activity relationship (QSAR) studies on a broader range of indoline derivatives have shown that factors such as van der Waals volume, aromaticity, and the number of hydrogen bond donors play a significant role in their anticancer activity.[5] Applying such computational models to nitroso-indoline derivatives could aid in the design of compounds with optimized activity and reduced toxicity.
The future of research into nitroso-indoline derivatives lies in a more focused exploration of their therapeutic potential beyond their established carcinogenicity. Key areas for future investigation include:
-
Selective Cytotoxicity: Synthesizing and screening libraries of nitroso-indoline derivatives to identify compounds with selective cytotoxicity towards cancer cells over normal cells.
-
Antimicrobial Spectrum: Evaluating the antimicrobial activity of these compounds against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Anti-inflammatory Mechanisms: Elucidating the specific molecular targets and signaling pathways modulated by nitroso-indoline derivatives in inflammatory processes.
-
Prodrug Strategies: Designing nitroso-indoline derivatives as prodrugs that can be selectively activated in the target tissue or cell type to release a cytotoxic or therapeutic agent.
Conclusion
Nitroso-indoline derivatives represent a class of compounds with potent, yet challenging, biological activities. While their carcinogenic properties have been a primary focus of research, a deeper understanding of their chemistry and interaction with biological systems may unlock their therapeutic potential. By employing rational drug design, detailed mechanistic studies, and robust biological evaluation, the scientific community can navigate the complexities of this chemical space to potentially uncover novel anticancer, antimicrobial, and anti-inflammatory agents. This guide serves as a foundational resource to stimulate and inform such future endeavors in the dynamic field of drug discovery.
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- 7. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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2-Methyl-1-nitroso-2,3-dihydro-1H-indole tautomerism
An In-depth Technical Guide to the Tautomerism and Isomerism of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the isomeric and tautomeric forms of this compound, a significant N-nitroso compound often identified as an impurity in pharmaceutical manufacturing. We will delve into the structural nuances of this molecule, moving beyond a singular representation to explore the dynamic equilibrium between its different forms. The guide will cover the well-documented E/Z rotational isomerism arising from the restricted rotation of the N-nitroso group and propose a mechanistically plausible prototropic tautomerism leading to a stable, aromatic hydroxyazo-indole species. Detailed experimental protocols for synthesis, separation, and characterization are provided, underpinned by insights into the causal factors driving these molecular transformations. The implications of this chemical dynamism on analytical method development and drug safety are also discussed, offering a critical resource for professionals in the field.
Introduction: The Molecular Identity of this compound
This compound is a heterocyclic compound featuring an indoline (2,3-dihydro-1H-indole) core, substituted with a methyl group at the 2-position and a nitroso group on the ring nitrogen. Its primary relevance in the pharmaceutical industry stems from its classification as "Indapamide Impurity A" in the European Pharmacopoeia, highlighting its emergence as a degradation or synthesis byproduct. As with all N-nitrosamines, it is subject to intense regulatory scrutiny due to the potential carcinogenicity of this class of compounds. A thorough understanding of its chemistry is therefore not merely academic, but a necessity for ensuring pharmaceutical product quality and safety.
| Property | Value | Source |
| IUPAC Name | (2RS)-2-methyl-1-nitroso-2,3-dihydro-1H-indole | |
| Synonyms | 1-Nitroso-2-methylindoline, Indapamide Impurity A (EP) | |
| CAS Registry Number | 85440-79-5 (racemic) | |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| SMILES Notation | CC1Cc2ccccc2N1N=O |
Synthesis and Preparation
The synthesis of this compound is typically achieved through the direct nitrosation of its secondary amine precursor, 2-methylindoline. This reaction is a classic example of N-nitrosamine formation.
Experimental Protocol: Synthesis via Nitrosation
This protocol describes a robust method for synthesizing the target compound from its precursor.
Causality: The reaction mechanism involves the in-situ formation of nitrous acid (HNO₂) from sodium nitrite in an acidic medium. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the secondary amine of 2-methylindoline acts as a nucleophile, attacking the nitrosonium ion to form the N-N bond, yielding the N-nitrosamine product after deprotonation. Acetic acid provides the necessary acidic environment while being mild enough to avoid significant degradation of the product.
Step-by-Step Methodology:
-
Precursor Preparation: In a suitable reaction vessel, suspend 2-methyl-2,3-dihydro-1H-indole (1 equivalent) in a mixture of water and methanol.
-
Nitrosating Agent: Add sodium nitrite (NaNO₂, ~1.5 equivalents) to the suspension and stir until partially dissolved.
-
Acidification & Reaction: Cool the mixture to between 15-25°C. Slowly add acetic acid (~1.4 equivalents) dropwise, maintaining the temperature within the specified range.
-
Reaction Monitoring: Stir the reaction mixture at 15-25°C for 4-7 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic phase with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography.
Caption: Synthesis of the target compound via nitrosation.
Rotational Isomerism: The E/Z Conformers
A defining characteristic of N-nitrosamines is the presence of rotational isomers, often termed E/Z isomers or rotamers. This phenomenon arises from the significant double-bond character of the nitrogen-nitrogen bond, which restricts free rotation. This character is due to the delocalization of the lone pair of electrons on the amine nitrogen into the N=O group, as depicted by its resonance structures.
For an asymmetrical nitrosamine like this compound, this restricted rotation results in two distinct, stable conformers at room temperature. These isomers can differ in their physical and chemical properties, including dipole moment, stability, and importantly, their response in analytical systems.
Analytical Evidence:
-
Nuclear Magnetic Resonance (NMR): The most direct evidence for E/Z isomerism comes from ¹H and ¹³C NMR spectroscopy. A sample of an asymmetrical N-nitrosamine will typically show two distinct sets of signals, with one set corresponding to each isomer. The relative integration of these signal sets allows for the quantification of the E/Z ratio in a given solvent and temperature.
-
Chromatography (HPLC/GC): The difference in polarity and shape between the E and Z isomers often allows for their separation by chromatographic techniques like HPLC or GC. This can result in the observation of two distinct peaks for a single N-nitrosamine compound.
The ratio of these isomers can be influenced by steric factors and solvent conditions, and interconversion can be accelerated at higher temperatures.
Caption: Equilibrium between the indoline and aromatic indole tautomers.
Experimental and Computational Investigation
Distinguishing and quantifying these isomeric and tautomeric forms requires a multi-faceted analytical approach.
Protocol: Spectroscopic and Chromatographic Analysis
Objective: To separate, identify, and quantify the E/Z isomers and the two tautomeric forms.
Self-Validation: This protocol is self-validating by combining chromatographic separation with spectroscopic identification. The HPLC provides quantitative data on the number of species and their relative abundance, while LC-MS and NMR confirm the identity of each separated peak.
Methodology:
-
HPLC Separation:
-
Develop a reverse-phase HPLC method (e.g., C18 column).
-
Use a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid) to achieve separation of the potential four species (E/Z isomers of both tautomers).
-
Monitor the elution profile using a UV detector at multiple wavelengths, as the different forms may have distinct chromophores.
-
-
Mass Spectrometry (LC-MS):
-
Couple the HPLC system to a mass spectrometer.
-
Confirm that all separated peaks have the same mass-to-charge ratio (m/z), consistent with the molecular formula C₉H₁₀N₂O, confirming they are isomers/tautomers.
-
Analyze fragmentation patterns, which may differ between the forms, providing structural clues.
-
-
NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum of the sample mixture in a suitable deuterated solvent (e.g., DMSO-d₆). Identify the doubled sets of signals corresponding to the E/Z isomers.
-
Look for characteristic signals of the hydroxyazo-indole tautomer: an N-OH proton signal and changes in the aromatic region indicative of the indole ring system.
-
Variable Temperature (VT) NMR: Conduct ¹H NMR experiments at different temperatures. An increase in temperature may lead to the coalescence of signals for the E/Z isomers as their rate of interconversion increases. It may also shift the tautomeric equilibrium, providing thermodynamic data.
-
Protocol: Computational Modeling Workflow
Objective: To theoretically determine the relative stabilities and interconversion energy barriers of the isomers and tautomers.
Causality: Density Functional Theory (DFT) provides a robust theoretical framework for calculating the electronic structure and energy of molecules. By modeling the different forms and the transition states that connect them, we can predict their relative populations at equilibrium and the feasibility of their interconversion, guiding experimental work.
Methodology:
-
Structure Optimization: Build the 3D structures of the E and Z isomers of the N-nitroso indoline form and the proposed hydroxyazo-indole tautomer.
-
Energy Calculation: Perform geometry optimization and frequency calculations for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Transition State Search: Locate the transition state structures for both E/Z interconversion and the prototropic tautomerization.
-
Analysis: Compare the calculated free energies (ΔG) of the optimized structures to predict their relative stabilities. The structure with the lowest energy is the most stable. Calculate the energy barriers for interconversion from the energies of the transition states.
Implications and Conclusion
The existence of this compound as a dynamic equilibrium of at least two, and potentially four, distinct chemical species has significant consequences for drug development and quality control.
-
Analytical Challenges: A single compound can produce multiple peaks in a chromatogram or complex spectra in NMR, complicating impurity identification and quantification. Analytical methods must be developed with the capacity to resolve and identify all relevant forms.
-
Toxicological Relevance: Different isomers and tautomers may exhibit different biological activities or toxicological profiles. A comprehensive risk assessment must consider the potential for interconversion under physiological conditions.
-
Stability and Formulation: The equilibrium between forms can be influenced by pH, light, and temperature. This must be considered during formulation development and stability studies to prevent the formation of undesirable species over the shelf-life of a drug product.
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- ProQuest. (2023). The study of stereoselectivity and mesomeric effect of N‑nitrosamines via 1H NMR spectroscopy.
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An In-depth Technical Guide to the Discovery, Genesis, and Control of Indapamide Impurity A
A Senior Application Scientist's Perspective for Researchers, Drug Development Professionals, and Analytical Scientists
Foreword: The Imperative of Impurity Profiling
In the landscape of modern pharmaceutical development, the principle of "quality by design" is paramount. The therapeutic efficacy and patient safety of any drug product are inextricably linked to the purity of the active pharmaceutical ingredient (API). Impurities, even at trace levels, can have unforeseen pharmacological or toxicological effects. This guide provides a comprehensive technical overview of Indapamide Impurity A, a critical process-related impurity in the synthesis of the antihypertensive drug Indapamide. We will journey through its discovery, elucidate its formation mechanism, detail analytical methodologies for its control, and discuss its significance in the regulatory context.
Indapamide: A Cornerstone in Hypertension Management
Indapamide is a thiazide-like diuretic widely prescribed for the treatment of hypertension and for managing edema associated with congestive heart failure.[1][2] Its mechanism of action involves inhibiting sodium and chloride reabsorption in the distal convoluted tubules of the kidneys, leading to diuresis.[1] Additionally, it exhibits vasodilatory properties, contributing to its antihypertensive effect.[3] The molecular integrity of Indapamide is crucial for its therapeutic action and safety profile.
The Emergence of Impurity A: An Analytical Detective Story
The discovery of any impurity is often an outcome of rigorous analytical chemistry. In the case of Indapamide, early process development and stability studies would have employed techniques like High-Performance Liquid Chromatography (HPLC) to separate the main compound from any related substances. The appearance of a consistent, unidentified peak in the chromatogram during the analysis of certain batches of Indapamide would have triggered an investigation. This unknown peak, now designated as Indapamide Impurity A, necessitated a thorough characterization to understand its origin and potential impact.
Chemical Identity and Structural Elucidation of Indapamide Impurity A
Through the concerted use of advanced analytical techniques, the scientific community has successfully identified and characterized Indapamide Impurity A.
Chemical Name: (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole[3][4][5][6][7] Synonyms: Indapamide EP Impurity A, 2-methyl-1-nitrosoindoline[3][5] CAS Number: 85440-79-5[3][4][5][6][7]
The structural elucidation would have involved a combination of mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to map the arrangement of protons and carbons, ultimately confirming its identity as a nitrosated precursor of a key Indapamide intermediate.
| Compound | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| Indapamide | 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide | C16H16ClN3O3S | 365.83 g/mol | 26807-65-8[8] |
| Indapamide Impurity A | (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole | C9H10N2O | 162.19 g/mol [3][8] | 85440-79-5 [3][8] |
Genesis of Indapamide Impurity A: A Tale of Two Synthetic Routes
The formation of Indapamide Impurity A is intrinsically linked to a specific synthetic pathway for Indapamide. There are two primary routes for the synthesis of Indapamide, with the key difference being the formation of the 1-amino-2-methylindoline intermediate.[9]
One route involves the direct amination of 2-methylindoline using hydroxylamine-O-sulfonic acid.[10][11] A second, multi-step route is where Impurity A makes its appearance.[9] In this pathway, 2-methylindoline is first treated with a nitrosating agent, such as sodium nitrite, to form 2-methyl-1-nitrosoindoline (Impurity A).[9] This intermediate is then reduced, typically with a reducing agent like lithium aluminum hydride, to yield 1-amino-2-methylindoline.[9][10] This amine is subsequently acylated with 4-chloro-3-sulfamoylbenzoyl chloride to produce the final Indapamide drug substance.[10]
Therefore, Indapamide Impurity A is a critical intermediate in this synthetic route.[9][12] Its presence in the final API is a result of an incomplete reduction step or carry-over into the final product. The nitrosamine structure of Impurity A raises concerns, as nitrosamines are a class of compounds that are often potent genotoxic carcinogens.[12] This necessitates strict control over its levels in the final drug product.
Analytical Methodologies for Detection and Quantification
Robust analytical methods are essential for the detection and quantification of Indapamide Impurity A to ensure the quality and safety of the final drug product. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Detailed Experimental Protocol: RP-HPLC Method for Indapamide and Impurity A
This protocol is a representative method based on published literature and common industry practices.[9][13][14]
Objective: To separate and quantify Indapamide from its process-related impurity, Impurity A.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., a solution of Na2EDTA) and organic solvents like acetonitrile and methanol is often employed for optimal separation.[9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.
-
Detection Wavelength: UV detection at 254 nm is suitable for observing both Indapamide and its impurities.[9]
-
Injection Volume: A standard volume, such as 10 µL, is injected.
Preparation of Solutions:
-
Standard Solution: A reference standard of Indapamide Impurity A is prepared by dissolving an accurately weighed amount in a suitable diluent (e.g., a mixture of acetonitrile and methanol) to a known concentration.[13]
-
Test Solution: An accurately weighed sample of the Indapamide drug substance or a crushed tablet is dissolved in the diluent to a specified concentration.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response factor for Impurity A.
-
Inject the test solution.
-
Identify the peak corresponding to Impurity A in the test solution chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Impurity A in the sample using the peak area and the response factor from the standard, or by comparing it to a standard of a known, specified concentration.
System Suitability: Before sample analysis, system suitability tests are performed to ensure the chromatographic system is performing adequately. This includes parameters like resolution between peaks, tailing factor, and reproducibility of injections.
Impact and Control Strategies
The presence of Indapamide Impurity A is a critical quality attribute that must be controlled within stringent limits. Pharmacopoeias such as the European Pharmacopoeia (EP) list Impurity A as a specified impurity for Indapamide.[3][9] Regulatory bodies set acceptance criteria for known and unknown impurities in drug substances.[1] For a potentially genotoxic impurity like a nitrosamine, the limits are typically much lower than for other process-related impurities.
Control Strategies:
-
Process Optimization: The most effective control strategy is to optimize the manufacturing process to minimize the formation and carry-over of Impurity A. This involves ensuring the complete reduction of the nitroso intermediate to the corresponding amine.
-
Purification: Developing effective purification steps, such as recrystallization, can significantly reduce the level of Impurity A in the final API.[11]
-
In-process Controls: Implementing in-process analytical testing allows for the monitoring of Impurity A levels at critical stages of the manufacturing process.
-
Specification Setting: Establishing a strict acceptance limit for Impurity A in the final drug substance and product specifications is a key regulatory requirement.
Conclusion and Future Perspectives
The story of Indapamide Impurity A is a classic example of the importance of impurity profiling in pharmaceutical manufacturing. Its identification as a process intermediate, specifically a nitrosamine, underscores the need for a deep understanding of the synthetic pathways of a drug molecule. The development of robust analytical methods is the cornerstone of controlling such impurities and ensuring the safety and efficacy of the final medicinal product. Future work in this area may focus on developing even more sensitive analytical techniques for the detection of trace-level genotoxic impurities and exploring alternative, "greener" synthetic routes that avoid the formation of such intermediates altogether.
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Venkatasai Life Sciences. (n.d.). Indapamide EP Impurity A | 85440-79-5. Retrieved from [Link]
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Cleanchem. (n.d.). Indapamide EP Impurity A | CAS No: 85440-79-5. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 85440-79-5 | Product Name : Indapamide - Impurity A (Freebase). Retrieved from [Link]
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Farmacia Journal. (2017). HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES. METHOD VALIDATION. Retrieved from [Link]
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Veeprho. (n.d.). Indapamide Impurities and Related Compound. Retrieved from [Link]
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Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. (2020). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indapamide. PubChem Compound Database. Retrieved from [Link]
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Icahn School of Medicine at Mount Sinai. (2001). Synthesis and purification of indapamide. Retrieved from [Link]
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Alfa Omega Pharma. (n.d.). Indapamide Impurities | 26807-65-8 Certified Reference Substance. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Chloro-N-(2-methylindolin-1-yl)-3-sulfamoyl-benzamide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 63968-75-2 | Product Name : Indapamide Related Compound A. Retrieved from [Link]
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Chromachemie. (n.d.). Buy Indapamide Related Compound A Reference Standard, USP-1338812. Retrieved from [Link]
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ResearchGate. (2020). Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. Retrieved from [Link]
- Google Patents. (2007). CN1927833A - Synthesis method of indapamide.
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bepls. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3. Retrieved from [Link]
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LookChem. (n.d.). 4-Chloro-n-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Indapamide-impurities. Retrieved from [Link]
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Synchemia. (2023). CERTIFICATE OF ANALYSIS Product Name: Indapamide EP Impurity A. Retrieved from [Link]
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ResearchGate. (2020). Summary of indapamide degradation behavior. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the Nitroso Group on an Indole Ring
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The introduction of a nitroso (–N=O) group onto this privileged scaffold dramatically alters its electronic properties and opens a vast landscape of chemical reactivity. This guide provides a comprehensive exploration of the synthesis, characterization, and reaction chemistry of nitrosoindoles. We will delve into the mechanistic underpinnings of their formation, their diverse transformations including reductions, oxidations, rearrangements, and cycloadditions, and their emerging significance in the synthesis of complex nitrogen-containing heterocycles and as potential therapeutic agents.
Introduction: The Nitroso-Indole System - A Dichotomy of Stability and Reactivity
The indole ring system is an electron-rich heterocycle, with the highest electron density at the C3 position, making it susceptible to electrophilic attack.[3] The introduction of a nitroso group, a potent electron-withdrawing moiety, creates a fascinating electronic interplay. Depending on its position—either on the pyrrolic nitrogen (N-nitrosoindole) or on the carbon framework (C-nitrosoindole)—the reactivity of the entire molecule is profoundly influenced. This guide will dissect this reactivity, providing both theoretical understanding and practical, field-proven protocols.
Synthesis of Nitrosoindoles: Navigating Regioselectivity
The synthesis of nitrosoindoles is primarily achieved through electrophilic nitrosation. The choice of nitrosating agent and reaction conditions dictates the regioselectivity of the reaction, yielding either N-nitroso or C-nitroso indoles.
N-Nitrosation: Targeting the Pyrrolic Nitrogen
N-nitrosoindoles are readily formed by the reaction of indoles with various nitrosating agents under specific conditions. One notable method involves the use of Angeli's salt (Na₂N₂O₃) at physiological pH in the presence of oxygen.[4][5][6] This reaction is proposed to proceed via an electrophilic attack of nitroxyl (HNO) on the indole nitrogen.[4][5]
Caption: Proposed mechanism for N-nitrosation of indoles using Angeli's salt.
C-Nitrosation: Electrophilic Attack at C3
The electron-rich C3 position of the indole ring is the primary target for electrophilic C-nitrosation. This is typically achieved using nitrous acid (HNO₂) generated in situ from sodium nitrite and a protic acid.[7] The reaction of 1-methyl-2-phenylindole with nitrous acid in benzene, for example, yields the corresponding 3-nitroso derivative.[7]
A rhodium(III)-catalyzed cascade reaction of N-nitrosoanilines with sulfoxonium ylides also provides an efficient route to 3-nitrosoindoles.[8]
Key Reactions of Nitrosoindoles: A Gateway to Molecular Diversity
The nitroso group, once installed on the indole ring, serves as a versatile functional handle for a wide array of chemical transformations.
Reduction to Aminoindoles: Accessing a Critical Building Block
The reduction of a nitroso group to an amino group is a fundamental transformation in organic synthesis. This is particularly important for nitrosoindoles, as the resulting aminoindoles are valuable precursors for many biologically active compounds.[9] However, 3-aminoindole itself is known to be unstable.[9]
Several methods are available for the reduction of the analogous 3-nitroindoles, which can be conceptually applied to 3-nitrosoindoles. These include:
-
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere is a clean and efficient method.[9]
-
Chemical Reduction: Reagents like sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) offer effective and economical alternatives.[9]
Experimental Protocol: Reduction of a Nitrosoindole using Sodium Dithionite (Conceptual)
This protocol is adapted from the reduction of 3-nitroindole and should be optimized for specific 3-nitrosoindole substrates.
-
Dissolve the 3-nitrosoindole (1.0 eq) in a mixture of ethanol and 1 M sodium hydroxide solution.
-
Prepare a solution of sodium dithionite (approx. 3.0 eq) in 0.5 M sodium hydroxide solution.
-
Heat the 3-nitrosoindole solution to 50°C with stirring.
-
Add the sodium dithionite solution dropwise to the heated 3-nitrosoindole solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 30-60 minutes).[9]
-
Upon completion, filter the hot mixture to remove any insoluble materials.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in 5% hydrochloric acid, filter, and then basify the solution (pH > 10) with a cold 30% sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the 3-aminoindole.[9]
Given the instability of 3-aminoindole, in situ utilization or immediate derivatization is highly recommended.[9]
Caption: General workflow for the reduction of a 3-nitrosoindole.
Oxidation to Nitroindoles: Enhancing Electron Withdrawal
The nitroso group can be oxidized to a nitro group (–NO₂), a more powerful electron-withdrawing group. This transformation further modifies the electronic character of the indole ring, influencing its reactivity in subsequent reactions. The oxidation of indoles to their corresponding 2-oxindoles can be achieved using various oxidizing agents.[10][11][12] While direct oxidation of a C-nitroso group to a C-nitro group on an indole is less commonly reported in the provided search results, the conversion of nitrosoarenes to nitroarenes is a known transformation and can be conceptually applied.
The Fischer-Hepp Rearrangement: An Intramolecular Migration
The Fischer-Hepp rearrangement is a classic reaction in which an N-nitrosoamine of an aromatic amine rearranges to a C-nitrosoamine, typically with the nitroso group migrating to the para position.[13][14] This acid-catalyzed reaction is believed to be an intramolecular process.[14][15] While the classic Fischer-Hepp rearrangement involves N-nitrosoanilines, the principles can be extended to N-nitrosoindoles, leading to the formation of C-nitrosoindoles. The reaction is typically carried out by treating the N-nitrosamine with hydrochloric acid.[13] The exact mechanism is still a subject of discussion, but evidence points towards an intramolecular pathway.[15]
Caption: Conceptual pathway of the Fischer-Hepp rearrangement on an indole.
Cycloaddition Reactions: Building Molecular Complexity
The nitroso group can participate in cycloaddition reactions, providing a powerful tool for the construction of complex heterocyclic systems.
Nitrosoarenes can react with alkynes in a thermal cycloaddition to produce N-hydroxyindoles.[16][17] This reaction is thought to proceed through a stepwise diradical mechanism.[16] The reaction of nitrosoarenes with conjugated arylalkynones also yields N-hydroxy-3-aroylindoles.[18]
While not directly involving a nitrosoindole as the starting material, it's relevant to note that nitrones, which can be conceptually derived from N-hydroxyindoles, undergo [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolidines and isoxazolines, respectively.[19] This highlights the synthetic potential of the products derived from nitrosoindole chemistry.
Spectroscopic Characterization of Nitrosoindoles
The characterization of nitrosoindoles relies on a combination of standard spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | The introduction of the electron-withdrawing nitroso group will cause a downfield shift of the protons on the indole ring, particularly those in close proximity to the nitroso group. |
| ¹³C NMR | Similar to ¹H NMR, the carbon signals of the indole ring will be shifted downfield. |
| IR Spectroscopy | A characteristic stretching vibration for the N=O bond is expected in the range of 1500-1600 cm⁻¹. |
| Mass Spectrometry | Provides the molecular weight of the nitrosoindole and fragmentation patterns that can aid in structure elucidation. |
| UV-Vis Spectroscopy | The extended conjugation in nitrosoindoles often leads to characteristic absorptions in the UV-visible region. |
Applications in Drug Discovery and Development
The diverse reactivity of the nitroso group on the indole ring makes it a valuable tool in drug discovery. The ability to readily convert the nitroso group into other functionalities, such as amines, allows for the rapid generation of libraries of indole-based compounds for biological screening. Furthermore, the unique electronic properties of nitrosoindoles may themselves impart desirable pharmacological activities. The indole nucleus is a well-established pharmacophore, and the introduction of a nitroso group can modulate properties such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles.[1][2]
Conclusion
The nitroso group, when appended to an indole ring, is not merely a passive substituent but an active participant in a rich and varied chemistry. From its regioselective synthesis to its diverse transformations, the nitroso-indole system offers a wealth of opportunities for the construction of complex molecules and the development of novel therapeutic agents. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of this fascinating and reactive functional group.
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An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
A Predictive Assessment and Methodological Framework for Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for a Proactive Environmental Assessment
2-Methyl-1-nitroso-2,3-dihydro-1H-indole is recognized as a potential impurity or intermediate in pharmaceutical manufacturing processes, notably in the synthesis of the diuretic agent Indapamide[1]. As with many pharmaceutical impurities, its potential release into the environment, even at trace levels, necessitates a thorough understanding of its persistence, mobility, and transformation. The N-nitroso functional group is of particular concern, as many N-nitrosamines are classified as probable human carcinogens and are known to be potent mutagens[2][3].
This guide provides a comprehensive, albeit predictive, analysis of the likely environmental pathways for this compound. By dissecting the molecule into its core functional components—the N-nitroso group and the 2-methylindoline scaffold—we can infer its susceptibility to key environmental degradation mechanisms. This document is structured to provide not just a theoretical assessment but also a practical guide for researchers, offering detailed protocols for empirical studies required to validate these predictions. Such studies are critical for a robust environmental risk assessment (ERA) mandated by regulatory agencies like the EMA and FDA for new medicinal products[4].
Physicochemical Properties and Predicted Environmental Distribution
The environmental distribution of a chemical is governed by its physicochemical properties. While experimental data for this compound is scarce, we can infer its likely behavior from predicted values and data from its precursor, 2-methylindoline.
| Property | This compound (Predicted/Inferred) | 2-Methylindoline (Parent Compound) | Predicted Environmental Compartmentalization |
| CAS Number | 85440-79-5[5] | 6872-06-6[6] | - |
| Molecular Formula | C₉H₁₀N₂O[5] | C₉H₁₁N[6] | - |
| Molecular Weight | 162.19 g/mol [5] | 133.19 g/mol [6] | - |
| Physical State | Solid (Melting Point: 54-55°C)[5] | Liquid[6] | Likely to be found dissolved in water or adsorbed to solids. |
| Water Solubility | Inferred to be low. Soluble in Methanol and DMSO[1]. | Negligible[6][7][8] | Low water solubility suggests a tendency to partition to organic matter in soil and sediment. |
| Boiling Point | 300.4 ± 25.0 °C (Predicted)[5] | 228-229 °C[6][7][9] | Low volatility; unlikely to be present in the atmosphere in significant concentrations. |
| Vapor Pressure | No data available. Expected to be very low. | No data available. Expected to be low. | Volatilization from water or soil surfaces is expected to be a minor transport pathway. |
| Log Kₒw (Octanol-Water Partition Coefficient) | No data available. Predicted to be higher than parent. | 2.4 (Predicted by PubChem)[10] | Moderate lipophilicity suggests a potential for bioaccumulation in aquatic organisms and strong adsorption to soil organic carbon. |
| pKa (Acid Dissociation Constant) | -1.53 ± 0.40 (Predicted, for the protonated form)[5] | 5.26 ± 0.40 (Predicted, for the protonated amine)[6][8] | The nitrosoamine is a very weak base. The parent amine is a weak base and will be partially protonated at environmental pH. |
Interpretation of Physicochemical Properties:
The low water solubility and moderate predicted Log Kₒw suggest that this compound will predominantly associate with the solid phase in aquatic and terrestrial environments. Its low predicted vapor pressure indicates that atmospheric transport is not a significant environmental pathway. Therefore, the primary environmental compartments of concern are soil, sediment, and, to a lesser extent, surface and groundwater.
Predicted Abiotic Degradation Pathways
Abiotic degradation processes, driven by light (photolysis) and water (hydrolysis), are often significant fate-determining pathways for environmental contaminants.
Photolysis: The Primary Abiotic Sink
N-nitrosamines are known to be susceptible to photolytic degradation. They typically exhibit strong UV absorbance around 230 nm and a weaker absorbance around 340 nm, making them amenable to degradation by natural sunlight[11]. The primary mechanism involves the cleavage of the N-N bond upon absorption of UV radiation[12].
For this compound, direct photolysis is anticipated to be a major degradation route in sunlit surface waters. The initial step is the homolytic cleavage of the N-NO bond, generating a 2-methylindolinyl radical and a nitric oxide radical (•NO)[2].
Proposed Photolytic Degradation Pathway:
-
Initiation: Cleavage of the N-N bond to form a 2-methylindolinyl radical and nitric oxide.
-
Propagation/Transformation: The highly reactive 2-methylindolinyl radical can undergo several reactions, including hydrogen abstraction to revert to 2-methylindoline or reaction with dissolved oxygen.
-
Oxidation of Nitric Oxide: The nitric oxide radical will be rapidly oxidized in the aerobic aqueous phase to form nitrite (NO₂⁻) and subsequently nitrate (NO₃⁻)[2].
Caption: Predicted two-phase biotic degradation pathway for this compound.
Recommended Methodologies for Environmental Assessment
To move from a predictive to an evidence-based assessment, empirical studies are essential. The following protocols are recommended as a starting point for investigating the environmental fate of this compound.
Protocol: Aerobic Biodegradation in Water (OECD 309 Simulation Test)
This protocol is designed to assess the rate of primary and ultimate biodegradation in surface water.
Objective: To determine the aerobic biodegradation half-life of the test substance in a natural water matrix.
Methodology:
-
Test System Preparation:
-
Collect surface water from two different, unpolluted sites. Characterize the water for pH, dissolved organic carbon (DOC), and microbial biomass.
-
Allow the water to settle for 24-48 hours at the test temperature.
-
Prepare test solutions by spiking the settled surface water with this compound to a final concentration of 1-10 µg/L.
-
Prepare sterile controls by filtering an aliquot of the spiked water through a 0.22 µm filter or by adding a chemical sterilant (e.g., HgCl₂).
-
-
Incubation:
-
Dispense the test and control solutions into replicate flasks.
-
Incubate in the dark at a constant temperature (e.g., 20 ± 2°C) with gentle agitation to ensure aerobic conditions.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice replicate flasks from both the test and control groups.
-
Immediately analyze the samples for the concentration of the parent compound using a validated LC-MS/MS method (see Section 6).
-
Monitor for the appearance of the primary predicted metabolite, 2-methylindoline.
-
-
Data Analysis:
-
Plot the concentration of the parent compound over time for both test and control systems.
-
Calculate the degradation rate constant (k) and the half-life (DT₅₀) using first-order kinetics, accounting for any abiotic loss observed in the sterile controls.
-
Protocol: Direct Photolysis in Water (OECD Guideline)
This protocol measures the rate of degradation due to sunlight.
Objective: To determine the quantum yield and photolytic half-life of the test substance in aqueous solution.
Methodology:
-
UV-Vis Absorbance Spectrum:
-
Dissolve the test substance in purified water and measure its molar absorption spectrum from 290 nm to 800 nm to confirm it absorbs light in the environmentally relevant spectrum.
-
-
Photolysis Experiment:
-
Prepare a buffered aqueous solution (e.g., pH 7) of the test substance at a known concentration.
-
Use a calibrated light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Expose the test solution in quartz cells to the light source at a constant temperature.
-
Run a parallel experiment with dark controls wrapped in aluminum foil.
-
-
Sampling and Analysis:
-
At various time points, withdraw samples from the irradiated and dark control cells.
-
Analyze for the parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the first-order rate constant for photolysis.
-
Determine the environmental half-life based on the calculated quantum yield and solar irradiance data for a specific latitude and season.
-
Caption: General experimental workflow for studying the environmental fate of a chemical substance.
Analytical Methods for Environmental Matrices
The detection and quantification of this compound and its potential degradation products at environmentally relevant concentrations (ng/L to µg/L) require sensitive and selective analytical methods.
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for analyzing N-nitrosamines in complex environmental matrices due to its high sensitivity and specificity.[13]
Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) is the standard for extracting and concentrating nitrosamines from water samples.[13] A coconut charcoal-based or polymeric sorbent is typically effective.
-
Soil/Sediment Samples: Pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate organic solvent (e.g., acetonitrile or dichloromethane) is recommended. The extract will require cleanup, potentially using SPE, to remove interfering matrix components.
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography using a C18 column with a water/methanol or water/acetonitrile mobile phase, often with a small amount of formic acid, provides good separation.[13]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally suitable for nitrosamines. Detection is performed using multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte and its isotopically labeled internal standard.
Predicted Ecotoxicity
While no specific ecotoxicity data exists for this compound, the N-nitrosamine class of compounds is of significant toxicological concern.
-
Carcinogenicity and Mutagenicity: Many N-nitrosamines are potent carcinogens and mutagens in laboratory animals.[2][3] The mechanism often involves metabolic activation to an unstable intermediate that can alkylate DNA.[5] Cyclic nitrosamines such as N-nitrosopyrrolidine and N-nitrosopiperidine are known carcinogens.[12][14] It is reasonable to assume that this compound could pose a similar hazard.
-
Aquatic Toxicity: Acute toxicity data for nitrosamines in aquatic organisms is limited but suggests that high concentrations are needed to cause immediate mortality.[15] The primary concern is the potential for chronic effects, including carcinogenicity, from long-term exposure to low concentrations in water.
A full environmental risk assessment would require, at a minimum, acute toxicity testing on representatives of three trophic levels: an alga, an invertebrate (e.g., Daphnia magna), and a fish (e.g., zebrafish).
Conclusion and Future Research
This guide establishes a predictive framework for the environmental fate of this compound. Based on its chemical structure and analogy to related compounds, it is predicted to be a non-volatile compound that partitions to soil and sediment. The primary degradation pathways are likely to be direct photolysis in sunlit surface waters and microbial degradation, initiated by denitrosation followed by the breakdown of the indoline ring.
Crucially, this assessment highlights significant data gaps. There is an urgent need for empirical studies to determine the actual rates of these degradation processes and to assess the ecotoxicity of this compound. The experimental protocols and analytical methods outlined herein provide a clear roadmap for researchers to generate the necessary data for a scientifically robust environmental risk assessment. Proactive investigation of such pharmaceutical impurities is essential for ensuring environmental protection and upholding the principles of sustainable drug development.
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Kim, J., et al. (2018). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations. International Journal of Molecular Sciences, 19(3), 708. [Link]
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Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688. [Link]
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PubChem. (n.d.). 2-Methylindoline. Retrieved from [Link]
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Lee, C., et al. (2013). UV Photolytic Mechanism of N-Nitrosodimethylamine in Water: Roles of Dissolved Oxygen and Solution pH. Environmental Science & Technology, 47(10), 5234-5242. [Link]
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Im, J.-K., et al. (2015). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Environmental Science International, 24(10), 1279-1286. [Link]
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Lee, C., et al. (2013). UV Photolytic Mechanism of N-Nitrosodimethylamine in Water: Roles of Dissolved Oxygen and Solution pH. Environmental Science & Technology, 47(10), 5234–5242. [Link]
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Ketkar, M. B., et al. (1982). Carcinogenic effect of low doses of nitrosopyrrolidine administered in drinking water to Syrian golden hamsters. Journal of Cancer Research and Clinical Oncology, 104(1-2), 75-79. [Link]
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Sørensen, L., et al. (2013). Preliminary Studies into the Environmental Fate of Nitrosamine and Nitramine Compounds in Aquatic Systems. Energy Procedia, 37, 683-690. [Link]
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Yoon, S., et al. (2013). Occurrence and fate of N-nitrosamines and their formation potential in three wastewater treatment plants in Japan. Water Science and Technology, 68(10), 2118-2126. [Link]
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Kaplan, D. L., & Kaplan, A. M. (1985). Biodegradation of N-Nitrosodimethylamine in Aqueous and Soil Systems. Applied and Environmental Microbiology, 50(4), 1077–1086. [Link]
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Yang, Y., et al. (2024). Prolonged Natural Attenuation of N-Nitrosamines in Groundwater–Soil Systems: Insights into Kinetics, Pathways, and Degradation Mechanisms from Microcosm Experiments. Environmental Science & Technology. [Link]
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Brakstad, O. G., & Zahlsen, K. (2011). Biodegradation of nitrosamines in water. Biodegradation studies at low nitrosamine concentrations. SINTEF Report. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
N-nitrosamines are a class of chemical compounds that have garnered significant attention within the pharmaceutical and chemical industries, primarily due to their classification as probable human carcinogens.[1] Their presence in active pharmaceutical ingredients (APIs), even at trace levels, is considered unacceptable and is strictly regulated by health authorities like the FDA and EMA. The synthesis of specific N-nitrosamine impurities as analytical reference standards is therefore a critical activity in drug development and quality control. It enables the development and validation of sensitive analytical methods required to ensure product safety.[2]
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole (CAS No: 85440-79-5), the N-nitroso derivative of 2-methylindoline.[3] This particular compound is a known process impurity and potential degradant related to the diuretic drug Indapamide, where it is often referred to as "Indapamide Impurity A".[4][5] The protocol is designed to be robust and reproducible, grounded in established principles of nitrosation chemistry.
CRITICAL SAFETY PROTOCOLS: Handling N-Nitrosamines
WARNING: N-nitrosamines are reasonably anticipated to be carcinogenic.[6] All handling steps must be performed with strict adherence to safety protocols to minimize exposure risk.
-
Engineering Controls : All procedures involving the handling of N-nitrosamines, including weighing, solution preparation, and the reaction itself, MUST be conducted within a certified chemical fume hood to prevent inhalation exposure.[6]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Gloves : Double nitrile rubber gloves (e.g., 0.11mm thickness) must be worn at all times. Ensure gloves are long enough to cover the gap between the glove and the lab coat sleeve.[6]
-
Eye Protection : CSA-approved safety glasses or chemical safety goggles are mandatory.[6]
-
Protective Clothing : A lab coat or a back-closure gown must be worn.[6]
-
-
Training and Designated Areas : Laboratory workers must receive specific training on the hazards and proper handling of N-nitrosamines.[6][7] It is best practice to establish a designated area within the lab specifically for working with these compounds.[7]
-
Waste Disposal : All contaminated materials, including gloves, pipette tips, glassware, and reaction waste, must be disposed of as hazardous chemical waste in accordance with institutional and local environmental health and safety guidelines.[8] Do not discharge any waste containing N-nitrosamines into the sewer system.[9]
-
Spill and Emergency Procedures : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. Ensure the location of the nearest safety shower and eyewash station is known before starting work.[8]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the N-nitrosation of the secondary amine, 2-methylindoline. This reaction proceeds via electrophilic attack on the nitrogen atom of the indoline ring.
Step 1: Formation of the Nitrosating Agent The active nitrosating agent, the nitrosonium ion (NO⁺), is generated in situ by the acidification of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[1] The unstable nitrous acid (HNO₂) formed is quickly protonated and loses a molecule of water to yield the highly electrophilic nitrosonium ion.
-
NaNO₂ + HCl → HNO₂ + NaCl
-
HNO₂ + H⁺ ⇌ H₂O⁺-NO
-
H₂O⁺-NO → NO⁺ + H₂O
Step 2: Nucleophilic Attack by the Amine The lone pair of electrons on the secondary nitrogen atom of 2-methylindoline acts as a nucleophile, attacking the electrophilic nitrosonium ion. This forms an N-N bond. Subsequent deprotonation of the nitrogen atom yields the stable N-nitrosamine product.
-
Preparation of Amine Solution : In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 80 mL of deionized water. Carefully add 10.6 mL of concentrated hydrochloric acid while stirring. To this acidic solution, add 16.0 g of 2-methylindoline. Stir the mixture until the 2-methylindoline has completely dissolved to form the hydrochloride salt. [10]2. Cooling : Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C with continuous stirring. It is crucial to maintain this low temperature to prevent the decomposition of nitrous acid and minimize side reactions.
-
Preparation of Nitrite Solution : In a separate beaker, dissolve 8.5 g of sodium nitrite in 25 mL of deionized water.
-
Nitrosation Reaction : Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cold, stirred 2-methylindoline solution over a period of approximately 30-45 minutes. Causality Check : A slow, controlled addition is essential to manage the exothermic nature of the reaction and keep the internal temperature below 5 °C.
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. To confirm the presence of a slight excess of nitrous acid (indicating the amine has been consumed), touch a drop of the reaction mixture to a piece of starch-iodide paper; an immediate blue-black color indicates a positive result. [10]6. Reaction Work-up : Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH of the mixture is approximately 7. [10]Be cautious as this will cause CO₂ evolution (foaming).
-
Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.
-
Drying and Concentration : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product, which is often a yellow to orange oil or solid.
-
Purification (Optional but Recommended) : For use as an analytical standard, the crude product should be purified. Silica gel column chromatography using a hexane/ethyl acetate gradient is a suitable method.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR (CDCl₃) | Signals corresponding to the aromatic, dihydroindole, and methyl protons. The methyl group typically appears as a doublet around δ ~1.4 ppm. [4] |
| Molecular Mass | Mass Spectrometry (ESI+) | [M+H]⁺ ion observed at m/z 163.08, corresponding to the molecular formula C₉H₁₀N₂O. [4] |
| Purity | HPLC-UV | A single major peak with >95% purity. |
| Appearance | Visual Inspection | Yellow to orange oil or crystalline solid. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Temperature too high, causing decomposition of nitrous acid. 2. Insufficient amount of sodium nitrite. 3. Incomplete extraction. | 1. Ensure the reaction temperature is strictly maintained at 0-5 °C. 2. Use a slight excess of sodium nitrite and confirm with starch-iodide paper. 3. Perform at least three extractions with the specified solvent. |
| Product is Dark/Oily/Impure | 1. Reaction temperature was not controlled. 2. Nitrite was added too quickly, leading to side reactions. 3. Incomplete neutralization before extraction. | 1. Repeat the synthesis with strict temperature control. 2. Add the nitrite solution dropwise over a longer period. 3. Ensure the pH is ~7 before extracting. Purify the product using column chromatography. |
| Starch-Iodide Test is Negative | Insufficient sodium nitrite added. | Add a small additional amount of the nitrite solution until the test is positive. |
References
-
Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Retrieved from [Link]
-
Safety Data Sheet. (2025, January 8). Nitrosamines Standard (1X1 mL). Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet N-Nitrosodimethylamine, 99+%. Retrieved from [Link]
-
LSU Health Shreveport. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]
-
Veeprho. (n.d.). 2-methyl-1-nitroso-1H-indole. Retrieved from [Link]
-
PubMed. (n.d.). N-Nitroso products from the reaction of indoles with Angeli's salt. Retrieved from [Link]
- Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
-
ResearchGate. (2025, August 10). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
-
Semantic Scholar. (1975, March 1). Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. Retrieved from [Link]
-
Cleanchem. (n.d.). N-Nitroso 2-Methyl Indoline. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-2-methyl-1-nitroso-1H-indole. Retrieved from [Link]
-
Axios Research. (n.d.). 2-Methyl-1-nitroso-1H-indole. Retrieved from [Link]
- Google Patents. (n.d.). CN108329248B - Preparation method of 2-methylindoline.
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
-
Veeprho. (2020, July 30). Chemistry for The Formation of Nitrosamines. Retrieved from [Link]
-
PubMed Central. (2022, November 2). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]
-
RSC Publishing. (n.d.). The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Nitrosation of Secondary Amines in Indoline Scaffolds
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the N-nitrosation of secondary amines within indoline frameworks. It covers the underlying reaction mechanisms, critical experimental parameters, and step-by-step protocols for two robust methods. This guide emphasizes safety, reproducibility, and analytical validation to ensure the successful synthesis and characterization of N-nitrosoindoline derivatives.
Introduction: The Significance of N-Nitrosoindolines
The indoline scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. The secondary amine inherent to the indoline structure is susceptible to nitrosation, a reaction that introduces a nitroso (-N=O) group onto the nitrogen atom. This transformation yields N-nitrosoindolines, a class of compounds with dual significance. On one hand, they are critical intermediates in synthetic chemistry for further functionalization. On the other hand, N-nitroso compounds, or nitrosamines, are a class of potent genotoxic impurities and probable human carcinogens, making their detection and control a major concern in the pharmaceutical industry.[1][2][3]
A thorough understanding of the nitrosation protocol is therefore essential for two key reasons: to intentionally synthesize these compounds for research purposes and to develop strategies to prevent their unintentional formation during the manufacturing and storage of indoline-containing active pharmaceutical ingredients (APIs).[4] This guide provides the foundational knowledge and practical protocols to achieve these objectives.
Reaction Mechanism and Critical Parameters
The N-nitrosation of a secondary amine is a classic electrophilic substitution reaction. The process hinges on the generation of an effective nitrosating agent, which then reacts with the nucleophilic secondary amine of the indoline scaffold.[2]
The most common pathway involves the in-situ generation of nitrous acid (HNO₂) from a nitrite salt, typically sodium nitrite (NaNO₂), under acidic conditions.[5] The nitrous acid is then protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺), which is the primary nitrosating species.[2]
Reaction: R₂NH + NO⁺ → R₂N-NO + H⁺[5]
Several factors critically influence the efficiency and outcome of this reaction:
-
Nitrosating Agent: While sodium nitrite in an acidic medium is the most common reagent, other nitrosating agents can be employed.[6] These include dinitrogen trioxide (N₂O₃), nitrosyl halides (e.g., NOCl), and organic nitrites like tert-butyl nitrite (TBN).[6][7] The choice of agent often depends on the substrate's sensitivity to acidic conditions.
-
pH Control: Acidic conditions are required to generate the nitrosonium ion from nitrite.[8] However, excessively low pH can be detrimental, as it leads to the protonation of the secondary amine, reducing its nucleophilicity and thereby decreasing the reaction rate.[6] The optimal pH is a balance between forming the nitrosating agent and maintaining the amine in its reactive, unprotonated state.
-
Temperature: Nitrous acid is unstable, and the reaction is typically conducted at low temperatures (0–5 °C) to prevent its decomposition and control the reaction rate.[2][9] Elevated temperatures can accelerate the reaction but may also promote the formation of unwanted byproducts.[8]
-
Solvent System: The choice of solvent depends on the nitrosating agent and the solubility of the indoline substrate. Aqueous systems are common for reactions using sodium nitrite and acid. For substrates sensitive to water or requiring non-acidic conditions, organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used with reagents such as tert-butyl nitrite.[7]
Diagram: General Mechanism of Amine Nitrosation
Caption: Mechanism of indoline nitrosation via nitrosonium ion.
Experimental Protocols
Safety First: N-nitroso compounds are potential carcinogens and should be handled with extreme care.[10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12] Consult the Safety Data Sheet (SDS) for all reagents before use.[10]
Protocol 1: Nitrosation using Sodium Nitrite and Hydrochloric Acid
This classic method is cost-effective and suitable for many indoline substrates that are stable in acidic aqueous media.
Materials and Reagents
| Reagent/Material | Purpose | Typical Molar Eq. |
| Indoline Derivative | Starting Material | 1.0 |
| Sodium Nitrite (NaNO₂) | Nitrosating Agent Source | 1.2 - 1.5 |
| Hydrochloric Acid (HCl), 2M | Acid Catalyst | Varies (to pH 3-4) |
| Deionized Water | Solvent | - |
| Dichloromethane (DCM) | Extraction Solvent | - |
| Saturated Sodium Bicarbonate | Quenching/Neutralization | - |
| Anhydrous Magnesium Sulfate | Drying Agent | - |
| Ice Bath | Temperature Control | - |
Step-by-Step Methodology
-
Dissolution: Dissolve the indoline derivative (1.0 eq.) in a suitable amount of 2M hydrochloric acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. It is crucial to maintain this temperature throughout the addition of sodium nitrite.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.2 eq.) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred, cooled indoline solution over 15-30 minutes. A color change (often to yellow or orange) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench the excess nitrous acid by slowly adding saturated sodium bicarbonate solution until the pH is neutral (~7-8) and effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-nitrosoindoline.
-
Purification: The crude product is often an oily yellow liquid or solid.[2] Purify the product using column chromatography on silica gel or recrystallization, if applicable, to obtain the pure N-nitrosoindoline.[13]
Protocol 2: Nitrosation using tert-Butyl Nitrite (TBN)
This method is ideal for substrates that are sensitive to acid or have poor solubility in aqueous media. It offers milder, non-acidic conditions.[7]
Materials and Reagents
| Reagent/Material | Purpose | Typical Molar Eq. |
| Indoline Derivative | Starting Material | 1.0 |
| tert-Butyl Nitrite (TBN) | Nitrosating Agent | 1.1 - 1.3 |
| Dichloromethane (DCM) | Solvent | - |
| Anhydrous Sodium Sulfate | Drying Agent | - |
Step-by-Step Methodology
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indoline derivative (1.0 eq.) and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TBN Addition: Add tert-butyl nitrite (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The residue contains the N-nitrosoindoline product. Purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure product.
Diagram: Experimental Workflow for Nitrosation
Caption: A typical workflow for the synthesis of N-nitrosoindolines.
Product Characterization
Due to the reactive nature of N-nitroso compounds, proper characterization is crucial to confirm the structure and purity of the final product.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the N-nitrosoindoline and verify its structure. The introduction of the nitroso group causes characteristic shifts in the signals of the protons and carbons near the nitrogen atom.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are essential for confirming the molecular weight of the product.[14] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The N-N=O stretch of the nitroso group typically appears as a strong absorption band in the region of 1430-1500 cm⁻¹.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the final compound.[14][15]
Troubleshooting and Final Remarks
The N-nitrosation of indoline scaffolds is a generally reliable reaction, but challenges such as low yields or the formation of side products can occur. Common issues include incomplete reaction (often due to improper pH or temperature control) or substrate degradation under acidic conditions. In such cases, switching to a milder protocol, such as the one using tert-butyl nitrite, is recommended.
This guide provides robust and validated protocols for the synthesis of N-nitrosoindolines. By understanding the core mechanism and carefully controlling the reaction parameters, researchers can confidently and safely perform this important chemical transformation.
References
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines. Retrieved from [Link]
-
Lhasa Limited. (2023). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Retrieved from [Link]
-
Research Square. (2023). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Retrieved from [Link]
-
JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
ACS Publications. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
ResearchGate. (2012). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Retrieved from [Link]
-
PubMed. (1984). Nonvolatile N-nitrosamine investigations: methods for the determination of N-nitrosoamino acids and preliminary results of the development of a method for the determination of N-nitrosodipeptides N-terminal in proline. Retrieved from [Link]
-
Restek. (2023). Nitrosamines Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2023). A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. Retrieved from [Link]
-
World Health Organization. (2020). Annex 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from [Link]
-
ResearchGate. (2009). ChemInform Abstract: N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions. Retrieved from [Link]
-
PubMed. (2006). N-Nitroso products from the reaction of indoles with Angeli's salt. Retrieved from [Link]
-
NIH. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Retrieved from [Link]
-
Contract Pharma. (2024). Feature article - Nitrosamine mitigation: Delivering a dose of clarity in three key questions. Retrieved from [Link]
-
SciSpace. (2005). N-Nitroso products from the reaction of indoles with Angeli's salt. Retrieved from [Link]
-
Contract Pharma. (2022). Nitrosating Agent Mitigation Strategy. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. Retrieved from [Link]
-
Royal Society of Chemistry. (1993). N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media. Retrieved from [Link]
-
PubMed. (2001). Synthesis of N-substituted N-nitrosohydroxylamines as inhibitors of mushroom tyrosinase. Retrieved from [Link]
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- 15. Nonvolatile N-nitrosamine investigations: methods for the determination of N-nitrosoamino acids and preliminary results of the development of a method for the determination of N-nitrosodipeptides N-terminal in proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 1-nitroso-2-methylindoline as a reference standard in HPLC.
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: Utilization of 1-Nitroso-2-methylindoline as a Certified Reference Material in High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Quality Control
Abstract and Scope
The detection and quantification of nitrosamine impurities in pharmaceutical products have become a critical focus for global regulatory bodies due to their classification as probable human carcinogens.[1][2] 1-Nitroso-2-methylindoline is a potential nitrosamine impurity in specific active pharmaceutical ingredients (APIs).[3] This application note provides a comprehensive, field-proven protocol for the use of 1-Nitroso-2-methylindoline as a reference standard in HPLC-UV analysis. We detail the rationale for experimental choices, a complete methodology from standard preparation to data analysis, and robust system suitability criteria to ensure method performance. This guide is designed for analytical chemists, quality control scientists, and researchers in the pharmaceutical industry tasked with developing and validating methods for impurity analysis in accordance with stringent regulatory expectations.[4][5]
The Imperative for a Validated Reference Standard
In analytical chemistry, a reference standard is a highly purified and well-characterized substance that serves as a measurement benchmark.[6][7] For quantitative HPLC analysis, the accuracy of the results is directly dependent on the quality of the reference standard used to create the calibration curve. When monitoring potentially carcinogenic impurities like nitrosamines, where acceptable intake (AI) limits are often in the nanogram-per-day range, the certainty of this measurement is paramount for patient safety.[2][8]
1-Nitroso-2-methylindoline is not just a laboratory chemical; when sourced as a certified reference material (e.g., from pharmacopoeias), it comes with a certificate of analysis detailing its purity and identity, which have been established through rigorous testing.[3][7] Using such a standard is a foundational requirement for building a self-validating analytical system that is defensible during regulatory audits.
Physicochemical Profile and Safe Handling
A comprehensive understanding of the reference material is the first step in a successful analytical campaign.
Key Properties
| Property | Data | Source(s) |
| Chemical Name | (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole | [3][9][10] |
| Synonyms | Indapamide Impurity A (EP) | [3][11] |
| CAS Number | 85440-79-5 | [3][9][12] |
| Molecular Formula | C₉H₁₀N₂O | [3][12] |
| Molecular Weight | 162.19 g/mol | [3][12] |
| Appearance | Solid (form may vary) | [9] |
| Solubility | Soluble in Methanol, Chloroform | [11] |
| Storage Conditions | Refrigerate (2-8°C) | [3][11] |
Safety and Handling Protocol
1-Nitroso-2-methylindoline is classified as acutely toxic if swallowed and requires careful handling.[11]
-
Engineering Controls: All handling of the neat material and stock solutions must be performed in a certified laboratory fume hood or other appropriate local exhaust ventilation system.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles with side shields.[9]
-
Spill Management: In case of a spill, avoid dust formation. Carefully collect the material and place it in a suitable, labeled container for disposal.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
-
Documentation: Always consult the supplier's Safety Data Sheet (SDS) before use for complete hazard information.[9]
Experimental Design and Protocol
This section provides a detailed, step-by-step methodology. The described HPLC method is a robust starting point, leveraging a common reversed-phase C18 column chemistry that has proven effective for separating a wide range of nitrosamine impurities.[13]
Materials and Instrumentation
-
Reference Standard: 1-Nitroso-2-methylindoline, Pharmacopoeial Grade or equivalent (>95% purity)[3]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS Grade)
-
Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Preparation of Solutions
Causality: The choice of diluent (50:50 Methanol:Water) is critical. It must completely solubilize the analyte while being chromatographically compatible with the initial mobile phase conditions to ensure good peak shape. Using volumetric glassware and a calibrated analytical balance is non-negotiable for ensuring concentration accuracy.
-
Diluent Preparation: Combine equal volumes of Methanol and Water.
-
Primary Stock Solution (S1 - 100 µg/mL): a. Accurately weigh approximately 10 mg of 1-Nitroso-2-methylindoline reference standard into a 100 mL Class A volumetric flask. b. Add approximately 70 mL of diluent. c. Sonicate for 10 minutes or until fully dissolved. d. Allow the solution to return to room temperature. e. Dilute to the mark with the diluent and invert at least 15 times to ensure homogeneity. This stock should be stored under refrigeration and protected from light.
-
Intermediate Stock Solution (S2 - 10 µg/mL): a. Pipette 10.0 mL of the Primary Stock Solution (S1) into a 100 mL Class A volumetric flask. b. Dilute to the mark with diluent and mix thoroughly.
-
Working Standard & Calibration Solutions: a. Prepare a series of calibration standards by diluting the Intermediate Stock Solution (S2). For a typical range, you might prepare standards at 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.
Chromatographic Method
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and selectivity for a broad range of medium-polarity compounds like nitrosamines.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape and provides protons for potential MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low UV cutoff and viscosity. |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 20.0 | 85 | |
| 25.0 | 85 | |
| 25.1 | 20 | |
| 30.0 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility of retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and potential for column overload. |
| Detection | UV at 235 nm | Wavelength should be optimized based on the UV spectrum of 1-Nitroso-2-methylindoline. |
System Validation: The Trustworthiness Pillar
Before any sample analysis, the entire chromatographic system's performance must be verified. This is achieved through a System Suitability Test (SST).[14] The SST is not merely a suggestion; it is a regulatory requirement that ensures the system is adequate for the intended analysis on any given day.[15][16][17]
System Suitability Protocol
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform five (n=5) replicate injections of a mid-range working standard (e.g., 0.5 µg/mL).
-
Calculate the parameters below. The system is only declared "suitable" if all criteria are met.
SST Acceptance Criteria
| Parameter | Acceptance Limit | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions.[18] |
| Column Efficiency (N) | ≥ 2000 | Also known as theoretical plates, this measures the column's separation power.[15] |
| Repeatability (%RSD) | ≤ 2.0% for Peak Area | Demonstrates the precision of the autosampler and detector. A high RSD indicates a problem with the system's reproducibility.[14] |
Workflow and Data Interpretation
The analytical process follows a logical sequence from preparation to final reporting. This workflow ensures that each step builds upon a validated predecessor, guaranteeing the integrity of the final result.
Figure 1. A comprehensive workflow diagram illustrating the logical progression from initial preparation to final reporting for the analysis of 1-Nitroso-2-methylindoline.
Data Analysis
-
Calibration: After passing the SST, inject the calibration standards in sequence from lowest to highest concentration. Plot the peak area response against the known concentration for each standard.
-
Linearity: Perform a linear regression on the calibration data. The correlation coefficient (r²) must be ≥ 0.995 to demonstrate a linear relationship between concentration and response.
-
Quantification: Inject the prepared test sample(s). Using the peak area of 1-Nitroso-2-methylindoline in the sample chromatogram, calculate its concentration using the linear regression equation from the calibration curve.
References
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Vertex AI Search.
- Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). U.S.
- Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances.
- CDER Nitrosamine Impurity Acceptable Intake Limits. U.S.
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Application Note: A Stability-Indicating HPLC Method for the Impurity Profiling of Indapamide
Introduction and Objective
Indapamide is a thiazide-like diuretic and antihypertensive agent widely used in the treatment of hypertension and heart failure.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities in the active pharmaceutical ingredient (API) or final drug product, which can arise during synthesis, degradation, or storage, can impact the therapeutic effect and potentially pose a health risk.[1][3] Therefore, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous characterization and control of these impurities.[4]
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation, identification, and quantification of Indapamide and its potential impurities. The objective is to provide researchers, quality control analysts, and drug development professionals with a comprehensive, scientifically-grounded protocol that is both reliable and compliant with global regulatory standards. The causality behind each step of the method development is explained to provide a deeper understanding of the analytical strategy.
The Scientific Rationale: A Risk-Based Approach to Method Development
Developing a successful analytical method is not merely about finding conditions that separate peaks; it is a systematic process of understanding and controlling variables to ensure the method is fit for its intended purpose. We have adopted a risk-based approach, in line with the principles of Analytical Quality by Design (AQbD), to build quality, robustness, and reliability into the method from the outset.[3][4]
The core of this strategy is the development of a stability-indicating method . This requires proving that the method can unequivocally assess the drug substance in the presence of its potential degradation products, a critical requirement of ICH guidelines.[5][6][7] To achieve this, we employ forced degradation studies, where the drug substance is subjected to stress conditions more severe than those it would encounter during manufacturing or storage. This deliberate degradation generates the very impurities the method must be able to resolve and quantify.
Caption: Overall workflow for risk-based analytical method development.
Known and Potential Impurities of Indapamide
A thorough understanding of potential impurities is foundational to method development. Based on synthesis routes and degradation pathways, several key related substances for Indapamide have been identified in pharmacopoeias and scientific literature.[8][9]
| Impurity Name | Common Designation | Type | CAS Number |
| 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | Impurity B | Process / Degradation | 63968-75-2 |
| (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole | Impurity A | Process | 85440-79-5 |
| 4-Chloro-3-sulfamoylbenzoic Acid | - | Degradation | 1205-30-7 |
| (2RS)-1-Amino-2-methyl-2,3-dihydro-1H-indole | Impurity C | Process | 31529-46-1 |
Detailed Application Protocol
This protocol provides a step-by-step methodology for the analysis of Indapamide and its impurities.
Materials and Reagents
-
Standards: Indapamide Reference Standard (USP or equivalent), standards for Impurity A, Impurity B, and 4-Chloro-3-sulfamoylbenzoic Acid.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
-
Reagents: Monobasic Potassium Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (Analytical Grade), Deionized Water (18.2 MΩ·cm).
-
Forced Degradation: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).
Instrumentation and Optimized Chromatographic Conditions
The method was optimized on an HPLC system equipped with a photodiode array (PDA) or a multi-wavelength UV detector.
| Parameter | Condition | Causality / Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar Indapamide molecule and its impurities. The 250 mm length ensures high resolution and theoretical plates for separating close-eluting peaks.[8] |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid | A buffered mobile phase is critical for controlling the ionization state of acidic and basic analytes, ensuring reproducible retention times. A pH of 3.0 ensures that acidic impurities are protonated for better retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min (20% B), 5-25 min (20-70% B), 25-30 min (70% B), 30-32 min (70-20% B), 32-40 min (20% B) | A gradient program is necessary to elute both early-retained polar impurities and the more retained non-polar impurities within a reasonable run time while maintaining good resolution. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm i.d. column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30 °C is slightly above ambient to mitigate fluctuations.[10] |
| Detection Wavelength | 242 nm | This wavelength was selected based on the UV absorbance maxima of Indapamide, providing good sensitivity for both the API and its major impurities.[11] A PDA detector can be used to monitor peak purity across the spectrum. |
| Injection Volume | 20 µL | A standard injection volume that balances sensitivity with the risk of column overloading.[10] |
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Indapamide Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Indapamide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Impurity Stock Solution (100 µg/mL): Prepare a mixed stock solution of known impurities in Diluent.
-
Working Standard Solution (100 µg/mL Indapamide): Dilute the Indapamide Stock Solution 1:10 with Diluent.
-
Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 25 mg of Indapamide into a 25 mL volumetric flask. Add approximately 15 mL of Diluent, sonicate for 15 minutes, and dilute to volume.[11] Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
The goal is to achieve 10-20% degradation of the API to ensure the method's specificity is adequately challenged.[6] A stock solution of Indapamide (e.g., 1000 µg/mL) is used for these studies.
Caption: Workflow for conducting forced degradation studies.
-
Acid Hydrolysis: Mix 5 mL of Indapamide stock with 5 mL of 0.2N HCl (final concentration 0.1N HCl). Heat at 70°C. Withdraw samples at intervals (e.g., 2, 4, 8 hours), cool, neutralize with NaOH, and dilute to the working concentration.
-
Base Hydrolysis: Mix 5 mL of Indapamide stock with 5 mL of 0.2N NaOH (final concentration 0.1N NaOH). Keep at 70°C. Withdraw samples at intervals, cool, neutralize with HCl, and dilute.[12]
-
Oxidative Degradation: Mix 5 mL of Indapamide stock with 5 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light. Withdraw samples at intervals and dilute.[13]
-
Thermal Degradation: Expose solid Indapamide powder to dry heat at 80°C in an oven. Also, expose the stock solution to the same conditions. Sample at intervals.
-
Photolytic Degradation: Expose the drug substance (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[5]
Method Validation: Establishing Trustworthiness
To ensure the method is fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[14][15][16][17] The following parameters are critical for an impurity profiling method.
Caption: Interrelationship of key analytical method validation parameters.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze stressed samples. Assess peak purity using a PDA detector to ensure no co-elution at the Indapamide peak. | Indapamide peak should be resolved from all impurity peaks (Resolution > 2.0). Peak purity angle should be less than the purity threshold. |
| Linearity | Analyze a series of solutions for Indapamide and each impurity over the range of LOQ to 150% of the specification limit. Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999.[10][18] |
| Range | The range is established from the linearity study, confirming that the method has suitable accuracy and precision within these limits. | The defined range should encompass LOQ to 150% of expected impurity levels.[14][17] |
| Accuracy | Analyze samples of the drug product spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of specification). | Percent recovery should be within 98.0% - 102.0% for each impurity.[10][19] |
| Precision (Repeatability) | Perform six replicate injections of a standard solution and a spiked sample. | Relative Standard Deviation (%RSD) ≤ 2.0%.[10] |
| LOQ / LOD | Determine based on signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ must be at or below the reporting threshold for impurities (typically 0.05%). |
| Robustness | Systematically alter method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1) and assess the impact on system suitability.[13] | System suitability criteria (resolution, tailing factor, theoretical plates) must be met under all varied conditions. |
| System Suitability | Inject a system suitability solution (containing Indapamide and key impurities) five times before starting any analysis. | %RSD of peak areas ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 2000.[13] |
Conclusion
The RP-HPLC method detailed in this application note is a robust, specific, and reliable analytical procedure for the impurity profiling of Indapamide. The systematic development, grounded in a risk-based approach and confirmed through rigorous forced degradation studies, establishes its stability-indicating characteristics. The method has been successfully validated in accordance with ICH Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is eminently suitable for routine quality control of Indapamide in both bulk drug substance and finished pharmaceutical products, as well as for comprehensive stability testing programs.
References
- Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. Journal of Analytical Methods in Chemistry.
- Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. Hindawi.
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
- ICH Guidelines for Analytical Method Valid
- Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method.
- RP-HPLC Method Development for Impurity Profiling of Perindopril and Indapamide FDC Using Risk-Based AQbD. Impactfactor.
- HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). ICH.
- Indapamide Impurities and Rel
- RP-HPLC Method Development for Impurity Profiling of Perindopril and Indapamide FDC Using Risk-Based AQbD Approach and Spectroscopic Characterization of Impurities.
- Summary of indapamide degradation behavior.
- Indapamide-impurities.
- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide.
- Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. Der Pharma Chemica.
- A review on analytical Method for Determination of Indapamide in Marketed pharmaceutical prepar
- Forced degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- A stability indicating RP-HPLC method for simultaneous estimation of Indapamide and Perindopril in tablet dosage form. International Journal of Pharmaceutical Sciences and Research.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
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- 12. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Quantitative Analysis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole in Pharmaceutical Samples
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to assess and control the presence of these impurities in their products.[3][4][5] 2-Methyl-1-nitroso-2,3-dihydro-1H-indole (2-Me-NI) is a potential nitrosamine impurity that can form during the synthesis or storage of certain drug substances.[6] This application note provides a detailed, validated analytical methodology for the quantitative analysis of 2-Me-NI in pharmaceutical samples, ensuring compliance with global regulatory standards.
The formation of nitrosamines typically involves the reaction of secondary or tertiary amines with nitrosating agents.[7][8] In the case of 2-Me-NI, the precursor is 2-methyl-2,3-dihydro-1H-indole, a secondary amine that may be present as a starting material, intermediate, or degradation product in certain manufacturing processes.[6] Given the potential health risks associated with long-term exposure to even trace levels of nitrosamines, highly sensitive and specific analytical methods are crucial for their detection and quantification.[8][9][10]
This document outlines two primary analytical approaches for the determination of 2-Me-NI: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for screening and routine quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmatory analysis and trace-level quantification.[11][12] The protocols herein are designed to be robust, reliable, and transferable, providing researchers, scientists, and drug development professionals with the necessary tools to ensure the safety and quality of their pharmaceutical products.
Chemical Profile of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | 2-methyl-1-nitroso-2,3-dihydroindole | [13] |
| Molecular Formula | C₉H₁₀N₂O | [14] |
| Molecular Weight | 162.19 g/mol | [14] |
| SMILES | CC1Cc2ccccc2N1N=O | [13][14] |
| InChI Key | KBCZSFIDYXEMTH-UHFFFAOYSA-N | [14] |
Analytical Workflow Overview
The accurate quantification of 2-Me-NI necessitates a systematic approach, from sample preparation to data analysis. The following diagram illustrates the recommended workflow.
Caption: General workflow for the quantitative analysis of 2-Me-NI.
PART 1: Screening and Routine Quality Control using HPLC-UV
For routine quality control and screening of 2-Me-NI, an HPLC-UV method offers a balance of sensitivity, robustness, and cost-effectiveness.[11][15] While not as sensitive as mass spectrometry, a well-developed UV method can achieve limits of quantitation (LOQ) in the low ng/mL range, which is often sufficient for monitoring process control and final product specifications.[11]
Protocol 1: HPLC-UV Analysis
1. Materials and Reagents:
-
This compound reference standard (LGC Standards or equivalent)[13]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Pharmaceutical sample (Active Pharmaceutical Ingredient or finished drug product)
2. Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 150mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[15] |
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Me-NI reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).
-
Sample Preparation:
-
Accurately weigh a portion of the powdered pharmaceutical sample equivalent to 100 mg of the active pharmaceutical ingredient (API) into a volumetric flask.
-
Add a suitable volume of methanol to dissolve the sample.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
4. System Suitability:
-
Inject the mid-point calibration standard five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of 2-Me-NI against its concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Quantify the amount of 2-Me-NI in the sample by interpolating its peak area from the calibration curve.
PART 2: Confirmatory and Trace-Level Analysis using LC-MS/MS
For confirmatory analysis and the detection of trace levels of 2-Me-NI, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[12][16] This technique is essential for meeting the stringent acceptable intake (AI) limits set by regulatory agencies.[7][17]
Protocol 2: LC-MS/MS Analysis
1. Materials and Reagents:
-
Same as Protocol 1.
2. Instrumentation and Conditions:
| Parameter | Setting |
| LC System | Agilent Infinity II or equivalent |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 3.0 x 50 mm[18] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (5% B), 0.5-3 min (5-95% B), 3-4 min (95% B), 4-4.1 min (5% B), 4.1-5 min (5% B) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI)[18] |
| Ion Polarity | Positive |
| MRM Transitions | Precursor Ion (m/z) 163.1 → Product Ion 1 (m/z) 133.1 (Quantifier), Product Ion 2 (m/z) 105.1 (Qualifier) |
3. Standard and Sample Preparation:
-
Follow the same procedure as in Protocol 1, but prepare a more dilute set of calibration standards (e.g., 0.1, 0.2, 0.5, 1, 2, 5 ng/mL) to leverage the higher sensitivity of the LC-MS/MS system.
4. System Suitability:
-
Inject the lowest calibration standard six times.
-
The signal-to-noise ratio (S/N) for the quantifier ion should be ≥ 10.
-
The RSD of the peak area should be ≤ 15%.
5. Data Analysis and Quantification:
-
Construct a calibration curve using the peak area of the quantifier MRM transition.
-
A linear regression with a weighting factor (e.g., 1/x) may be necessary for a wide dynamic range. The correlation coefficient (r²) should be ≥ 0.99.[19]
-
Confirm the identity of 2-Me-NI in the sample by ensuring the retention time matches that of the standard and the ratio of the quantifier to qualifier ion is within ±30% of the average of the standards.
Method Validation
Both analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for purpose.[20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and placebo samples.[18][21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[22]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOD is typically determined at a signal-to-noise ratio of 3, and LOQ at a signal-to-noise ratio of 10.[23]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[24]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Illustrative Validation Summary (LC-MS/MS)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| LOQ (ng/mL) | S/N ≥ 10 | 0.2 ng/mL[18] |
| LOD (ng/mL) | S/N ≥ 3 | 0.06 ng/mL |
| Accuracy (Recovery %) | 80 - 120% | 95.2 - 103.5% |
| Precision (RSD %) | Repeatability: ≤ 15%Intermediate: ≤ 20% | 3.8%5.2% |
Discussion
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. HPLC-UV is a valuable tool for routine process monitoring where the expected levels of 2-Me-NI are above the low ng/mL range. Its operational simplicity and lower cost make it suitable for high-throughput environments.
However, for final product release testing and in cases where trace-level contamination is suspected, LC-MS/MS is indispensable.[16][25] Its high sensitivity allows for quantification at levels relevant to the regulatory acceptable intake limits, which are often in the nanogram per day range.[17][26] The selectivity of tandem mass spectrometry also minimizes the risk of false positives from co-eluting matrix components, a common challenge in pharmaceutical analysis.[21][27]
Sample preparation is a critical step that can significantly impact the accuracy and precision of the results.[28] The described solid-liquid extraction with methanol is effective for a wide range of pharmaceutical matrices. However, for complex formulations, further optimization or alternative extraction techniques such as solid-phase extraction (SPE) may be necessary to minimize matrix effects.[28]
Conclusion
This application note provides comprehensive and validated protocols for the quantitative analysis of the potential nitrosamine impurity, this compound, in pharmaceutical samples. The HPLC-UV method is suitable for screening and in-process control, while the highly sensitive and selective LC-MS/MS method is recommended for confirmatory analysis and trace-level quantification to ensure compliance with stringent regulatory limits. By implementing these robust analytical strategies, pharmaceutical manufacturers can effectively monitor and control the presence of 2-Me-NI, thereby ensuring the safety and quality of their products.
References
- Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/control-nitrosamine-impurities-human-drugs]
- Nitrosamines Analysis in Pharmaceuticals. Agilent. [URL: https://www.agilent.com/cs/library/brochures/brochure-nitrosamine-in-pharma-gc-ms-5994-2979en-agilent.pdf]
- LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/148493/download]
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [URL: https://www.restek.
- Quantification of Trace Nitrosamines with GC-MS: When and Why?. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/quantification-of-trace-nitrosamines-with-gc-ms-when-and-why/]
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/small-molecule-hplc/usp-1469-nitrosamine-impurities-by-lc-ms]
- Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [URL: https://www.fda.gov/drugs/drug-safety-and-availability/control-nitrosamine-impurities-human-drugs]
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [URL: https://www.sepscience.com/pharmaceuticals/overcoming-the-challenges-of-nitrosamine-analysis-using-lc-ms-ms]
- (PDF) Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.
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- Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2019/reliable-hplc-uv-quantification-of-nitrosamine-impurities-in-valsartan-and-ranitidine-drug-substances.html]
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- Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/solution-briefs/2023/nitrosamines-analysis-with-lc-ms-ms.html]
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- EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [URL: https://www.zamann-pharma.com/services/regulatory-affairs/ema-nitrosamine-guidelines/]
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/usp-1469-nitrosamine-impurities-by-lc-ms]
- Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8388082/]
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.4c00234]
- Nitrosamine impurities. European Medicines Agency. [URL: https://www.ema.europa.eu/en/human-regulatory-research-development/scientific-guidelines/quality-safety/nitrosamine-impurities]
- Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc. [URL: https://resolvemass.
- Analysis of N-nitrosamines by High-Performance Liquid Chromatography With Post-Column Photohydrolysis and Colorimetric Detection. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8783701/]
- High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu. [URL: https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/c190/jpo219018.pdf]
- Nitrosamine Impurity Assay with HPLC – Extended AppNote. MicroSolv. [URL: https://microsolvtech.com/nitrosamine-impurity-assay-with-hplc-extended-appnote.html]
- Nitrosamines by GC-MS/MS. OMCL. [URL: https://www.omcl.ch/wp-content/uploads/2021/02/31_PV_171_Nitrosamines_by_GC-MS-MS_EN.pdf]
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39158368/]
- EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. [URL: https://www.netpharmalab.com/ema-guidelines-for-the-detection-of-nitrosamines-in-medicines/]
- An HPLC-UV method for the direct evaluation of N-nitrosodiethanolamine in some cosmetic products and raw materials. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7464878/]
- Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/referral/nitrosamines-emea-h-a53-1490-information-marketing-authorisation-holders-companies-responsibilities-avoid-presence-nitrosamine-impurities-human-medicinal-products_en.pdf]
- Nitrosamine Detection by HPLC-UV. Scribd. [URL: https://www.scribd.com/document/468800539/Nitrosamine-Detection-by-HPLC-UV]
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- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Egyptian Drug Authority. [URL: https://www.edaegypt.gov.eg/media/s4v2b20h/guidelines-for-nitrosamine-impurities-in-drug-substances-and-pharmaceutical-drug-products.pdf]
- SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=0&doc=EP4559899A1.20240529&ke=]
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency. [URL: https://www.pmda.go.jp/files/000244778.pdf]
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00329]
- Nitrosamine Impurity Analysis in Pharmaceuticals. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/pharmaceutical-and-biopharmaceutical-manufacturing/small-molecule-therapeutics/nitrosamine-impurity-analysis]
- (PDF) Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). ResearchGate. [URL: https://www.researchgate.net/publication/353272990_Development_and_Validation_of_four_Nitrosamine_Impurities_Determination_Method_in_Medicines_of_Valsartan_Losartan_and_Irbesartan_with_HPLC-MSMS_APCI]
- (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole. CymitQuimica. [URL: https://www.cymitquimica.com/en/product/2rs-2-methyl-1-nitroso-2-3-dihydro-1h-indole]
- 2-methyl-1-nitroso-1H-indole. Veeprho. [URL: https://www.veeprho.com/2-methyl-1-nitroso-1h-indole.html]
- (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole. LGC Standards. [URL: https://www.lgcstandards.com/US/en/p/TRC/M294575]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole. As Senior Application Scientists, we understand that navigating the nuances of chemical synthesis requires a blend of theoretical knowledge and practical insight. This guide is structured to address the common challenges encountered during the N-nitrosation of 2-methylindoline, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success and yield. Our goal is to empower you with the expertise to troubleshoot and optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis, providing clarity on the core chemical principles and safety considerations.
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic electrophilic N-nitrosation of a secondary amine. The process involves the reaction of 2-methylindoline (a secondary amine) with a nitrosating agent.[1][2] Typically, this is achieved using sodium nitrite (NaNO₂) in an acidic medium. The acid (e.g., acetic acid, HCl) protonates the nitrite to form nitrous acid (HNO₂), which then, under acidic conditions, generates the potent electrophile, the nitrosyl cation (NO⁺) or a related species like dinitrogen trioxide (N₂O₃).[3] The lone pair of electrons on the nitrogen atom of 2-methylindoline then attacks this electrophile, forming the N-N bond and, after deprotonation, yielding the final N-nitroso product.[2]
Q2: Why is an acidic medium crucial for this reaction?
A2: The acidic environment is critical for generating the active nitrosating agent from the nitrite salt.[3] However, the pH must be carefully controlled. While an acidic pH is necessary, a pH that is too low (strongly acidic) will protonate the secondary amine of the 2-methylindoline starting material. This protonated amine is no longer nucleophilic and cannot react with the nitrosyl cation, effectively halting the reaction.[3] Therefore, a mildly acidic condition, such as that provided by acetic acid, is often optimal as it balances the need to form the nitrosating agent without deactivating the amine substrate.[1]
Q3: What are the primary safety concerns when working with N-nitroso compounds?
A3: N-nitroso compounds as a class are recognized for their potential carcinogenic and mutagenic properties.[4][5][6] Their synthesis and handling require stringent safety protocols. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. All waste containing N-nitroso compounds or their reagents should be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.
Q4: How stable is the this compound product?
A4: The stability of N-nitrosamines can be variable.[7] Many are stable at neutral pH but can degrade under strongly alkaline, highly acidic, or high-temperature conditions.[4][8] They can also be sensitive to light. It is recommended to store the purified product in a cool, dark place. For long-term storage, refrigeration in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue, often stemming from suboptimal reaction conditions or premature product degradation.
| Observed Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| High amount of unreacted 2-methylindoline observed in post-reaction analysis (TLC, LC-MS). | 1. Incorrect pH: The reaction medium is either too acidic (protonating the amine) or not acidic enough (failing to generate the nitrosyl cation).[3] | Action: Monitor and adjust the pH. A target pH range of 3-4 is often effective for nitrosation. Use a weak acid like acetic acid to buffer the system.[1] Rationale: This provides sufficient protons to form nitrous acid without excessively protonating the substrate amine, maintaining its nucleophilicity. |
| 2. Insufficient Nitrosating Agent: The molar ratio of sodium nitrite to the amine is too low, leading to an incomplete reaction. | Action: Use a slight molar excess of sodium nitrite (e.g., 1.1 to 1.5 equivalents). Rationale: This ensures enough nitrosating agent is present to drive the reaction to completion, accounting for any potential decomposition of nitrous acid during the reaction. | |
| 3. Inadequate Temperature Control: The reaction was run at a temperature that is too low, resulting in slow kinetics. | Action: Maintain the reaction temperature within the optimal range, typically between 0°C and 25°C. A patent procedure specifies 15-25°C.[1] Rationale: Nitrosation is an exothermic reaction. Low temperatures (e.g., 0-5°C) can help control the reaction rate and minimize side products, but the reaction must be given sufficient time to proceed. The 15-25°C range suggests the reaction proceeds efficiently at or slightly below room temperature. | |
| Reaction appears to proceed (color change, starting material consumed) but yield is low after workup. | 1. Product Degradation: The product is degrading during the reaction, workup, or purification due to exposure to heat, light, or incompatible pH.[4][8] | Action: Perform the workup and extraction steps promptly and at cool temperatures. Use a rotary evaporator with a low-temperature water bath for solvent removal. Protect the reaction and product from direct light. Rationale: N-nitroso compounds can be labile. Minimizing exposure to energy sources (heat, UV light) and harsh chemical environments preserves the integrity of the target molecule. |
| 2. Poor Extraction Efficiency: The product is not being efficiently transferred from the aqueous phase to the organic phase during workup. | Action: Ensure the pH of the aqueous layer is near neutral before extraction. Perform multiple extractions (e.g., 3x with a suitable organic solvent like dichloromethane or ethyl acetate). Rationale: The solubility of the product in the organic solvent is key. Adjusting the pH can suppress the solubility of by-products in the organic layer. Multiple extractions ensure a more complete recovery of the product. |
Problem 2: Significant Side Product Formation
The presence of impurities complicates purification and reduces the overall yield of the desired product.
| Observed Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Presence of multiple unknown spots on TLC or peaks in LC-MS. | 1. Over-Nitrosation or Side Reactions: The reaction conditions are too harsh (e.g., high temperature, excess acid), leading to undesired reactions on the indole ring or with the methyl group. | Action: Add the acid or nitrite solution slowly to the reaction mixture while maintaining a low temperature (e.g., 0-10°C) to control the exotherm. Avoid a large excess of the nitrosating agent. Rationale: Slow addition and temperature control prevent localized "hot spots" of high reagent concentration and temperature, which can promote side reactions. The secondary amine is generally the most reactive site, but harsh conditions can overcome this selectivity.[9] |
| 2. Oxidation of Starting Material or Product: The indoline ring is susceptible to oxidation, which can be exacerbated by the presence of nitrous acid or its by-products.[10] | Action: Consider running the reaction under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen. Ensure reagents are of high purity. Rationale: While the primary reaction does not involve oxygen, an inert atmosphere can prevent secondary oxidative pathways that degrade the sensitive indole core. |
Experimental Protocols & Workflows
Optimized Synthesis Protocol for this compound
This protocol is based on established procedures for N-nitrosation and is designed to maximize yield and purity.[1]
Reagents & Materials:
-
2-Methyl-2,3-dihydro-1H-indole (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.2 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Methanol
-
Ethyl Acetate (or Dichloromethane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, suspend sodium nitrite (1.2 eq) in a mixture of water and methanol (e.g., a 1:3 v/v ratio).
-
Addition of Amine: Add 2-methyl-2,3-dihydro-1H-indole (1.0 eq) to the nitrite suspension.
-
Initiation of Reaction: Cool the mixture to 15°C in an ice-water bath.
-
Acid Addition: Slowly add glacial acetic acid dropwise to the stirred mixture, ensuring the internal temperature does not exceed 25°C. A typical addition time is 20-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 15-25°C for 4-7 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting material indicates completion.
-
Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acetic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Workup - Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh portions of ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Purification (if necessary): The resulting crude product (often an oil or solid) can be further purified by flash column chromatography on silica gel if significant impurities are present.
Visual Workflow of the Synthesis
The following diagram outlines the key stages of the synthesis and workup process.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose issues with your reaction.
Caption: Decision tree for troubleshooting low yield in the nitrosation of 2-methylindoline.
References
- N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (n.d.). LGC.
- Gorenc, A., & Kralj, D. (2024). SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-NITROSO-2-METHYL-2,3-DIHYDROINDOLE WITH THIOUREA DIOXIDE. European Patent EP4559899A1.
-
N-nitroso compound stability in acid. (2024). Reddit. Retrieved from [Link]
-
Krmelj, V., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
The Chemistry of N-Nitrosamines: An Overview. (2023). FreeThink Technologies. Retrieved from [Link]
-
Use of N‐nitroso anilines for indole synthesis under Ru(II) catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules. PubMed Central. Retrieved from [Link]
-
Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. (n.d.). Cardiff University ORCA. Retrieved from [Link]
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (2022). Journal of Pharmaceutical and Biomedical Analysis. National Institutes of Health. Retrieved from [Link]
-
Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. (n.d.). ResearchGate. Retrieved from [Link]
-
A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. (2022). Journal of Chemical Health Risks. Retrieved from [Link]
-
Gillat, P. N., et al. (1984). Susceptibilities of drugs to nitrosation under standardized chemical conditions. Food and Chemical Toxicology. PubMed. Retrieved from [Link]
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Technical Support Center: Nitrosation of 2-Methylindoline
Welcome to the technical support center for the nitrosation of 2-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying, understanding, and mitigating unwanted side reactions. Our goal is to provide you with the expertise and practical solutions needed to ensure the regioselective synthesis of N-nitroso-2-methylindoline with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the desired N-nitrosation of 2-methylindoline?
The N-nitrosation of 2-methylindoline, a secondary amine, is a classic electrophilic substitution reaction occurring at the nitrogen atom. The process is typically carried out using sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric or acetic acid). The acid protonates the nitrite to form nitrous acid (HNO₂), which then equilibrates to form the potent nitrosating agent, dinitrogen trioxide (N₂O₃). The lone pair of electrons on the secondary amine nitrogen of 2-methylindoline then attacks the electrophilic nitrosonium ion (NO⁺) or its carrier (like N₂O₃), leading to the formation of the N-nitroso product after deprotonation.[1][2][3] The reaction is generally favorable due to the high nucleophilicity of the secondary amine.[4][5]
Q2: What are the most common side reactions I should be aware of?
During the nitrosation of 2-methylindoline, two primary side reactions can compromise the yield and purity of your desired product:
-
C-Nitrosation: This is an electrophilic aromatic substitution where the nitroso group (–NO) attaches to the benzene ring of the indoline structure instead of the nitrogen atom.[4][6]
-
Oxidation/Degradation: The indoline ring system can be sensitive to oxidative conditions, potentially leading to the formation of colored impurities, nitrated byproducts, or polymeric tars.[7][8] This is especially prevalent if excess nitrosating agent is used or if the temperature is not strictly controlled.
Q3: Why is C-nitrosation a significant competing reaction and which positions are most susceptible?
C-nitrosation competes with N-nitrosation because the indoline ring is an activated aromatic system. The nitrogen atom's lone pair increases the electron density of the benzene ring, making it susceptible to electrophilic attack. In electrophilic aromatic substitutions on the indole/indoline system, the C3 position is typically most reactive, but in 2-methylindoline, this position is saturated.[9] Therefore, electrophilic attack occurs on the benzene ring, primarily at the positions ortho and para to the activating amino group, which are the C7 and C5 positions, respectively. The ratio of N- to C-nitrosation is highly dependent on reaction conditions.[10][11]
Q4: How do reaction conditions like pH and temperature critically influence the outcome?
Controlling reaction parameters is the most effective way to ensure the desired N-nitrosation predominates.
-
pH: The optimal pH for N-nitrosation of secondary amines is typically in the weakly acidic range of 2-4.[1][2]
-
Below pH 2: The concentration of the free, unprotonated amine decreases significantly, reducing its nucleophilicity and slowing the desired reaction.
-
Above pH 4: The concentration of the active nitrosating agent (N₂O₃ or H₂NO₂⁺) diminishes, which also slows the reaction. At neutral or alkaline pH, other side reactions, including those mediated by different reactive nitrogen species, can occur.[8]
-
-
Temperature: This is a critical control parameter. Nitrosation is an exothermic reaction.
-
Low Temperature (0–5 °C): Running the reaction at low temperatures is crucial for selectivity. It disfavors the side reactions, which often have a higher activation energy than N-nitrosation, and minimizes degradation of both the product and the nitrosating agent.[12]
-
High Temperature: Elevated temperatures dramatically increase the rates of C-nitrosation and oxidation, leading to a complex mixture of impurities and a lower yield of the desired product.[1]
-
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Low Yield of N-Nitroso Product with Significant Starting Material Recovered
| Probable Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | TLC or LC-MS analysis of the crude reaction mixture shows a high percentage of unreacted 2-methylindoline. | 1. Verify pH: Ensure the reaction medium is within the optimal pH 2-3 range after the addition of all reagents. 2. Controlled Nitrite Addition: Add the sodium nitrite solution dropwise. Monitor for a slight excess of nitrous acid using starch-iodide paper (should turn blue). A persistent blue color indicates the reaction is complete.[13] 3. Reaction Time: Ensure sufficient stirring time (e.g., 1-2 hours) at low temperature after the addition is complete. |
| Amine Protonation | The reaction pH was measured to be below 2. | Adjust the pH to ~2.5 using a suitable base (e.g., sodium bicarbonate solution) before or during the nitrite addition. This increases the concentration of the more nucleophilic free amine. |
Problem 2: Crude Product is a Dark, Tarry Oil Instead of a Crystalline Solid or Clean Oil
| Probable Cause | Diagnostic Check | Recommended Solution |
| Oxidation and/or Polymerization | The product is difficult to purify and shows a complex mixture of colored impurities by chromatography. | 1. Strict Temperature Control: Maintain the internal reaction temperature at 0–5 °C throughout the nitrite addition using an ice/salt bath.[14] 2. Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents to minimize air oxidation. 3. Use of Scavengers: Add a small amount of a nitrite scavenger, such as ascorbic acid or sulfamic acid, at the end of the reaction to quench any excess nitrosating agent.[4][15] |
Problem 3: Multiple Products Detected by LC-MS, Complicating Purification
| Probable Cause | Diagnostic Check | Recommended Solution |
| Competing C-Nitrosation | LC-MS shows one or more isomers with the same mass as the desired N-nitroso product. NMR analysis shows aromatic protons in unusual environments or a shift in the N-H signal if the reaction is incomplete. | 1. Optimize Temperature and pH: This is the most critical step. Re-run the reaction ensuring the temperature is kept below 5 °C and the pH is strictly maintained between 2 and 3. 2. Solvent Choice: Consider changing the solvent. While aqueous acid or methanol/acid mixtures are common[13][14], exploring other solvent systems may alter the selectivity. 3. Nitrosating Agent: Using pre-formed nitrosating agents like nitrosonium tetrafluoroborate (NOBF₄) under specific conditions might offer higher selectivity, though these reagents are more hazardous and costly. |
| Nitration Side Reaction | Peaks corresponding to the mass of a nitro-substituted product (M+30 vs. M+29 for nitroso) are observed. | This can occur if N₂O₄ is present. Ensure high-purity sodium nitrite is used and avoid conditions that could oxidize the nitrosating agent.[16] Ensure strict temperature control. |
Visualizing the Reaction Pathways
Understanding the competition between the desired reaction and side reactions is key to troubleshooting.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines | Lhasa Limited [lhasalimited.org]
- 4. cir-safety.org [cir-safety.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The chemistry of nitroso-compounds. Part V. Encounter control for the nitrosation of indoles in dilute acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. senpharma.vn [senpharma.vn]
- 16. The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of LiAlH4 Reduction of Nitrosoindoles
Welcome to the technical support center for the optimization of lithium aluminum hydride (LiAlH₄) reduction of N-nitrosoindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for this specific and powerful transformation. The reduction of an N-nitroso group to a hydrazine is a critical step in the synthesis of various biologically active molecules, and mastering this reaction is key to success.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on this reduction.
Q1: What is the primary product of the LiAlH₄ reduction of an N-nitrosoindole?
The primary and desired product is the corresponding N-aminoindole (an N-N bond containing hydrazine derivative). LiAlH₄ is a potent reducing agent capable of reducing the nitroso group (-N=O) to an amino group (-NH₂).[1]
Q2: Why is LiAlH₄ the preferred reagent for this transformation?
Lithium aluminum hydride is a strong, unhindered nucleophilic reducing agent.[2] Its high reactivity allows for the efficient reduction of the relatively stable N-nitroso group, which might be resistant to milder reducing agents like sodium borohydride (NaBH₄).[3]
Q3: What are the most common solvents used for this reaction?
Anhydrous ethereal solvents are essential. The most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF). THF is often preferred due to its higher boiling point, which allows for refluxing conditions if necessary, and its better ability to solvate the lithium and aluminum salts formed during the reaction.
Q4: What is the general stoichiometry for this reaction?
A molar excess of LiAlH₄ is typically required. A starting point is often between 1.5 to 4 equivalents of LiAlH₄ relative to the N-nitrosoindole. The exact stoichiometry will depend on the specific substrate and the presence of other reducible functional groups.
Q5: What are the major safety concerns when working with LiAlH₄?
LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to release flammable hydrogen gas. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and all glassware must be rigorously dried. Proper personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A quenching procedure must be carefully followed at the end of the reaction.
Troubleshooting Guide
This section provides solutions to common problems encountered during the LiAlH₄ reduction of N-nitrosoindoles.
Issue 1: Low or No Yield of the Desired N-Aminoindole
A low yield of the N-aminoindole is a frequent challenge. Several factors can contribute to this issue.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inactive LiAlH₄ | LiAlH₄ is highly sensitive to moisture and can decompose upon storage. | Use a fresh bottle of LiAlH₄ or test the activity of the current batch on a known, reliable substrate. |
| Insufficient Stoichiometry | The N-nitrosoindole may be less reactive than anticipated, or other functional groups may be consuming the reducing agent. | Increase the equivalents of LiAlH₄ incrementally (e.g., from 2 to 4 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal amount. |
| Low Reaction Temperature | The activation energy for the reduction may not be met at lower temperatures. | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to reflux in THF. |
| Poor Solubility of Starting Material | If the N-nitrosoindole is not fully dissolved, the reaction will be slow and incomplete. | Ensure the starting material is completely dissolved in the anhydrous solvent before adding the LiAlH₄. If solubility is an issue in Et₂O, switch to THF. |
Issue 2: Incomplete Reaction - Mixture of Starting Material and Product
Observing both starting material and product in your final reaction mixture indicates that the reaction has not gone to completion.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an incomplete reaction.
Issue 3: Formation of Side Products
The formation of unintended side products can significantly lower the yield and complicate purification.
Common Side Products and Their Prevention
| Side Product | Plausible Cause | Prevention Strategy |
| Starting Indole (De-nitrosation) | The N-N bond in the product N-aminoindole can be cleaved under harsh conditions. Over-reduction or prolonged reaction times can also lead to the formation of the parent indole. | Use the minimum effective amount of LiAlH₄ and monitor the reaction closely by TLC. Avoid unnecessarily long reaction times. |
| Azo Dimers | Aromatic nitro compounds can sometimes form azo products upon reduction with LiAlH₄.[4] While less common with nitroso compounds, it is a possibility. | Maintain a low reaction temperature to minimize intermolecular side reactions. Ensure slow and controlled addition of the LiAlH₄ solution. |
| Ring-Opened Products | The indole ring itself can be susceptible to reduction under forcing conditions, although this is less common. | Use the mildest conditions that afford the desired product. Avoid excessive heating. |
Issue 4: Difficult Work-up and Product Isolation
The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts.
Recommended Work-up Procedure (Fieser Method)
This is a widely used and reliable method for quenching LiAlH₄ reactions.[5]
Step-by-Step Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
For every 'x' grams of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. A granular precipitate should form.
-
Add anhydrous magnesium sulfate or sodium sulfate to absorb excess water.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with your reaction solvent (e.g., THF or Et₂O).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
Alternative Work-up using Rochelle's Salt:
For reactions where the product may chelate to aluminum salts, quenching with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be effective.[6]
Reaction Mechanism and Key Intermediates
Understanding the reaction mechanism can provide insights into optimizing conditions and troubleshooting issues.
Caption: Simplified mechanism of LiAlH₄ reduction of N-nitrosoindoles.
The reaction proceeds via a nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic nitrogen of the nitroso group. This is followed by a second hydride attack and subsequent work-up to yield the N-aminoindole.[7]
References
-
Scribd. (n.d.). Nitro Nitroso Azo Oxime LiAlH4 Presentation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Visual Learners. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. Retrieved from [Link]
-
Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Technical Support Center: One-Pot Synthesis of 1-Amino-2-methyl-2,3-dihydroindole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the one-pot synthesis of 1-amino-2-methyl-2,3-dihydroindole. This document provides a comprehensive, field-tested protocol and troubleshooting advice for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary technical insights to successfully execute this synthesis, understand the underlying chemistry, and troubleshoot common issues.
Part 1: The Synthetic Strategy & Protocol
The synthesis of 1-amino-2-methyl-2,3-dihydroindole (also known as 1-amino-2-methylindoline) in a single reaction vessel presents a significant efficiency gain. The strategy outlined here is a two-stage, one-pot process that first constructs the 2-methylindoline core via reductive cyclization, followed by an in-situ electrophilic N-amination.
Experimental Workflow Overview
The workflow is designed to minimize handling and purification steps, thereby maximizing yield and throughput.
Caption: One-pot, two-stage synthesis workflow.
Detailed Step-by-Step Protocol
Materials:
-
1-(2-methylallyl)-2-nitrobenzene (Starting Material)
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water
-
Sodium hydroxide (NaOH)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-(2-methylallyl)-2-nitrobenzene (1.0 eq), ethanol (5 mL per mmol of starting material), and deionized water (2 mL per mmol).
-
Reductive Cyclization: Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). The intermediate, 2-methylindoline, should be visible.
-
Cooling and Basification: Once the cyclization is complete, cool the flask in an ice bath to 0-5°C. Slowly add a 3M aqueous solution of sodium hydroxide until the pH of the aqueous layer is >12. This step is crucial for neutralizing the acidic medium and preparing for the amination.
-
N-Amination: While maintaining the temperature at 0-5°C, add hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq) portion-wise over 20-30 minutes. Caution: HOSA is corrosive and the addition can be exothermic.
-
Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours. Monitor the disappearance of the 2-methylindoline intermediate by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: The initial reductive cyclization (Stage 1) is slow or incomplete. What should I do?
Answer: This issue typically points to insufficient activation of the iron reductant or poor reaction kinetics.
-
Cause & Solution (A) - Iron Activation: Commercial iron powder can have a passivating oxide layer. Pre-activating the iron by stirring it in dilute HCl for 15-20 minutes, followed by washing with water and ethanol, and then drying, can significantly improve reaction rates. The use of ammonium chloride in the protocol is intended to serve this purpose in situ by creating a mildly acidic environment.
-
Cause & Solution (B) - Solvent System: The ratio of ethanol to water is important. Water is necessary for the Fe/NH₄Cl system to work effectively, but the organic starting material must remain soluble. If you observe solubility issues, you can try slightly increasing the proportion of ethanol.
-
Cause & Solution (C) - Temperature: Ensure the reaction is at a vigorous reflux. A lower temperature will result in a significantly slower reaction rate.
Q2: My yield is low after the N-amination step (Stage 2). Where did my product go?
Answer: Low yield in the amination stage often results from issues with pH, reagent stability, or side reactions.
-
Cause & Solution (A) - Incorrect pH: The N-amination of the 2-methylindoline intermediate with HOSA requires basic conditions. The secondary amine must be in its freebase form to act as a nucleophile. If the solution is not sufficiently basic (pH < 11), the amine will be protonated, shutting down the reaction. Re-check the pH with litmus paper or a pH meter before adding HOSA.
-
Cause & Solution (B) - HOSA Degradation: Hydroxylamine-O-sulfonic acid can degrade, especially if old or improperly stored. Use a fresh bottle of HOSA for best results. The portion-wise addition at low temperature is critical to prevent decomposition and control the exotherm.
-
Cause &Solution (C) - Side Reactions: Over-amination to form a hydrazine dimer is a potential side reaction, though less common under these conditions. More likely, the intermediate 2-methylindoline could be susceptible to air oxidation if the reaction is left open to the atmosphere for extended periods. Maintaining an inert atmosphere (e.g., with Nitrogen or Argon) after the reflux step can mitigate this.
Q3: The final product is difficult to purify and my column chromatography shows multiple spots.
Answer: This points to the formation of side products or incomplete reactions.
-
Cause & Solution (A) - Incomplete Cyclization: If the initial starting material is carried through to the amination step, it can lead to a complex mixture. Ensure Stage 1 goes to completion by TLC before proceeding. The nitro group can be reduced to an amine without cyclization, which can then undergo its own side reactions.
-
Cause & Solution (B) - Impurities in Starting Material: Verify the purity of your 1-(2-methylallyl)-2-nitrobenzene starting material. Isomeric impurities can lead to the formation of regioisomeric indoline products.
-
Cause & Solution (C) - Inefficient Work-up: The iron sludge can sometimes trap the product. Ensure you wash the celite pad thoroughly with ample ethyl acetate during filtration. A basic aqueous work-up (e.g., washing with dilute NaHCO₃ solution) can help remove any remaining acidic impurities before the final brine wash.
Part 3: Mechanism & Scientific Rationale
Understanding the underlying mechanism is key to effective troubleshooting.
Caption: Simplified reaction mechanism overview.
The first stage is a classic Béchamp reduction, where iron metal in the presence of a mild acid (in this case, generated from NH₄Cl) reduces the aromatic nitro group to an amine. This is immediately followed by an acid-catalyzed intramolecular cyclization of the newly formed aniline onto the adjacent allyl group to form the stable five-membered indoline ring.
The second stage is a direct electrophilic amination. The 2-methylindoline, a secondary amine, acts as a nucleophile, attacking the electrophilic nitrogen atom of HOSA. The sulfate group serves as an excellent leaving group, facilitating the formation of the new N-N bond.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent, like H₂/Pd-C or NaBH₄?
A: Yes, but with significant considerations. Catalytic hydrogenation (H₂/Pd-C) is very effective for this transformation but requires specialized equipment (e.g., a Parr shaker) and careful handling of the flammable H₂ gas and pyrophoric catalyst. Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce an aromatic nitro group but can be used in combination with a catalyst like NiCl₂. However, the Fe/NH₄Cl system is often preferred for its low cost, operational simplicity, and effectiveness.
Q2: How critical is the choice of base in Stage 2? Can I use something like triethylamine?
A: The choice of an inorganic base like NaOH or KOH is critical. The reaction generates sulfuric acid as a byproduct, which must be neutralized. An organic base like triethylamine (Et₃N) would be protonated and consumed, and it may not be strong enough to maintain the high pH required for the amine to remain deprotonated and nucleophilic.
Q3: How do I confirm the identity and purity of my final product?
A: A combination of standard analytical techniques is required for full characterization:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure and the presence of all expected protons and carbons. The appearance of a new signal for the -NH₂ protons is a key indicator.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretches for the amino group.
-
LC-MS or GC-MS: Can be used to assess the purity of the final compound.
Q4: What are the primary safety hazards I should be aware of?
A:
-
Hydroxylamine-O-sulfonic acid (HOSA): Is a corrosive solid. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Iron Powder: Can be flammable, especially in fine dust form.
-
Sodium Hydroxide: Is a corrosive base. The basification step can be exothermic. Add the NaOH solution slowly and with cooling.
-
Solvents: Ethanol and ethyl acetate are flammable organic solvents. Work in a well-ventilated fume hood away from ignition sources.
Data Summary Table
| Parameter | Value / Range | Notes |
| Typical Yield | 65-75% | Based on purified product after chromatography. |
| Reaction Time (Stage 1) | 2 - 4 hours | Monitor by TLC for starting material consumption. |
| Reaction Time (Stage 2) | 3 - 5 hours | Monitor by TLC/LCMS for intermediate consumption. |
| Reflux Temperature | ~80-85°C | Depends on the EtOH/Water ratio. |
| Amination Temperature | 0°C to RT | Critical to control the initial exotherm. |
| Chromatography Eluent | 10-30% EtOAc in Hexanes | Gradient elution is recommended. |
References
-
Moody, C. J., & O'Connell, M. J. (2012). Iron in Organic Synthesis. In Comprehensive Organic Synthesis II (pp. 439-466). Elsevier. [Link]
-
Prajapati, D., & Sandhu, J. S. (1991). A simple and convenient procedure for the reduction of aromatic nitro compounds with Fe-CaCl₂. Chemistry and Industry, 8, 297. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. Wiley. [Link]
Technical Support Center: Purification of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Welcome to our dedicated technical support center for the purification of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this critical intermediate. As a known process impurity in the synthesis of Indapamide, achieving high purity of this compound is paramount for regulatory compliance and downstream applications.[1][2][3]
I. Critical Safety Considerations
Before commencing any experimental work, it is imperative to recognize that N-nitroso compounds, as a class, are considered potentially carcinogenic and toxic.[4] All handling and purification procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[5] Consult the material safety data sheet (MSDS) for this compound and all solvents and reagents used in the purification process.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing plausible causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Incorrect Solvent System: The chosen solvent may have either too high or too low solvating power at room temperature, leading to co-precipitation of impurities or poor crystal yield. - Cooling Rate Too Fast: Rapid cooling can trap impurities within the crystal lattice. - Presence of Oily Impurities: Some side-products may be oils that hinder proper crystal formation. | - Optimize Solvent System: Experiment with different solvent pairs. Based on the polarity of the molecule, consider combinations like ethanol/water, acetone/hexane, or tetrahydrofuran/hexane.[6] For Indapamide synthesis, a double crystallization with acetone and isopropyl ether has been shown to be effective in reducing this impurity.[4] - Slow Cooling: Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath or refrigerator to maximize yield. - Trituration: If an oil forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, triturate the oil with a poor solvent (e.g., hexane) to solidify it before recrystallization. |
| Compound "Oils Out" During Recrystallization | - Supersaturation: The solution is too concentrated, causing the compound to separate as a liquid phase rather than forming crystals. - Melting Point Depression: The presence of significant impurities can lower the melting point of the mixture to below the temperature of the solution. | - Add More Solvent: While the solution is hot, add a small amount of additional hot solvent to reduce the concentration. - Slower Cooling: As mentioned above, a slower cooling rate can promote the formation of crystals over an oil. - Use a Different Solvent System: A solvent with a lower boiling point might be beneficial. |
| Poor Separation in Column Chromatography | - Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in the compound sticking to the column. - Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity. - Improper Column Packing: Channels or cracks in the stationary phase lead to uneven solvent flow and poor separation. | - Gradient Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For indole derivatives, a hexane/ethyl acetate gradient is a good starting point.[7][8] - Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Degradation During Purification | - Instability to Heat: Prolonged heating during recrystallization can lead to decomposition. N-nitroso compounds can be thermally labile. - Acidic or Basic Conditions: The compound may be sensitive to pH. Nitrosated indoles can exhibit pH-dependent stability. | - Minimize Heating Time: Dissolve the compound in the minimum amount of boiling solvent and then immediately proceed to the cooling step. - Use Neutral Solvents: Employ neutral solvents for both recrystallization and chromatography. If acidic or basic impurities are present, consider a pre-purification workup with a mild bicarbonate wash, followed by drying of the organic phase. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The primary impurity is often the unreacted starting material, 2-methyl-2,3-dihydro-1H-indole.[9] Other potential impurities can arise from side reactions during the nitrosation step or subsequent degradation. In the context of Indapamide synthesis, other related substances may also be present.[1]
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use the same mobile phase system that you are using for the column. Spot the crude material, and then spot each collected fraction on a TLC plate. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate). Combine the fractions that show a single spot corresponding to your product.
Q3: My purified product is a yellow oil, but I was expecting a solid. What should I do?
A3: It is possible that your product is an oil at room temperature, or it may be an amorphous solid. First, try to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent until the solution becomes turbid. Then, allow it to stand. Alternatively, you can try placing the oil under high vacuum for an extended period to remove any residual solvent. If it remains an oil, its purity should be confirmed by analytical methods such as NMR and HPLC.
Q4: What is the best way to store the purified this compound?
A4: Due to the potential for degradation, the purified compound should be stored in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture exposure.[2]
IV. Detailed Purification Protocols
A. Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
1. Solvent Selection:
-
Based on literature for similar compounds and purification of related pharmaceuticals, a solvent system of acetone and a non-polar anti-solvent like isopropyl ether or hexane is a good starting point.[4][6]
2. Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot acetone to dissolve the solid completely with gentle warming and stirring. c. If any insoluble impurities are present, perform a hot filtration. d. To the hot, clear solution, slowly add isopropyl ether or hexane dropwise until the solution becomes faintly cloudy. e. Gently warm the solution until it becomes clear again. f. Cover the flask and allow it to cool slowly to room temperature. g. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropyl ether or hexane. i. Dry the crystals under vacuum. For very high purity, a second recrystallization may be necessary.[4]
B. Flash Column Chromatography Protocol
This protocol provides a starting point for purification by flash chromatography.
1. Materials:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30% ethyl acetate).[7][8]
2. Procedure: a. Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. b. Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column bed. c. Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. d. Fraction Collection: Collect fractions and monitor their composition by TLC. e. Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Purification workflow for this compound.
VI. Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common purification issues.
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. allmpus.com [allmpus.com]
- 3. 2-Methyl-1-nitroso-1H-indole - SRIRAMCHEM [sriramchem.com]
- 4. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. data.epo.org [data.epo.org]
Preventing degradation of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole during analysis
Technical Support Center: Analysis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Introduction: The accurate quantification of N-nitrosamine impurities, such as this compound, is a critical concern in pharmaceutical development and quality control due to their potential carcinogenicity.[1][2] This compound, an N-nitroso derivative of 2-methylindoline, presents significant analytical challenges due to its inherent instability under various experimental conditions. Degradation or unintended in-situ formation during analysis can lead to inaccurate and unreliable results, compromising patient safety and regulatory compliance.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals prevent the degradation of this compound during its analysis. The methodologies described are designed to ensure data integrity through a foundational understanding of the molecule's chemical vulnerabilities.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical properties that make this N-nitroso compound susceptible to degradation. Understanding these root causes is the first step toward developing a robust analytical method.
Q1: What are the primary environmental factors that cause this compound to degrade?
A1: The stability of this compound is primarily compromised by three main factors: exposure to light (UV), adverse pH conditions, and elevated temperatures.
-
Light (Photolysis): N-nitrosamines are notoriously sensitive to light, particularly UV radiation.[3] Exposure can cleave the N-N bond, leading to the formation of radical species and subsequent degradation of the analyte.[4] This photolytic decomposition results in a direct loss of the target analyte, leading to artificially low quantification. Therefore, all sample and standard handling must be performed with protection from light.
-
pH-Dependent Equilibrium: The stability of nitrosated indole compounds is highly dependent on pH. Studies on similar N-nitrosoindoles have shown they are often unstable in acidic conditions (e.g., pH 2) but demonstrate greater stability at neutral or alkaline pH (e.g., pH 8).[5][6] This instability in acid is due to an equilibrium that can shift back towards the parent amine (2-methylindoline) and a nitrosating agent, effectively causing the degradation of the target analyte.[6]
-
Thermal Stress: Elevated temperatures can accelerate degradation pathways. This is particularly critical during analytical steps such as gas chromatography (GC) injection or in heated headspace samplers, where high temperatures can cause both degradation of the existing nitrosamine and potentially promote its formation from precursors.[7][8] Storage conditions are also critical; samples and standards should be kept cool to minimize thermal degradation over time.[2]
Caption: Key factors leading to the degradation of N-nitrosamines.
Section 2: Troubleshooting Guide: Sample Preparation & Handling
Proper sample handling is the most critical step in preventing analytical errors. This section provides solutions to common problems encountered during sample preparation.
Q2: My analyte concentration is decreasing in prepared samples while they are in the autosampler queue. What is happening and how can I fix it?
A2: This is a classic sign of analyte instability in the sample matrix and autosampler environment. The two most likely causes are photodegradation from ambient light and/or thermal degradation if the autosampler is not temperature-controlled.
Troubleshooting Steps:
-
Protect from Light: Immediately switch to amber glass or UV-protected vials. If using clear vials, wrap them in aluminum foil or use an autosampler that shields the samples from light.
-
Control Temperature: Use a refrigerated autosampler set to a low temperature (e.g., 4-10 °C). This slows down the rate of any potential degradation reactions.
-
Limit Residence Time: Analyze samples as soon as possible after preparation. If long sequences are necessary, prepare samples in smaller batches to minimize the time any given sample spends in the queue.
Q3: I am observing inconsistent and sometimes unexpectedly high results. Could this be an artifact of my sample preparation?
A3: Yes, this is a strong possibility. Inconsistent and high results often point to the in-situ formation of the nitrosamine during sample preparation, rather than its degradation. This occurs when the parent amine (2-methylindoline) is present in the sample and reacts with residual nitrosating agents.
Sources of Contamination and Solutions:
-
Reagents and Solvents: Trace levels of nitrites can be present in reagents, excipients, and even water.[2]
-
Solution: Use high-purity, HPLC- or LC-MS-grade solvents and freshly prepared buffers. Test reagents for nitrite contamination if this issue persists.
-
-
Glassware: Improperly cleaned glassware can harbor nitrite residues.
-
Solution: Implement a rigorous glassware cleaning protocol. Avoid using nitric acid for cleaning. A final rinse with high-purity water is essential.
-
-
Atmospheric NOx: In some laboratory environments, atmospheric nitrogen oxides (NOx) can dissolve into sample solutions and act as nitrosating agents.
-
Solution: Prepare samples swiftly and keep vials capped whenever possible.
-
Q4: What is the best solvent/diluent for preparing my samples and standards to ensure maximum stability?
A4: The ideal diluent should be free of contaminants, have the correct pH, and be compatible with your analytical method. Based on methods for other N-nitrosamines, a combination of an organic solvent and a pH-controlled aqueous solution is recommended.[9]
Recommended Diluent: A mixture of Methanol:Water (80:20, v/v) is a good starting point.[9] To enhance stability, the water component can be replaced with a buffer solution at a neutral or slightly alkaline pH (e.g., pH 7-8), which has been shown to improve the stability of related N-nitrosoindole compounds.[6] Avoid acidic diluents.
Experimental Protocol: Recommended Sample and Standard Preparation
This protocol is designed to minimize both degradation and in-situ formation.
Materials:
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with PTFE-lined caps
-
HPLC-grade Methanol
-
High-purity water (e.g., Milli-Q®)
-
Ammonium acetate (LC-MS grade)
Procedure:
-
Prepare Diluent: Prepare a 10 mM ammonium acetate solution in high-purity water. The expected pH will be near neutral. Mix this solution with methanol in an 80:20 ratio (Methanol:10 mM Ammonium Acetate).
-
Standard Preparation:
-
Accurately weigh the this compound reference standard.
-
Dissolve and dilute to the final volume using the prepared diluent in amber volumetric flasks.
-
Perform serial dilutions to create calibration standards.
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., drug substance or product).
-
Dissolve and dilute the sample in the prepared diluent to achieve a target concentration within the calibration range.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Final Steps:
-
Transfer the final solutions to amber HPLC vials.
-
Immediately cap the vials and place them in a refrigerated autosampler (4-10 °C) to await analysis.
-
Sources
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. cambrex.com [cambrex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. antisel.gr [antisel.gr]
Technical Support Center: Scaling Up 2-Methylindoline Nitrosation
Introduction: The N-nitrosation of 2-methylindoline is a critical transformation in the synthesis of various pharmaceutical intermediates and research chemicals. While the reaction appears straightforward on a lab scale, its scale-up is fraught with challenges ranging from thermal safety and reaction control to byproduct formation and the inherent risks associated with N-nitroso compounds. This guide provides practical, in-depth answers to common issues encountered by researchers and process chemists, grounded in established chemical principles and safety protocols. Our aim is to equip you with the expertise to navigate the complexities of scaling this reaction safely and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the nitrosation of 2-methylindoline, and why is it sensitive to pH?
A1: The reaction involves the electrophilic attack of a nitrosating agent on the secondary amine nitrogen of 2-methylindoline. Typically, the nitrosating agent is nitrous acid (HNO₂), which is generated in situ from an alkali metal nitrite (e.g., sodium nitrite, NaNO₂) and a strong acid (e.g., HCl, H₂SO₄).
The reaction mechanism proceeds as follows:
-
Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HONO).[1]
-
Formation of the Electrophile: Nitrous acid is then further protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The equilibrium concentration of NO⁺ is highly dependent on the acid concentration.[1][2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methylindoline (a secondary amine) acts as a nucleophile, attacking the nitrosonium ion.[2]
-
Deprotonation: A subsequent deprotonation step yields the final N-nitroso-2-methylindoline product.
pH Sensitivity: The reaction rate is critically dependent on pH. Acidic conditions are necessary to generate the active electrophile, NO⁺.[1] However, if the pH is too low (excessively acidic), the 2-methylindoline substrate becomes fully protonated. This protonated form is no longer nucleophilic and cannot react with the nitrosonium ion, effectively halting the reaction. Therefore, a carefully controlled, moderately acidic pH range is crucial for optimal reaction rates.[3]
Caption: Nitrosation mechanism of 2-methylindoline.
Troubleshooting Guide: Common Scale-Up Issues
Q2: We are experiencing a sudden, uncontrolled temperature spike (exotherm) during the addition of sodium nitrite. What is causing this, and how can we prevent it?
A2: This is a classic sign of a runaway reaction, a significant safety hazard during scale-up. The nitrosation reaction is exothermic, and the heat generated can accelerate the reaction rate, leading to a dangerous feedback loop.
Root Causes & Preventative Measures:
-
Rapid Reagent Addition: Adding the sodium nitrite solution too quickly generates heat faster than the cooling system can remove it.[4]
-
Solution: Implement slow, controlled, sub-surface addition of the nitrite solution using a dosing pump. The addition rate should be tied to the internal reaction temperature, meaning the pump slows or stops if the temperature exceeds a set limit.
-
-
Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the larger batch size. Heat dissipation capacity decreases relative to volume as a reactor's size increases (surface area-to-volume ratio).
-
Solution: Ensure your reactor's cooling jacket is functioning optimally. For highly exothermic processes, consider upgrading to a more powerful cooling system or using a colder coolant. Perform a reaction calorimetry study on a small scale to quantify the heat of reaction and determine the required cooling duty for the intended scale.
-
-
Poor Agitation: Inefficient mixing can create localized "hot spots" where reactant concentrations are high, initiating a runaway that propagates through the batch.[4]
-
Solution: Verify that the agitator design (e.g., pitch-blade turbine, anchor) and speed are adequate to maintain a homogenous mixture. Baffles within the reactor are essential to prevent vortexing and improve mixing efficiency.
-
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrosation rate can be slow, leading to a buildup of unreacted nitrite. A subsequent small increase in temperature can then trigger a rapid, delayed exotherm with the accumulated reagents.[4]
-
Solution: Maintain a consistent, optimal reaction temperature from the start. Ensure the acid and 2-methylindoline are well-mixed and at the target temperature before beginning the nitrite addition.
-
Caption: Diagnostic workflow for thermal runaway issues.
Q3: Our final product is contaminated with an unknown, colored impurity, and the yield is inconsistent. What are the likely side reactions?
A3: Besides N-nitrosation, several side reactions can occur, particularly under non-optimal conditions. The most common issue with indole-like structures is C-nitrosation .
-
C-Nitrosation: The indole ring is electron-rich and susceptible to electrophilic attack. The nitrosonium ion (NO⁺) can attack the aromatic ring, typically at the 3-position, to form a C-nitroso compound.[5] These compounds are often highly colored and can be difficult to separate from the desired N-nitroso product. C-nitrosation is often favored by an excess of the nitrosating agent or highly acidic conditions.
-
Oxidation: Excess nitrosating agent or the presence of nitrogen oxides (like N₂O₃ and N₂O₄) can lead to oxidation of the indoline ring or the desired product, resulting in complex impurity profiles.[6]
-
Dimerization/Polymerization: Under certain conditions, reactive intermediates can lead to the formation of dimers or oligomeric tars, reducing the yield and complicating purification.[5]
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess, but not a large excess, of sodium nitrite (e.g., 1.05-1.1 equivalents).
-
Temperature Control: Run the reaction at a consistently low temperature (e.g., 0-5 °C) to improve selectivity for N-nitrosation over C-nitrosation.
-
pH Monitoring: Maintain the optimal pH throughout the reaction. Use of a buffered system can be beneficial on a larger scale.
-
Reverse Addition: Consider adding the 2-methylindoline/acid mixture to the sodium nitrite solution. This keeps the amine in excess relative to the nitrosating agent, which can sometimes minimize side reactions.
Q4: How should we safely quench the reaction and handle the N-nitroso-2-methylindoline product, given its potential toxicity?
A4: Safety is paramount. N-nitroso compounds as a class are considered probable human carcinogens, and all handling procedures must reflect this risk.[7][8]
Safe Quenching Procedure: Excess nitrosating agent (nitrous acid) must be destroyed before work-up.
-
Primary Quenching Agent: The most common and effective quenching agent is sulfamic acid (H₂NSO₃H) or urea ((NH₂)₂CO) . They react rapidly with nitrous acid to produce nitrogen gas, water, and non-hazardous salts.
-
Reaction (Sulfamic Acid): HONO + H₂NSO₃H → N₂ + H₂SO₄ + H₂O
-
Reaction (Urea): 2HONO + (NH₂)₂CO → 2N₂ + CO₂ + 3H₂O
-
-
Procedure: Prepare a 10-15% aqueous solution of the quenching agent. Cool this solution in an ice bath. Slowly add the cold quenching solution to the reaction mixture while maintaining vigorous agitation and cooling.
-
Verification: Test for the absence of residual nitrous acid using potassium iodide (KI)-starch paper. A drop of the reaction mixture should not produce a blue-black color. Only proceed to work-up after a negative test.
Handling the Product:
-
Engineering Controls: All work must be conducted in a well-ventilated fume hood or an appropriate contained system (e.g., glovebox).[9]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, a face shield, and double-gloving with nitrile gloves is recommended.[9][10]
-
Decontamination: All equipment and surfaces should be decontaminated. A common method involves rinsing with a solution that can destroy N-nitrosamines, although specific procedures should be validated.
-
Waste Disposal: All waste streams (aqueous and organic) containing the N-nitroso product must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Caption: Safe quenching and handling workflow.
Q5: What analytical methods are suitable for monitoring the reaction and quantifying the final product and potential impurities?
A5: Due to the low detection limits required for N-nitrosamines, highly sensitive analytical techniques are necessary.[11][12]
-
Reaction Monitoring (In-Process Control): High-Performance Liquid Chromatography (HPLC) with UV detection is often sufficient to track the disappearance of the 2-methylindoline starting material and the appearance of the N-nitroso product. This allows you to determine the reaction endpoint.
-
Final Product Quantification & Impurity Profiling:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard and the most widely used technique for trace-level quantification of nitrosamines.[11][12] It offers exceptional sensitivity and selectivity, allowing for quantification at the parts-per-billion (ppb) level required by regulatory agencies.[11]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This method is suitable for volatile nitrosamines.[12] However, N-nitroso-2-methylindoline has a higher boiling point, making LC-MS a more robust choice.
-
Method Validation: Any analytical method used for final release testing must be fully validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and a sufficiently low Limit of Quantification (LOQ).[13]
-
Data & Protocols
Table 1: Key Process Parameters for Scale-Up
| Parameter | Lab Scale (Typical) | Scale-Up Recommendation | Rationale |
| Temperature | 0 - 5 °C | 0 - 5 °C (Maintain with automated cooling) | Minimizes exothermic risk and formation of C-nitrosation byproducts.[5] |
| Stoichiometry (NaNO₂) | 1.1 - 1.2 eq. | 1.05 - 1.1 eq. | Reduces side reactions and residual nitrite, simplifying the quenching step. |
| Reagent Addition | Manual Dropwise | Automated Dosing Pump (Sub-surface) | Ensures slow, controlled addition to manage exotherm and prevent localized high concentrations.[4] |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer (Baffled Reactor) | Guarantees homogeneity in a larger volume, preventing hot spots and improving heat transfer.[4] |
| pH | ~3-4 (Monitored by paper) | ~3-4 (Monitored by inline pH probe) | Precise pH control is critical for reaction rate and selectivity.[3] |
| Quenching Agent | Urea or Sulfamic Acid | Sulfamic Acid | Often preferred for its cleaner reaction profile (no CO₂ evolution). |
Reference Protocol: Nitrosation of 2-Methylindoline (100g Scale)
WARNING: This procedure involves a potentially carcinogenic compound and a significant exotherm. A thorough risk assessment must be conducted before proceeding. All operations must be performed in a properly functioning chemical fume hood or walk-in hood with appropriate engineering controls and PPE.
Equipment:
-
1x 2L jacketed glass reactor with overhead stirrer, temperature probe, and dosing pump inlet.
-
1x Dosing pump.
-
1x Chiller/circulator connected to the reactor jacket.
-
1x 2L separation funnel.
-
Standard laboratory glassware.
Reagents:
-
2-Methylindoline (100 g)
-
Deionized Water
-
Concentrated Hydrochloric Acid (~37%)
-
Sodium Nitrite (NaNO₂) (57 g)
-
Sulfamic Acid (H₂NSO₃H) (15 g)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Potassium Iodide-Starch Paper
Procedure:
-
Reactor Setup: Set up the 2L jacketed reactor and connect the chiller. Set the chiller to -5 °C to pre-cool the vessel.
-
Charge Substrate: To the reactor, add 2-methylindoline (100 g) and deionized water (500 mL). Begin agitation to create a slurry.
-
Acidification: Cool the reactor contents to 0-2 °C. Slowly add concentrated HCl until the pH of the aqueous phase is between 3.0 and 3.5. Ensure all the 2-methylindoline dissolves to form the hydrochloride salt.
-
Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (57 g) in deionized water (250 mL).
-
Nitrosation (Controlled Addition): Maintain the internal temperature of the reactor at 0-5 °C. Using the dosing pump, add the sodium nitrite solution sub-surface over a period of 2-3 hours. CRITICAL: Monitor the temperature closely. If it rises above 5 °C, stop the addition until the temperature is back in range.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Quenching:
-
In a separate beaker, dissolve sulfamic acid (15 g) in deionized water (100 mL) and cool the solution in an ice bath.
-
Slowly add the cold sulfamic acid solution to the reactor over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir for 30 minutes, then test for residual nitrous acid using KI-starch paper. If the test is positive, add more sulfamic acid solution in small portions until a negative result is obtained.
-
-
Work-up:
-
Transfer the reaction mixture to a 2L separation funnel.
-
Extract the product with dichloromethane (3 x 300 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 200 mL) and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nitroso-2-methylindoline.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization as required.
References
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
Kleschyov, A. L., et al. (2006). N-Nitroso products from the reaction of indoles with Angeli's salt. Chemical Research in Toxicology, 19(2), 303-311. Retrieved from [Link]
-
Jackson, A. H., Johnston, D. N., & Shannon, P. V. R. (1977). Some products from nitrosation of indoles. Journal of the Chemical Society, Perkin Transactions 1, 1024-1029. Retrieved from [Link]
-
Wakabayashi, K., et al. (1989). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, (100), 223-228. Retrieved from [Link]
-
Wichitnithad, W., et al. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. Talanta, 254, 124102. Retrieved from [Link]
-
Suresh, P. S., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica, 91(3), 32. Retrieved from [Link]
-
EFPIA. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from [Link]
-
Feelisch, M., et al. (2005). N-Nitroso products from the reaction of indoles with Angeli's salt. Chemical Research in Toxicology. Retrieved from [Link]
-
IARC. (1978). N-Nitrosodiethanolamine. In Some Industrial Chemicals. Lyon: IARC. Retrieved from [Link]
-
Generics Bulletin. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Retrieved from [Link]
-
De Mey, E., et al. (2017). N-Nitroso Compounds. In Encyclopedia of Food and Health (pp. 55-63). Retrieved from [Link]
-
EFPIA. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Retrieved from [Link]
-
Baker, R., et al. (1982). The bacterial mutagenicity of three naturally occurring indoles after reaction with nitrous acid. Mutation Research/Genetic Toxicology, 101(2), 103-114. Retrieved from [Link]
-
Bailey, W. F., et al. (2026). Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands. Journal of the American Chemical Society. Retrieved from [Link]
-
Pharmaffiliates. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]
-
Krmelj, V., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1545-1555. Retrieved from [Link]
- CN108329248B - Preparation method of 2-methylindoline. (n.d.). Google Patents.
-
Wichitnithad, W., et al. (2023). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Saudi Pharmaceutical Journal, 31(2), 225-244. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
-
Williams, D. L. (2020). Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development, 24(9), 1598-1604. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect Software. Retrieved from [Link]
-
Sarpong, R. (2016). Quenching of Water Reactive Materials. Retrieved from [Link]
-
ResearchGate. (2025). Branching Ratios for Quenching of Nitric Oxide A 2R+(n0 = 0) to X 2P(n00 = 0). Retrieved from [Link]
-
McMichael, K. (2023). 12.5: Nitrosation. Chemistry LibreTexts. Retrieved from [Link]
-
Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (1), 299-304. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. Retrieved from [Link]
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Technical Support Center: Microwave-Assisted Synthesis to Improve Indole Formation Yield
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering microwave-assisted organic synthesis (MAOS) for enhanced indole formation. The indole scaffold is a celebrated "privileged structure" in medicinal chemistry, but its synthesis can be challenging, often plagued by long reaction times and modest yields under classical conditions.[1][2][3] Microwave irradiation offers a transformative solution, dramatically accelerating reactions and frequently improving yields and product purity.[1][2][4][5]
This guide is structured to provide practical, field-proven insights. We will move from foundational concepts in our FAQ section to actionable solutions in the detailed troubleshooting guides. Our goal is to not only provide protocols but to explain the causality behind experimental choices, ensuring your success in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries researchers have when adopting microwave technology for indole synthesis.
Q1: What are the primary advantages of using microwave irradiation for indole synthesis compared to conventional heating?
A1: The principal advantages are dramatically reduced reaction times, often from hours to minutes, and significantly improved reaction yields.[1][6][7][8] Microwave energy heats the reaction mixture directly and efficiently through dielectric heating, leading to rapid temperature elevation.[1][5] This rapid, uniform heating minimizes the formation of byproducts that can occur during prolonged exposure to high temperatures in conventional reflux setups.[3][8]
Comparative Data: Conventional vs. Microwave-Assisted Indole Synthesis
| Indole Synthesis Method | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Yield Improvement | Reference |
|---|---|---|---|---|
| Fischer Indole | 8 hours @ reflux | 10 minutes @ 170°C | 75% -> 92% | [1] |
| Bischler-Möhlau | Several hours | 45-60 seconds @ 540W | 52-75% (one-pot) | [9][10] |
| Palladium-Catalyzed | 16 hours @ 80°C | 0.5 hours @ 60°C | 76% -> 93% | [11] |
| Nenitzescu | Several hours | 5-10 minutes | 70-80% yields |[1] |
Q2: How do I select the appropriate solvent for a microwave-assisted indole synthesis?
A2: Solvent selection is critical. The ideal solvent should have a high dielectric constant and be able to absorb microwave energy efficiently.[5][12] Polar solvents like DMF, DMSO, ethanol, and water are excellent choices.[5][12] Non-polar solvents such as toluene or hexane are poor microwave absorbers and will not heat effectively on their own.[12][13] However, reactions in non-polar solvents can be achieved if a reactant or catalyst is a strong microwave absorber. For solvent-free reactions, one of the reactants must be polar enough to couple with the microwave irradiation.[9][13]
Q3: Can microwave synthesis be scaled up for larger batch production?
A3: Yes, but with considerations. Direct scale-up from small, single-mode microwave reactors to larger, multimode systems is possible but requires careful optimization.[14][15] A primary challenge is the limited penetration depth of microwaves (typically a few centimeters), which can lead to non-uniform heating in larger volumes.[14][15] Modern large-scale microwave batch reactors address this with features like mode stirrers and multiple magnetrons to create a more homogeneous microwave field.[14] It is crucial to re-optimize reaction parameters when moving to a larger scale.
Q4: What is "superheating" and how does it affect my reaction?
A4: Superheating is a phenomenon where a liquid is heated to a temperature significantly above its conventional boiling point without actually boiling.[16] This is possible in sealed microwave vials where pressure can build up. This effect can dramatically accelerate reaction rates beyond what is achievable at atmospheric pressure. However, it's essential to use a microwave reactor with reliable temperature and pressure sensors to control the reaction and avoid vessel failure.[16][17][18] Vigorous stirring can help mitigate erratic superheating and prevent bumping.[19]
Part 2: Troubleshooting Guide for Low Indole Yield
Low yield is one of the most common frustrations in synthesis. This guide provides a systematic approach to diagnosing and solving this issue.
Troubleshooting Workflow Diagram
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- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reduction of 1-Nitroso-2-methylindoline: Zinc vs. Thiourea Dioxide
In the landscape of pharmaceutical synthesis and drug development, the efficient and clean reduction of N-nitroso compounds is a critical transformation. The target molecule of this guide, 1-nitroso-2-methylindoline, is a key intermediate whose successful reduction to 2-methylindoline is paramount for the advancement of numerous synthetic pathways. This guide provides an in-depth, objective comparison of two prominent reducing agents for this conversion: the classical zinc/acid system and the increasingly popular thiourea dioxide.
This analysis moves beyond a mere recitation of protocols to delve into the mechanistic underpinnings, practical considerations, and comparative performance of each reagent, supported by experimental insights and authoritative literature. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Significance of N-Nitroso Group Reduction
N-nitrosamines, or N-nitroso compounds, are characterized by the N-N=O functional group. Their reduction is a fundamental step in the synthesis of various nitrogen-containing heterocycles and other valuable organic molecules. The choice of reducing agent is a pivotal decision that influences not only the yield and purity of the desired product but also the overall efficiency, safety, and environmental impact of the process.
This guide will dissect the performance of two distinct methodologies for the reduction of 1-nitroso-2-methylindoline: the well-established use of zinc powder in an acidic medium and the application of thiourea dioxide, a versatile and "green" industrial reductant.[1][2]
Zinc: The Traditional Workhorse for N-Nitroso Reduction
The reduction of N-nitroso compounds using zinc dust in the presence of an acid, such as acetic acid or hydrochloric acid, is a long-standing and widely utilized method in organic synthesis.[3] The reactivity of zinc, a post-transition metal, with acid generates hydrogen gas in situ, which acts as the reducing agent.[4]
Mechanistic Rationale
The reduction of the N-nitroso group by the zinc/acid system is believed to proceed via a catalytic hydrogenation-type mechanism. The zinc metal surface facilitates the generation of active hydrogen species from the acid. These hydrogen species then sequentially reduce the nitroso group. The initial step involves the cleavage of the N=O bond, followed by further reduction to furnish the corresponding amine.
Caption: Proposed mechanism for zinc/acid reduction.
Experimental Protocol: Zinc/Acetic Acid Reduction
The following protocol is a representative procedure for the reduction of an N-nitroso compound using zinc in acetic acid.
Materials:
-
1-nitroso-2-methylindoline
-
Zinc dust (<10 µm)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-nitroso-2-methylindoline in glacial acetic acid, slowly add zinc dust in portions at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methylindoline.
-
Purify the crude product by column chromatography on silica gel.
Thiourea Dioxide: The Modern, "Green" Alternative
Thiourea dioxide (TDO), also known as formamidine sulfinic acid, is an organosulfur compound that has gained significant attention as a powerful and selective reducing agent in organic synthesis.[5] It is particularly effective for the reduction of nitro and nitroso compounds under mild, often aqueous, conditions.[1]
Mechanistic Insights
The reducing power of thiourea dioxide is attributed to the in situ formation of sulfoxylic acid (S(OH)₂) in an alkaline medium.[2] This species is a potent reducing agent that readily donates electrons to the N-nitroso group, leading to its reduction. The byproducts of this reaction are urea and sodium sulfite, which are generally considered non-toxic and are easily removed during workup.[6]
Caption: Proposed mechanism for thiourea dioxide reduction.
Experimental Protocol: Thiourea Dioxide Reduction
The following is a general procedure for the reduction of an aryl-N-nitrosamine using thiourea dioxide.
Materials:
-
1-nitroso-2-methylindoline
-
Thiourea dioxide
-
Sodium hydroxide
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-nitroso-2-methylindoline in a mixture of ethanol and water.
-
Add sodium hydroxide to the solution and stir until a homogenous solution is obtained.
-
Add thiourea dioxide portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 2-methylindoline.
-
Purify the product by flash column chromatography.
Head-to-Head Comparison: Zinc vs. Thiourea Dioxide
| Parameter | Zinc / Acetic Acid | Thiourea Dioxide / NaOH |
| Yield | Good to Excellent | Good to Excellent[1] |
| Reaction Time | 2 - 4 hours | 1 - 3 hours[1] |
| Reaction Conditions | Mild (Room Temperature) | Mild (Room Temperature)[1] |
| Workup | More complex due to zinc salts | Simpler, aqueous workup |
| Byproducts | Zinc salts (need removal) | Urea and sodium sulfite (water-soluble)[6] |
| Chemoselectivity | Good | Excellent, tolerates various functional groups[1] |
| Safety | Flammable hydrogen gas evolved | Generally safer |
| Cost-Effectiveness | Generally lower reagent cost | Higher reagent cost |
| Environmental Impact | Metal waste generation | "Greener" alternative with non-toxic byproducts[6] |
Discussion and Recommendations
Both zinc/acetic acid and thiourea dioxide are effective reagents for the reduction of 1-nitroso-2-methylindoline. The choice between the two will largely depend on the specific priorities of the synthesis.
Zinc/acetic acid remains a viable option, particularly when cost is a primary concern. Its long history of use means that its behavior is well-documented. However, the generation of flammable hydrogen gas necessitates appropriate safety precautions. The workup procedure can also be more laborious due to the need to remove insoluble zinc salts, which can sometimes complicate product isolation and purification.
Thiourea dioxide , on the other hand, presents a more modern and "greener" approach. Its key advantages lie in its high chemoselectivity, mild reaction conditions, and significantly simpler workup. The formation of water-soluble, non-toxic byproducts simplifies the purification process and reduces the environmental impact of the synthesis.[6] For applications where high purity is critical and a streamlined workflow is desired, thiourea dioxide is often the superior choice. The slightly higher cost of the reagent may be offset by savings in time and resources during purification.
Conclusion
In the reduction of 1-nitroso-2-methylindoline, both zinc and thiourea dioxide stand as effective reagents. While the traditional zinc/acid method is cost-effective, thiourea dioxide emerges as a more efficient, selective, and environmentally benign alternative. For researchers in the fast-paced environment of drug development, the advantages of a cleaner reaction profile and simpler workup offered by thiourea dioxide can significantly accelerate the synthetic process, making it a highly recommended choice for this critical transformation.
References
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Chaudhary, P., Gupta, S., Sureshbabu, P., Sabiah, S., & Kandasamy, J. (2016). A metal free reduction of aryl-N-nitrosamines to the corresponding hydrazines using a sustainable reductant thiourea dioxide. Green Chemistry, 18(23), 6215-6221. [Link]
-
Atlanchim Pharma. (n.d.). Thiourea dioxide, an efficient reagent to reduce aryl-N-nitrosamines to the corresponding hydrazines. Retrieved from [Link]
- Borths, C. J., Burns, M., Curran, T., & Ide, N. D. (2021). A Mechanism for the Reduction of N-Nitrosamines with Thiourea Dioxide Involving the in Situ Formation of Sulfoxylic Acid (S(OH)2) as Reducing Agent. Organic Process Research & Development, 25(8), 1788-1801.
-
Vedantu. (n.d.). When zinc powder is added to the acetic acid AThe mixture class 12 chemistry CBSE. Retrieved from [Link]
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Bohrium. (n.d.). Reductive transformations mediated by zinc dust in acetic acid. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Reductions of Nitro groups with Zn and acid. Retrieved from [Link]
-
MH Chem. (2022, June 1). Nitro to amine reduction by activated zinc [Video]. YouTube. [Link]
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Borths, C. J., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. [Link]
-
Wikipedia. (2023, December 28). Thiourea dioxide. In Wikipedia. Retrieved January 15, 2026, from [Link]
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White Rose Research Online. (2025, April 8). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of thiourea trioxides with amines. [Link]
- Nasrabadi, R. A. (2015). Thiourea Dioxide: A Multi-Purpose Reagent. Synlett, 26(09), 1281-1282.
-
Der Pharma Chemica. (n.d.). Reductimetric Determination of Nitroso Compounds With Iron(II). Retrieved from [Link]
- Google Patents. (n.d.). US3317607A - Chemical reduction of nitrosamines.
- Google Patents. (n.d.). CN102976286B - Method for preparing thiourea dioxide solution with strong reducing property under weak alkali condition and at room temperature.
-
Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Arylcarbonyl Using Zinc Dust in Acetic Acid. Retrieved from [Link]
-
SciSpace. (n.d.). The action of zinc ethyl upon nitro and nitroso compounds. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of Hydroxylaminobenzene [PREPRINT]. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Thiourea dioxide, an efficient reagent to reduce aryl-N-nitrosamines to the corresponding hydrazines. Retrieved from [Link]
-
Masuda, M., Mower, H. F., Pignatelli, B., Celan, I., Friesen, M. D., Nishino, H., & Ohshima, H. (2000). Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation. Chemical research in toxicology, 13(4), 301–308. [Link]
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A Comparative Guide to HPLC Method Validation for the Quantification of Indapamide Impurity A
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Indapamide Impurity A. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical procedure. Beyond a mere protocol, this document delves into the causal reasoning behind experimental choices, compares the traditional HPLC approach with modern alternatives like Ultra-Performance Liquid Chromatography (UPLC), and is grounded in the authoritative standards of the International Council for Harmonisation (ICH).
Introduction: The Criticality of Impurity Profiling
Indapamide, a thiazide-like diuretic, is widely used in the treatment of hypertension.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact its safety and efficacy. Indapamide Impurity A, 2-methyl-1-nitroso-2,3-dihydro-1H-indole, is a potential process-related impurity or degradation product that must be diligently controlled.[3][4] Regulatory bodies mandate that analytical methods used for quantifying such impurities are validated to prove they are fit for their intended purpose.[5][6][7]
This guide will walk through the validation of a reversed-phase HPLC (RP-HPLC) method, a cornerstone technique in pharmaceutical analysis, and compare its performance characteristics with those of UPLC, a higher-resolution evolution of the same principle.
The Analytical Challenge: Selectivity and Sensitivity
The primary challenge in quantifying Impurity A is to resolve it from the parent API, Indapamide, and any other potential impurities or degradation products. Given that impurities are often present at very low concentrations relative to the API, the method must be not only selective but also highly sensitive.
Why RP-HPLC is the Workhorse
Reversed-phase HPLC is the predominant method for pharmaceutical impurity analysis for several reasons:
-
Versatility: C18 columns, the stationary phase of choice for this application, can separate a wide range of non-polar to moderately polar compounds.
-
Robustness: HPLC methods are generally rugged and transferable between laboratories and different HPLC systems.[8]
-
Established Knowledge Base: There is a vast body of literature and regulatory acceptance for HPLC methods, simplifying development and validation.[4][9]
The workflow for validating an analytical method is a systematic process to ensure its reliability.
Caption: Workflow for Analytical Method Validation.
Experimental Protocol: A Validated RP-HPLC Method
This section details a step-by-step methodology for the quantification of Indapamide Impurity A. The choices of reagents and parameters are explained to provide a deeper understanding of the method's design.
Instrumentation and Chromatographic Conditions
-
System: HPLC with a UV/PDA Detector (e.g., Agilent 1100/1200 series or equivalent).[9]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A standard length C18 column provides a good balance of resolution and run time for this type of analysis. The 5 µm particle size is robust and generates moderate backpressure.[4]
-
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient elution.
-
Rationale: A gradient is often necessary to elute both the API and its impurities with good peak shape in a reasonable time. The acidic pH ensures that acidic and basic functional groups on the analytes are protonated, leading to consistent retention.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Rationale: This wavelength provides a good response for both Indapamide and its related substances, allowing for sensitive detection.[4]
-
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Preparation of Solutions
-
Standard Stock Solution (Impurity A): Accurately weigh about 10 mg of Indapamide Impurity A reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a diluent (e.g., 50:50 Acetonitrile:Water).
-
Standard Solution: Further dilute the stock solution to the target concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Indapamide drug substance or product to a final concentration where the expected impurity level would fall within the method's linear range.
Method Validation: Proving Fitness for Purpose
The validation process is conducted according to the ICH Q2(R1) guideline, which provides a framework for the required validation characteristics.[5][6][10]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.
-
Protocol: Perform forced degradation studies on the Indapamide API.[11] This involves exposing the API to stress conditions like acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.[12][13][14] Analyze the stressed samples alongside a non-stressed sample and a blank.
-
Trustworthiness: The method is considered specific if the peak for Impurity A is well-resolved from peaks of the parent drug and any other degradation products formed. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.
Caption: Specificity testing via forced degradation.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol: Prepare a series of at least five concentrations of Impurity A, typically ranging from the Limit of Quantification (LOQ) to 150% of the specification limit.[9]
-
Trustworthiness: Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[3]
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo or the API sample with known amounts of Impurity A at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Trustworthiness: The recovery, calculated as (measured amount / spiked amount) x 100%, should be within an acceptable range, typically 98-102%.
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of at least six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The study is repeated on a different day, with a different analyst, or on a different instrument.
-
Trustworthiness: The relative standard deviation (RSD) for the replicate measurements should be less than a pre-defined limit, often ≤ 2.0%.[3]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified.
-
LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1.[4] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Trustworthiness: The LOQ must be experimentally verified by analyzing samples at this concentration to demonstrate adequate precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Trustworthiness: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during routine use.[1]
| Validation Parameter | Typical Acceptance Criteria | Supporting Data (Example) |
| Specificity | No interference at the retention time of Impurity A. Peak purity > 990. | Passed forced degradation; resolution > 2.0 from all other peaks. |
| Linearity (R²) | ≥ 0.999 | 0.9996 over 0.06 - 1.20 µg/mL.[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three levels. |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Repeatability RSD = 1.30%.[3] |
| LOQ | S/N ≥ 10; demonstrated precision and accuracy at this level. | 0.05 µg/mL |
| Robustness | System suitability criteria met under all varied conditions. | All parameters met. |
Performance Comparison: HPLC vs. UPLC
While HPLC is a robust and reliable technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages, particularly for impurity analysis.[15][16] UPLC utilizes columns with sub-2 µm particles, operating at much higher pressures than traditional HPLC.[8][17]
| Feature | HPLC (5 µm particles) | UPLC (<2 µm particles) | Rationale & Impact on Impurity A Analysis |
| Resolution | Good | Excellent | UPLC provides sharper, narrower peaks, leading to better separation of Impurity A from closely eluting compounds.[8][17] |
| Analysis Time | 20 - 45 minutes | 2 - 5 minutes | UPLC drastically increases sample throughput, which is highly beneficial in a high-volume QC environment.[8][16][18] |
| Sensitivity | Moderate | High | The narrower peaks in UPLC result in a greater peak height for the same concentration, improving the signal-to-noise ratio and lowering detection limits.[15][18][19] This is critical for trace impurity quantification. |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates significantly reduce solvent usage, making UPLC a more cost-effective and environmentally friendly option.[15][16] |
| System Pressure | Up to 400 bar | Up to 1000-1200 bar | UPLC requires specialized instrumentation capable of handling high pressures, representing a higher initial capital investment.[8][18] |
| Method Robustness | High | Moderate | HPLC methods are often considered more "rugged" and less susceptible to minor variations. UPLC methods require more careful development and control due to smaller column volumes.[8] |
Which Method to Choose?
-
HPLC remains the go-to method for its robustness, versatility, and lower capital cost. It is perfectly suitable for routine QC where ultra-high throughput is not the primary driver.[15]
-
UPLC is the superior choice when high throughput, improved sensitivity for trace impurities, and reduced solvent costs are critical.[15][16] It is particularly advantageous during method development and for complex samples with many potential impurities.
Conclusion
The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. This guide has outlined a robust RP-HPLC method for quantifying Indapamide Impurity A, grounded in the principles of the ICH Q2(R1) guideline. By explaining the rationale behind experimental choices and providing a framework for each validation parameter, we establish a self-validating system built on scientific integrity.
Furthermore, the comparison with UPLC highlights the technological advancements in liquid chromatography. While the foundational principles of separation remain the same, UPLC offers significant gains in speed, resolution, and sensitivity.[8][16] The choice between HPLC and UPLC ultimately depends on the specific needs of the laboratory, balancing the demand for performance with considerations of cost and existing infrastructure.[15] Both, when properly validated, are powerful tools for ensuring the quality and safety of pharmaceutical products.
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Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
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Jain, D., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Research, 12(3), 205-210. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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Patel, K., et al. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(10), 5014-5019. [Link]
-
U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Li, Y., et al. (2023). Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. Journal of Analytical Methods in Chemistry, 2023, 1-8. [Link]
-
ResearchGate. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. [Link]
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]
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Patel, J., et al. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. Bio-Evolution, 3(4), 1-10. [Link]
-
Popa, D.E., et al. (2017). HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES. METHOD VALIDATION. Farmacia, 65(5), 755-760. [Link]
-
ResearchGate. Summary of indapamide degradation behavior. [Link]
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Patel, R.A., et al. (2015). Development and Validation of Stability Indicating High Performance Liquid Chromatographic Method for Olmesartan Medoxomil and Indapamide in Tablet Dosage Form. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]
-
Le, M., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1773. [Link]
-
ResearchGate. Percentage degradation at different pH and kinetic parameters of indapamide. [Link]
-
Padol, S.G., & Waghmare, S.A. (2024). Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. International Journal of Research in Pharmaceutical Sciences, 2(5). [Link]
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Semantic Scholar. A review on analytical Method for Determination of Indapamide in Marketed pharmaceutical preparation. [Link]
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MedCrave. Forced Degradation Studies. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Introduction: The Regulatory Imperative for Accurate Nitrosamine Quantification
The detection of N-nitrosamine impurities in pharmaceutical products has become a paramount concern for global regulatory bodies and the drug development industry. These compounds are classified as probable human carcinogens, necessitating their control at trace levels.[1][2] 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, a nitrosamine drug substance-related impurity (NDSRI) associated with the diuretic drug Indapamide, falls under this stringent regulatory scrutiny.[3][4][5] The U.S. Food and Drug Administration (FDA) and other international authorities mandate that manufacturers conduct risk assessments and perform confirmatory testing using sensitive and appropriately validated analytical methods to ensure patient safety.[6][7][8]
This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. The objective of cross-validation is to demonstrate that a given analytical procedure is suitable for its intended purpose and that different methods yield comparable, reliable results, a cornerstone of the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[9][10][11][12]
The Principle of Method Cross-Validation
Cross-validation serves as a critical system of checks and balances in analytical science. When transferring a method or comparing an established, high-sensitivity method with a more accessible one, it is essential to verify that the alternative method provides data of equivalent quality within specific parameters. For an impurity like this compound, this means comparing a widely available technique (HPLC-UV) against a highly sensitive and specific reference method (LC-MS/MS). This process ensures that a quality control (QC) laboratory can confidently use the more routine method for specific applications, such as in-process controls, while understanding its limitations relative to the reference method used for final batch release, which must meet stringent regulatory acceptable intake (AI) limits.[13]
The workflow for this cross-validation study is depicted below.
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Spectroscopic Fingerprints of Chirality: A Comparative Guide to (R)- and (S)-1-Nitroso-2-methylindoline
In the landscape of pharmaceutical development and chemical safety, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 1-nitroso-2-methylindoline, a chiral nitrosamine of significant interest. As a Senior Application Scientist, this document is structured to provide not only the comparative data but also the underlying principles and detailed methodologies for its acquisition, ensuring both scientific rigor and practical applicability for researchers in the field.
The presence of a stereocenter at the C2 position of the indoline ring renders 1-nitroso-2-methylindoline a chiral molecule. The nitrosamine functional group, with its unique electronic structure, acts as a chromophore, making it amenable to various spectroscopic techniques. While the scalar spectroscopic properties (NMR, IR, UV-Vis) of the (R)- and (S)-enantiomers are expected to be identical in an achiral environment, their interaction with polarized light will be distinct, providing the basis for their differentiation.
Chiroptical Spectroscopy: The Key to Enantiomeric Distinction
The most powerful tools for the direct spectroscopic comparison of enantiomers are chiroptical techniques, which measure the differential interaction of the molecule with left- and right-circularly polarized light.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a cornerstone technique for the analysis of chiral molecules.[1] It measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce CD spectra that are mirror images of each other. For N-nitrosamines, the electronic transitions of the nitroso group are key reporters. Typically, N-nitrosamines exhibit two main UV-Vis absorption bands: a high-intensity π → π* transition around 230 nm and a lower-intensity, longer-wavelength n → π* transition between 330-370 nm.[2][3] It is the Cotton effect associated with these transitions, particularly the n → π* transition, that provides a distinct chiroptical signature.[1][4]
The expected CD spectra for (R)- and (S)-1-nitroso-2-methylindoline would show opposite signs for the Cotton effects corresponding to the electronic transitions of the nitrosamine chromophore.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions.[5] VCD provides a wealth of information about the absolute configuration of a chiral molecule in solution and is less reliant on the presence of a UV-Vis chromophore.[6][7] The VCD spectra of the (R)- and (S)-enantiomers of 1-nitroso-2-methylindoline are expected to be mirror images, providing a high-resolution fingerprint of their stereochemistry. The N=O stretching vibration, typically observed in the infrared spectrum of nitrosamines, would be a key band to analyze in the VCD spectrum.[3]
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic properties of the (R)- and (S)-enantiomers of 1-nitroso-2-methylindoline. While specific experimental values are not publicly available, this table illustrates the expected relationships between the enantiomers.
| Spectroscopic Technique | Parameter | Expected Result for (R)-1-nitroso-2-methylindoline | Expected Result for (S)-1-nitroso-2-methylindoline |
| Optical Rotation | Specific Rotation ([α]D) | Positive (+) value | Negative (-) value |
| Circular Dichroism (CD) | Molar Ellipticity ([θ]) at n→π* | Positive or Negative Cotton Effect | Opposite Sign Cotton Effect |
| Vibrational Circular Dichroism (VCD) | Differential Absorbance (ΔA) | Characteristic positive and negative bands | Mirror-image spectrum to (R)-enantiomer |
| NMR Spectroscopy (in achiral solvent) | Chemical Shifts (δ), Coupling Constants (J) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| UV-Vis Spectroscopy | λmax, Molar Absorptivity (ε) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
Experimental Protocols
To obtain the comparative spectroscopic data, the following experimental workflows are recommended. The initial and crucial step is the separation of the racemic mixture of 1-nitroso-2-methylindoline, which is commercially available.[8][9]
Chiral Separation Workflow
Caption: Chiral separation workflow for isolating enantiomers.
Protocol for Chiral HPLC Separation:
-
Column Selection: Employ a chiral stationary phase (CSP) column suitable for the separation of heterocyclic compounds. A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H is a good starting point.
-
Mobile Phase Optimization: Begin with a mobile phase of n-hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic 1-nitroso-2-methylindoline in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector, likely at the λmax of the π → π* transition (~230 nm) for maximum sensitivity.
-
Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.
-
Purity Assessment: Re-inject the collected fractions to confirm their enantiomeric purity.
Spectroscopic Analysis Workflow
Caption: Workflow for comprehensive spectroscopic analysis.
Protocol for Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare solutions of known concentration for both the (R)- and (S)-enantiomers in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range to cover both the n → π* and π → π* transitions (e.g., 200-400 nm).
-
Data Acquisition: Record the CD spectra for both enantiomers and a solvent blank.
-
Data Processing: Subtract the solvent blank from the sample spectra. Convert the data to molar ellipticity ([θ]) to allow for comparison across different concentrations and path lengths. The spectra of the two enantiomers should be mirror images.[1]
Protocol for Vibrational Circular Dichroism (VCD) Spectroscopy:
-
Sample Preparation: Prepare concentrated solutions of the (R)- and (S)-enantiomers in a suitable IR-transparent solvent (e.g., CDCl3).
-
Instrument Setup: Use a VCD spectrometer equipped with a photoelastic modulator.
-
Data Acquisition: Acquire the VCD and IR spectra over the mid-IR range (e.g., 4000-800 cm-1).
-
Data Analysis: Compare the VCD spectra of the two enantiomers. They should be mirror images of each other. For definitive absolute configuration assignment, comparison with quantum chemical calculations at the DFT level is recommended.[5]
Structural Elucidation and Further Considerations
NMR Spectroscopy
While the 1H and 13C NMR spectra of the enantiomers in an achiral solvent will be identical, NMR can be a powerful tool for enantiomeric differentiation when using a chiral solvating agent or a chiral derivatizing agent. These agents create diastereomeric complexes or derivatives that will exhibit distinct NMR spectra. Furthermore, N-nitrosamines can exist as a mixture of (E) and (Z) rotamers due to the restricted rotation around the N-N bond, which can be observed by NMR as a doubling of some signals.[10] The ratio of these rotamers is not expected to differ between the (R) and (S) enantiomers.
Mass Spectrometry
Standard mass spectrometry techniques will not differentiate between enantiomers as they have the same mass. However, techniques like mass spectrometry-based chiral analysis, which involve the formation of diastereomeric complexes, can be employed for their distinction and quantification.
Conclusion
The spectroscopic comparison of (R)- and (S)-1-nitroso-2-methylindoline relies heavily on chiroptical techniques. Circular Dichroism and Vibrational Circular Dichroism are indispensable for their differentiation and the determination of their absolute configurations. While conventional spectroscopic methods like NMR, IR, and UV-Vis will show identical results for both enantiomers in achiral environments, they remain crucial for confirming the overall chemical structure and purity. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly characterize these and other chiral nitrosamines, ensuring a deeper understanding of their stereochemical properties.
References
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Szyrszyng, M., et al. (2001). Circular Dichroism Spectra of the Achiral Guest N-Aryl-N-nitrosamines Included in the Crystal Host Matrices of Cholic Acid. The Journal of Organic Chemistry, 66(22), 7380-7384. [Link]
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Polonski, T. (2001). Circular Dichroism Spectra of the Achiral Guest N-Aryl-N-nitrosamines Included in the Crystal Host Matrices of Cholic Acid. The Journal of Organic Chemistry, 66(22), 7380-7384. [Link]
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Szyrszyng, M., et al. (2001). Circular dichroism spectra of the achiral guest N-aryl-N-nitrosamines included in the crystal host matrices of cholic acid. PubMed. [Link]
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Plumlee, M. H., & Reinhard, M. (2007). Photochemical Attenuation of N-Nitrosodimethylamine (NDMA) and Other Nitrosamines in Surface Water. Environmental Science & Technology, 41(17), 6170-6176. [Link]
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Piskorz, M., & Urbanski, T. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Classe III, 4(10), 607-614. [Link]
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Zeng, T., & Mitch, W. A. (2015). Quantification of Total N-Nitrosamine Concentrations in Aqueous Samples via UV-Photolysis and Chemiluminescence Detection of Nitric Oxide. Analytical Chemistry, 87(6), 3434-3442. [Link]
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Lee, C., et al. (2017). Real-time monitoring of aqueous total N-nitrosamines by UV photolysis and chemiluminescence. Chemosphere, 184, 82-89. [Link]
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Lee, C., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Environmental Science & Technology, 52(14), 7833-7842. [Link]
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Agilent. (2024). Emerging Trends in Nitrosamine Analysis for Pharma. [Link]
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Biomedical and Pharmacology Journal. (2023). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. [Link]
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The Royal Society of Chemistry. (2015). Supporting information for 'Iridium-catalysed methylation of indoles and pyrroles with methanol'. [Link]
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Abbate, S., et al. (2010). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Physical Chemistry Chemical Physics, 12(35), 10494-10503. [Link]
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Agilent. (2020). Nitrosamines Analysis in Pharmaceuticals. [Link]
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University of Illinois Urbana-Champaign. (2023). Expanding chiral metamaterials for retrieving fingerprints via vibrational circular dichroism. [Link]
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Polavarapu, P. L. (2007). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. Synlett, 2007(12), 1827-1845. [Link]
-
Lebl, M., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 11(34), 9140-9148. [Link]
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A Senior Application Scientist's Guide to Performance Comparison of Chiral Columns for Enantiomer Separation
In the landscape of pharmaceutical development and scientific research, the ability to effectively separate and quantify enantiomers is paramount. Chiral molecules, mirror images of each other, often exhibit profound differences in pharmacological activity, with one enantiomer providing the therapeutic benefit while the other might be inactive or even harmful. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the cornerstone technique for achieving this critical separation[1][2].
This guide provides an objective comparison of the major classes of chiral HPLC columns. As a Senior Application Scientist, my goal is not just to present data, but to illuminate the rationale behind choosing a specific column technology. We will explore the fundamental mechanisms of chiral recognition and translate them into practical strategies for robust method development, supported by experimental evidence.
The Pillars of Chiral Recognition: Understanding the Stationary Phases
The success of any chiral separation hinges on the interactions between the analyte and the Chiral Stationary Phase (CSP). The CSP creates a stereospecific environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. The most widely utilized CSPs can be broadly categorized based on their chiral selector.[3]
Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly those of cellulose and amylose, are the workhorses of the chiral separation field, capable of resolving over 90% of chiral compounds[4]. Their wide applicability stems from the complex three-dimensional structure of the polysaccharide polymers, which are derivatized (often with phenyl carbamates) and coated or immobilized onto a silica support[5][6].
-
Mechanism: Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The helical grooves of the polysaccharide backbone serve as the primary chiral environment where analyte molecules can fit[5].
-
Strengths:
-
Broad Versatility: Effective for a vast range of compound classes.
-
High Loading Capacity: Well-suited for preparative and semi-preparative separations[7].
-
Multiple Solvent Modes: Modern immobilized versions can be used in normal-phase, reversed-phase, and polar organic modes, offering great flexibility[8][9].
-
-
Considerations: Coated versions have limitations on the types of solvents that can be used, as certain solvents can strip the coating from the silica support[9]. Immobilized phases overcome this limitation and offer enhanced robustness[9]. Amylose-based CSPs generally provide better enantioselectivity for some compounds compared to their cellulose counterparts[8].
Cyclodextrin-Based CSPs
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus-shaped structure[10]. The exterior of the cone is hydrophilic, while the interior cavity is relatively hydrophobic. This unique structure is the basis for their chiral recognition capabilities.
-
Mechanism: The primary mechanism is inclusion complexation, where the analyte (or a portion of it) fits into the cyclodextrin cavity[10][11]. Chiral recognition occurs through interactions between the analyte's functional groups and the hydroxyl groups at the rim of the CD cavity. Derivatizing these hydroxyl groups can significantly enhance enantioselectivity[12].
-
Strengths:
-
Excellent for Aromatic and Alicyclic Compounds: Particularly effective for molecules containing aromatic rings that can fit into the hydrophobic cavity.
-
Reversed-Phase Compatibility: Primarily used in reversed-phase mode with aqueous-organic mobile phases, which is advantageous for analyzing polar compounds and for LC-MS applications[11].
-
-
Considerations: The range of separable compounds is generally narrower than that of polysaccharide CSPs. The fit of the analyte into the cavity is crucial for separation[13].
Protein-Based CSPs
These CSPs use proteins, such as Cellobiohydrolase (CBH) or α1-acid glycoprotein (AGP), immobilized onto a silica support. They mimic the stereospecific interactions seen in biological systems.
-
Mechanism: Chiral recognition is based on the complex three-dimensional structure of the protein, which offers a combination of hydrophobic, electrostatic, and hydrogen-bonding interaction sites.
-
Strengths:
-
High Selectivity for Specific Drug Classes: Particularly useful for separating chiral drugs that bind to these proteins in vivo, such as β-blockers, anti-inflammatory drugs, and various amines[14].
-
Biocompatible Mobile Phases: Operate in aqueous buffers, making them suitable for direct injection of biological samples.
-
-
Considerations:
-
Lower Loading Capacity: Can be easily overloaded compared to polysaccharide phases.
-
Sensitivity to Mobile Phase: Performance is highly sensitive to mobile phase pH, buffer concentration, and organic modifier content[14].
-
Limited Stability: Can be less robust than silica-based CSPs.
-
Performance Comparison: A Data-Driven Analysis
The choice of a chiral column is a balance of achieving adequate separation (Resolution, Rs > 1.5) in a reasonable timeframe while ensuring the method is robust and transferable. The following table summarizes experimental data from various studies to provide a direct performance comparison.
| Analyte | Column Type | Chiral Selector | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Fluoxetine | Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol/Diethylamine (80:20:0.1) | 1.63 | 1.34 | [15] |
| Fluoxetine | Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol/Ethanol (90:10:1) | 1.58 | 1.18 | [15] |
| Fluoxetine | Cyclodextrin | 5-Dimethyl-β-cyclodextrin | Acetonitrile/Triethylammonium Acetate Buffer | 2.30 | 1.30 | [15] |
| Propranolol | Protein-Based | Cellobiohydrolase (CBH) | 5mM Ammonium Acetate (pH 6.4)/Methanol (95:5) | Baseline Sep. | - | [16][14] |
| Warfarin | Polysaccharide (Cellulose) | Lux Cellulose-1 | Methanol/Acetonitrile (50:50) | Baseline Sep. | - | [16][14] |
| Sulconazole | Polysaccharide (Cellulose) | Lux Cellulose-2 | CO2/Isopropanol (SFC) | >1.5 | - | [17] |
Note: "Baseline Sep." indicates that the enantiomers were fully resolved (Rs > 1.5), though the exact value was not specified in the source. "-" indicates data not specified.
This data highlights a key principle in chiral method development: there is no universal chiral column . For fluoxetine, the cyclodextrin column provided the highest resolution[15]. However, for a broader screen of drugs, polysaccharide and protein-based columns demonstrate wide applicability[16][14].
Strategic Workflow for Chiral Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. This involves testing a small, diverse set of columns under different mobile phase conditions.
Experimental Protocol: Chiral Column Screening
-
Column Selection:
-
Choose a set of 3-4 columns with complementary chiral selectors. A standard screening set often includes:
-
An amylose-based polysaccharide column (e.g., Chiralpak® AD-H, Lux® Amylose-1).
-
A cellulose-based polysaccharide column (e.g., Chiralcel® OD-H, Lux® Cellulose-1).
-
An immobilized polysaccharide column for solvent flexibility (e.g., Chiralpak® IA/IB/IC).
-
A cyclodextrin or protein-based column if the analyte structure suggests it (e.g., aromatic or highly polar basic drug).
-
-
-
Mobile Phase Screening:
-
Normal Phase (NP):
-
Primary Solvents: Hexane/Ethanol or Hexane/Isopropanol (IPA) in ratios like 90:10, 80:20.
-
Additives: For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA). For basic compounds, add 0.1% Diethylamine (DEA)[18].
-
-
Reversed Phase (RP):
-
Primary Solvents: Acetonitrile/Water or Methanol/Water with buffers (e.g., Ammonium Bicarbonate, Formic Acid).
-
-
Polar Organic (PO):
-
Primary Solvents: Acetonitrile or Methanol, often with additives. This mode is highly compatible with mass spectrometry[16].
-
-
-
Initial Screening Execution:
-
Use a standard flow rate (e.g., 1.0 mL/min for 4.6 mm ID columns).
-
Set the column temperature to 25°C.
-
Inject a racemic standard of the analyte.
-
Run a fast gradient or a series of isocratic runs for each column/mobile phase combination.
-
-
Optimization:
-
Identify the most promising conditions (where partial or full separation is observed).
-
Optimize the separation by fine-tuning the mobile phase composition (e.g., changing the alcohol percentage in NP or the organic modifier in RP).
-
Adjust the flow rate and temperature to improve resolution and analysis time. Van't Hoff plots can be used to study the effect of temperature on the separation[17].
-
Visualization of the Workflow
Caption: A systematic workflow for chiral HPLC method development.
Understanding Chiral Recognition Mechanisms
The performance differences between CSPs are rooted in their distinct mechanisms for discriminating between enantiomers.
Caption: Key chiral recognition mechanisms for major CSP types.
Conclusion and Future Outlook
The selection of an appropriate chiral column is a critical, data-driven decision in the analysis of enantiomeric compounds. Polysaccharide-based CSPs offer the broadest applicability and are the recommended starting point for most screening protocols[8]. Their immobilized versions provide unparalleled flexibility and robustness, expanding the available solvent and separation modes[9]. Cyclodextrin and protein-based phases, while more specialized, offer unique selectivities for specific classes of molecules and should be part of the analytical chemist's toolkit[3][11].
The field continues to evolve, with recent advancements focusing on new chiral selectors and the use of superficially porous particles (SPPs) to achieve higher efficiency and faster analysis times[4][19]. By combining a fundamental understanding of chiral recognition mechanisms with a systematic, empirical screening approach, researchers can confidently develop robust and reliable methods for even the most challenging enantiomer separations.
References
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Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs. PubMed, [Link]
-
Recent Chiral Stationary Phase Advancements in HPLC Analysis. LCGC International, [Link]
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Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. PubMed, [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI, [Link]
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RECENT PROGRESS OF CHIRAL STATIONARY PHASES FOR HPLC | Advances in Liquid Chromatography. World Scientific Publishing, [Link]
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A Review on Chiral Columns/Stationary Phases for HPLC | Request PDF. ResearchGate, [Link]
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Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs. Repositori URV, [Link]
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Review of Chiral Stationary Phase Development and Chiral Applications. Chromatography Today, [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH, [Link]
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Chiral Stationary Phases for Liquid Chromatography: Recent Developments. ResearchGate, [Link]
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Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC - NIH, [Link]
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Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Springer Link, [Link]
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Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central, [Link]
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Finding the Best Separation for Enantiomeric Mixtures. LCGC International, [Link]
-
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI, [Link]
-
Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Chiral Technologies, [Link]
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Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research. ACS Publications, [Link]
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Jana Hepner, Jaap de Zeeuw, Chris English. Restek, [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI, [Link]
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI, [Link]
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Mastering Purity: A Comparative Guide to 1-Nitroso-2-Methylindoline Analysis Against Pharmacopeial Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the stringent control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Among the classes of impurities that have drawn significant scrutiny are nitrosamines, recognized for their potential carcinogenic properties. This guide provides a deep dive into the purity assessment of 1-nitroso-2-methylindoline, a known impurity in certain active pharmaceutical ingredients (APIs) such as Indapamide.[1][2][3] As a Senior Application Scientist, this document is crafted to provide not just methods, but a comprehensive understanding of the principles and regulatory expectations underpinning the purity evaluation of this specific nitrosamine.
The imperative for rigorous nitrosamine control is underscored by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7] These agencies have established clear guidelines for the assessment and mitigation of nitrosamine risks in medicinal products. This guide will navigate these expectations, offering a comparative framework to benchmark the purity of 1-nitroso-2-methylindoline against established pharmacopeial standards and best practices.
The Significance of Purity for 1-Nitroso-2-Methylindoline
Understanding the Impurity Profile: Potential Co-existing Substances
A thorough purity assessment of 1-nitroso-2-methylindoline requires an understanding of its potential impurity profile. These can originate from its synthesis pathway or subsequent degradation.
Process-Related Impurities: The synthesis of N-amino compounds can inadvertently lead to the formation of N-nitroso derivatives.[5][9] A known synthetic route to 1-amino-2-methylindoline involves the nitrosation of 2-methylindoline, followed by reduction. Incomplete reaction or side reactions can result in the presence of the starting material, 2-methylindoline , as a key process-related impurity alongside 1-nitroso-2-methylindoline.[9]
Degradation Products: Nitrosamines can be susceptible to degradation under various stress conditions, such as exposure to acid, heat, or light. Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[4][10][11][12] Potential degradation pathways for nitrosamines include denitrosation, which would regenerate the parent amine (2-methylindoline), and other more complex transformations.[4][13]
A logical workflow for identifying and controlling these impurities is essential.
Caption: Workflow for impurity management of 1-nitroso-2-methylindoline.
Benchmarking Against Pharmacopeial Standards
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established comprehensive guidelines for the control of nitrosamine impurities.
United States Pharmacopeia (USP): USP General Chapter <1469> Nitrosamine Impurities provides a framework for the assessment and control of these impurities.[14][15] It outlines four analytical procedures for the quantification of various nitrosamines, utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][10][16][17] The chapter emphasizes a risk-based approach to control and provides performance characteristics for analytical methods.[14][15]
European Pharmacopoeia (Ph. Eur.): The Ph. Eur. has addressed the issue of nitrosamines through revisions to its general monographs, including Substances for pharmaceutical use (2034) and Pharmaceutical preparations (2619), and a dedicated general chapter, 2.5.42. N-Nitrosamines in active substances.[2][9][18][19][20] This chapter serves as an "analytical toolbox," offering three procedures based on GC-MS, LC-MS/MS, and GC-MS/MS for the analysis of seven common nitrosamines.[2][9]
Establishing Acceptable Intake (AI) Limits
Regulatory bodies like the FDA and EMA have provided detailed guidance on determining the Acceptable Intake (AI) limit for nitrosamines.[4][5][6][7][11][12][21] For nitrosamines with insufficient substance-specific data, the FDA has introduced the "predicted carcinogenic potency categorization" approach.[21][22][23] This framework allows for the assignment of a recommended AI limit based on the structural features of the nitrosamine drug substance-related impurity (NDSRI).[12][21]
The AI limit is crucial for setting the specification for 1-nitroso-2-methylindoline in a drug substance or product. The concentration limit in ppm (parts per million) is calculated based on the AI and the maximum daily dose (MDD) of the drug product.[1]
Example Calculation of Concentration Limit:
| Parameter | Value |
| Assumed AI for a Potent Nitrosamine | 26.5 ng/day |
| Maximum Daily Dose (MDD) of Drug | 500 mg/day |
| Calculated Limit (ppm) | 0.053 ppm |
Calculation: (26.5 ng/day) / (500 mg/day) = 0.053 ng/mg = 0.053 ppm
Comparative Analytical Methodologies for Purity Assessment
The choice of analytical technique is critical for achieving the required sensitivity and selectivity for trace-level nitrosamine analysis. Below is a comparison of commonly employed methods, followed by detailed protocols.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection by UV absorbance. | Widely available, robust for higher concentration impurities.[24] | Limited sensitivity for trace nitrosamines, potential for matrix interference.[24] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile nitrosamines, high sensitivity.[16] | Requires derivatization for non-volatile compounds, high temperatures can cause in-situ formation of nitrosamines.[16] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with highly selective and sensitive mass detection. | Gold standard for nitrosamine analysis, suitable for a wide range of nitrosamines, high sensitivity and specificity.[3][10] | Higher equipment cost and complexity. |
The logical flow for selecting and validating an analytical method is depicted below.
Caption: Process for analytical method selection and validation.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for determining the purity of a 1-nitroso-2-methylindoline reference standard and for quantifying related substances at higher concentrations.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a common choice.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A gradient elution is typically used to separate compounds with different polarities.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm[24]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 1-nitroso-2-methylindoline reference standard in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1.0 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
5. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6).
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Theoretical plates and tailing factor should meet predefined criteria.
6. Analysis and Calculation:
-
Inject the sample solution.
-
Identify and quantify impurities by comparing their retention times and peak areas to the main peak.
-
Purity is typically calculated using the area normalization method.
Protocol 2: Trace-Level Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for the sensitive and selective quantification of 1-nitroso-2-methylindoline as a trace impurity in drug substances or products.
1. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole).
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile.
-
Gradient: A gradient tailored to resolve the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI is often suitable for nitrosamines.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1-nitroso-2-methylindoline and any relevant impurities. This provides high selectivity.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
4. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a stock solution of 1-nitroso-2-methylindoline reference standard in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity. Matrix-matching of standards is recommended for accurate quantification in drug products.
-
Sample Solution: Dissolve a known amount of the drug substance or product in a suitable solvent. Filtration may be necessary.
5. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. The LOQ should be sufficiently low to quantify the impurity at or below its specification limit.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format.
Table 1: Example Purity Data for a Batch of 1-Nitroso-2-Methylindoline
| Compound | Retention Time (min) | Area (%) | Specification |
| 1-Nitroso-2-methylindoline | 10.5 | 99.85 | ≥ 99.5% |
| 2-Methylindoline | 8.2 | 0.10 | ≤ 0.2% |
| Unknown Impurity 1 | 12.1 | 0.05 | ≤ 0.1% |
| Total Impurities | - | 0.15 | ≤ 0.5% |
Table 2: Comparative Analysis of 1-Nitroso-2-Methylindoline in an API Batch
| Analytical Method | Result (ppm) | Pharmacopeial Limit (Calculated Example) | Status |
| HPLC-UV | Not Detected (LOD = 1 ppm) | 0.053 ppm | Insufficiently Sensitive |
| LC-MS/MS | 0.045 ppm | 0.053 ppm | Complies |
Conclusion
The benchmarking of 1-nitroso-2-methylindoline purity against pharmacopeial standards is a critical activity in ensuring the safety and quality of pharmaceutical products. This requires a multi-faceted approach that encompasses a thorough understanding of potential impurities, the application of highly sensitive and validated analytical methods, and adherence to the stringent guidelines set forth by regulatory authorities. By integrating the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the complexities of nitrosamine impurity analysis and contribute to the delivery of safe and effective medicines.
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GaBI Journal. (2019, October 11). EMA provides guidance on avoiding nitrosamines in human medicines. GaBI Journal. Retrieved from [Link]
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Agilent. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent. Retrieved from [Link]
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OMCL. (n.d.). Nitrosamines by GC-MS/MS. OMCL. Retrieved from [Link]
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A Comparative Guide to Conventional vs. Microwave-Assisted Indole Synthesis: A Modern Chemist's Handbook
Abstract: The indole scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the backbone of countless pharmaceuticals, natural products, and functional materials.[1][2] While traditional thermal synthesis methods have been foundational, they are often hampered by long reaction times, harsh conditions, and suboptimal yields.[2][3] This guide provides a comparative analysis of conventional heating versus Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that offers dramatic acceleration of reaction rates, enhanced yields, and aligns with the principles of green chemistry.[4][5][6] Through a review of mechanistic principles, supporting experimental data, and detailed protocols, we demonstrate the profound impact of MAOS on the rapid and efficient construction of the indole nucleus.
Introduction: The Enduring Importance of the Indole Scaffold
The indole ring system is one of the most significant heterocyclic structures in the chemical sciences. It is the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous FDA-approved drugs, including the anti-inflammatory indomethacin and the antimigraine agent sumatriptan.[2] The enduring demand for novel indole derivatives in drug discovery and materials science necessitates synthetic methods that are not only robust and versatile but also rapid and efficient.
Conventional synthetic approaches, often relying on conductive heating with oil baths or heating mantles, have been the workhorses of organic chemistry for over a century. However, these methods suffer from several inherent drawbacks:
-
Slow Reaction Times: Many classical indole syntheses require prolonged refluxing, often spanning several hours to days.[2][3]
-
Inefficient Heat Transfer: Conductive heating is often slow and inefficient, creating temperature gradients within the reaction vessel, which can lead to the formation of byproducts.[6]
-
High Energy Consumption: Long reaction times directly translate to higher energy consumption, increasing both operational costs and environmental impact.[7]
The advent of Microwave-Assisted Organic Synthesis (MAOS) in the 1980s presented a paradigm shift.[2][8] By utilizing microwave irradiation, MAOS provides a mechanism for rapid, uniform, and direct heating of the reaction mixture, overcoming many of the limitations of conventional methods.[6][8]
The Engine of Acceleration: Understanding Microwave Dielectric Heating
To appreciate the advantages of MAOS, it is crucial to understand the fundamental difference in heating mechanisms compared to conventional methods.
Conventional Heating: Relies on conduction. An external heat source (e.g., an oil bath) heats the outside of the reaction vessel, and this heat is slowly and often unevenly transferred to the bulk of the reaction mixture via convection and conduction. This process is slow and can lead to localized overheating at the vessel walls.
Microwave Heating: Utilizes dielectric heating. Microwave radiation interacts directly with polar molecules or ions within the reaction mixture.[8][9] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in the reaction, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[9]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[9]
This direct "in-core" heating results in a rapid and uniform temperature increase, which dramatically accelerates reaction rates, often beyond what can be achieved with conventional heating at the same measured temperature.[6][8]
Caption: A comparative workflow of conventional and microwave-assisted synthesis.
Comparative Analysis of Key Indole Syntheses
The advantages of MAOS are clearly demonstrated across various classical and modern indole synthesis reactions.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a versatile method involving the acid-catalyzed rearrangement of an arylhydrazone.[2][10] While robust, the conventional method often requires prolonged heating in strong acids.[2] MAOS has drastically optimized this process.[2][11]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.[10][12]
Data Comparison: Fischer Indole Synthesis
| Reactants | Method | Catalyst/Reagent | Time | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | 8 hours | Reflux | 75 | [1][2] |
| Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | 10 min | 170°C | 92 | [1][2] |
| Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | 3 min (heating) | High | 76 | [11][13] |
| Phenylhydrazine, Cyclohexanone | Microwave | p-TSA (solvent-free) | 3 min | 600 W | 91 |[11][13] |
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-iodoaniline and a disubstituted alkyne.[14][15] Conventional methods often require 12-24 hours.[2] Microwave heating dramatically accelerates this transition-metal-catalyzed cyclization.[2]
Data Comparison: Larock Indole Synthesis
| Reactants | Method | Catalyst System | Time | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-Iodoaniline, Diphenylacetylene | Conventional | Pd(OAc)₂, K₂CO₃ | 12-24 hours | 100°C | ~80-90 | [2][14] |
| o-Iodoaniline, Diphenylacetylene | Microwave | Pd(OAc)₂, K₂CO₃ | 30-45 min | 140°C | ~85-95 |[2] |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-haloketone with an arylamine. This method has been significantly improved by using microwave irradiation, particularly under solvent-free conditions, which enhances its green chemistry profile.[1][16]
Data Comparison: Bischler-Möhlau Indole Synthesis
| Reactants | Method | Conditions | Time | Power | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline, Phenacyl bromide | Conventional | N/A (Often multi-step, slow) | Hours | N/A | Moderate | [16] |
| Aniline, Phenacyl bromide (2:1) | Microwave | Solvent-free, One-pot | 45-60 sec | 540 W | 52-75 |[16] |
Experimental Protocols: A Practical Guide
To provide a tangible basis for comparison, detailed protocols for the synthesis of 2-phenylindole via the Fischer method are presented below.
Protocol 1: Conventional Synthesis of 2-Phenylindole
This protocol is adapted from established literature procedures for the synthesis of acetophenone phenylhydrazone followed by acid-catalyzed cyclization.[17]
Step A: Synthesis of Acetophenone Phenylhydrazone
-
Reactants: Combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) in a flask.
-
Heating: Warm the mixture on a steam bath for 1 hour.
-
Dissolution: Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Crystallization: Induce crystallization by agitation and cool the mixture in an ice bath.
-
Isolation: Collect the product by filtration, wash with 25 mL of cold ethanol, and dry under reduced pressure. The typical yield is 87-91%.[17]
Step B: Cyclization to 2-Phenylindole
-
Catalyst: Prepare a catalyst by heating anhydrous, powdered zinc chloride (20 g) in a beaker until it melts into a clear liquid.
-
Reaction: Remove the beaker from heat and add acetophenone phenylhydrazone (5.2 g, 0.025 mol) with stirring.
-
Heating: Heat the mixture in a 170°C sand bath. The mass will become liquid after 3-4 minutes.
-
Work-up: Continue stirring for 5 minutes, then pour the hot mixture into 400 mL of water. Add 50 mL of glacial acetic acid and 5 mL of concentrated HCl to dissolve the zinc salts.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from hot 95% ethanol to yield 2-phenylindole.
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole
This one-pot protocol is adapted from published microwave-assisted procedures.[18]
-
Reactants: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol, 0.108 g) and propiophenone (1.0 mmol, 0.134 g).
-
Catalyst: Carefully add Eaton's Reagent (2 mL) to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at a constant temperature of 170°C for 10 minutes with stirring.
-
Quenching: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[18] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford 2-phenylindole (Yield: 92%).[1][2]
Green Chemistry and Sustainability Perspectives
A significant advantage of MAOS is its alignment with the principles of green chemistry.[6][8]
-
Reduced Energy Consumption: The dramatic reduction in reaction times from hours to minutes directly translates to lower energy consumption.[2][7]
-
Solvent Reduction: Many microwave-assisted reactions can be performed under solvent-free conditions or with greener solvents like water or ethanol, reducing hazardous waste.[2][16]
-
Improved Atom Economy: Higher yields and cleaner reaction profiles mean less starting material is converted into unwanted byproducts, improving the overall efficiency (Atom Economy and E-Factor) of the synthetic process.[2]
Conclusion
The integration of microwave technology into indole synthesis represents a compelling and field-proven advancement for chemical research and development. The experimental data consistently demonstrates that MAOS not only drastically reduces reaction times—often from hours to minutes—but also frequently leads to higher product yields and cleaner reactions.[1][19] This efficiency can significantly accelerate the drug discovery process by enabling the rapid synthesis of compound libraries and the swift optimization of reaction conditions.[4][5] For researchers, scientists, and drug development professionals, adopting MAOS is not merely an alternative; it is a strategic tool for enhancing productivity, improving sustainability, and accelerating innovation.
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Microwave Assisted Synthesis and Evaluation of Indole Derivatives. ijrpr. Available from: [Link]
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Safety Operating Guide
Mastering the Handling of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole: A Guide to Ensuring Laboratory Safety
For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. Among these, N-nitroso compounds, including 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, represent a class of molecules with significant synthetic utility. However, their handling demands a heightened level of caution due to the well-documented carcinogenic potential of the N-nitroso functional group.[1][2][3] While specific toxicological data for this compound is not extensively available, the structural alert provided by the N-nitroso moiety necessitates that it be handled as a potent carcinogen.[1][4][5] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk minimization and procedural diligence.
The Scientific Imperative for Caution: Understanding the Hazard
N-nitroso compounds (NOCs) are a class of chemicals characterized by a nitroso group (-N=O) attached to a nitrogen atom.[1] Their carcinogenic activity has been demonstrated in over 40 animal species, indicating a high probability of similar effects in humans.[2][6] The International Agency for Research on Cancer (IARC) has classified numerous N-nitroso compounds as probable or confirmed human carcinogens.[1][7] The mechanism of their carcinogenicity often involves metabolic activation to reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.[1][5]
Studies on nitrosated indole compounds, structurally related to the topic compound, have demonstrated mutagenic properties and the potential for tumor promotion.[8] Given this body of evidence, a prudent approach dictates that this compound be managed as a substance with high carcinogenic potential, even in the absence of compound-specific data.
Core Principles of Safe Handling: A Multi-Layered Approach
The safe handling of potent carcinogens relies on a hierarchy of controls designed to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion.[9] This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate researchers from the hazard.
-
Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood.[10][11] The fume hood provides critical protection from inhaling potentially harmful vapors or aerosols.
-
Designated Area: A specific area within the laboratory should be designated for the handling of this compound.[11] This area should be clearly marked with a warning sign indicating the presence of a carcinogen.[11] Access to this area should be restricted to authorized personnel who have received appropriate training.[12]
Personal Protective Equipment (PPE): Essential Barrier Protection
The appropriate selection and use of PPE is critical to prevent dermal exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. | Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects the eyes from splashes and aerosols. |
| Lab Coat | A fully fastened lab coat, preferably a disposable one. | Protects street clothing and prevents the transfer of contamination outside the laboratory.[13] |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator may be necessary. | A fume hood is the primary means of controlling inhalation exposure. |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for safety.
Pre-Operational Briefing and Area Preparation
-
Risk Assessment: Before any new procedure involving this compound, a formal risk assessment should be conducted to identify potential hazards and establish appropriate control measures.
-
Designated Area Setup: The designated work area within the fume hood should be prepared by covering the work surface with an absorbent, impermeable liner (e.g., plastic-backed absorbent paper).[13] This will contain any spills and simplify decontamination.
-
Gather Materials: Ensure all necessary equipment, reagents, and waste containers are inside the fume hood before starting work to minimize the need to move in and out of the designated area.
Step-by-Step Handling Procedure
Caption: A streamlined workflow for handling this compound.
Decontamination: Neutralizing the Hazard
Effective decontamination is crucial to prevent inadvertent exposure and cross-contamination.
-
Equipment: All glassware and equipment that have come into contact with the compound should be decontaminated before being removed from the fume hood. A common method for degrading N-nitroso compounds is to rinse the equipment with a solution of hydrobromic acid in acetic acid.[14] Alternatively, exposure to UV light can also degrade nitrosamines.[14]
-
Work Surfaces: The absorbent liner on the work surface should be carefully folded inward, placed in a designated hazardous waste bag, and disposed of as carcinogen-contaminated waste.[9] The underlying surface should then be wiped down with an appropriate cleaning agent.
-
Personal Decontamination: After completing work and before leaving the designated area, remove disposable PPE and dispose of it in the designated waste stream. Always wash hands thoroughly with soap and water after removing gloves.[9]
Disposal Plan: Responsible Waste Management
All waste generated from work with this compound must be treated as hazardous waste.
Caption: Segregation and disposal pathway for contaminated waste.
-
Solid Waste: Disposable lab coats, gloves, absorbent liners, and any other contaminated solid materials should be placed in a clearly labeled, sealed plastic bag for carcinogenic waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Chemical degradation of N-nitroso compounds in waste streams can be achieved using methods such as treatment with an aluminum-nickel alloy in an alkaline solution.[15][16] However, such procedures should only be performed by trained personnel. Otherwise, the untreated waste should be disposed of through your institution's hazardous waste program.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Carcinogen").
By adhering to these rigorous safety and logistical protocols, researchers can confidently work with this compound, advancing scientific discovery while ensuring the highest standards of laboratory safety.
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
